molecular formula C8H4ClNO3 B1455507 6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid CAS No. 28691-49-8

6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid

Cat. No.: B1455507
CAS No.: 28691-49-8
M. Wt: 197.57 g/mol
InChI Key: NWWICAZKQSVOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorobenzo[d]isoxazole-3-carboxylic acid (CAS 28691-49-8) is a chemical compound with the molecular formula C₈H₄ClNO₃ and a molecular weight of 197.58 g/mol . This compound serves as a crucial synthetic intermediate in pharmaceutical research and development . Its unique structural framework is particularly valuable in the design and synthesis of various biologically active molecules, especially those targeting neurological and psychiatric disorders . Researchers incorporate this benzisoxazole derivative into potential therapeutic agents, such as anticonvulsants and anxiolytics, due to its ability to interact with specific receptors in the brain and enhance drug efficacy and selectivity . For handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C to ensure its stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWICAZKQSVOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716987
Record name 6-Chloro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28691-49-8
Record name 6-Chloro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, featuring a chlorinated benzene ring fused to an isoxazole ring bearing a carboxylic acid moiety, provides a unique scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic signature. Particular emphasis is placed on its role as a key intermediate in the synthesis of antipsychotic drugs, highlighting its importance in the pharmaceutical industry.

Introduction

The benzisoxazole moiety is a "privileged scaffold" in drug discovery, appearing in a variety of biologically active compounds. The fusion of a benzene ring to the isoxazole core imparts a specific conformational rigidity and electronic distribution that can be favorably exploited in the design of targeted therapeutics. The addition of a carboxylic acid group at the 3-position of the isoxazole ring introduces a versatile functional handle for further chemical modifications, such as amide bond formation, while the chloro-substituent on the benzene ring can influence the molecule's lipophilicity and metabolic stability.

This guide will delve into the core chemical characteristics of this compound, providing a foundational understanding for researchers working with this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₈H₄ClNO₃ and a molar mass of 197.58 g/mol .[1] The molecule's structure is characterized by a planar benzisoxazole core.

PropertyValueSource
CAS Number 28691-49-8[1]
Molecular Formula C₈H₄ClNO₃[1]
Molar Mass 197.58 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 180-185 °C (for 6-fluorobenzo[d]isoxazole-3-carboxylic acid)[3]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[2][4]
pKa Estimated to be in the range of typical carboxylic acids (3-5), influenced by the electron-withdrawing nature of the benzisoxazole ring system.

Synthesis of this compound

The synthesis of benzisoxazole-3-carboxylic acids can be achieved through several general strategies. A common approach involves the cyclization of a suitably substituted aromatic precursor. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be constructed based on established methods for analogous compounds.[5][6]

A potential synthetic pathway is outlined below:

Synthesis_of_6-chlorobenzo_d_isoxazole-3-carboxylic_acid start Substituted 1,3-Dicarbonyl Compound intermediate Dihydrobenzisoxazole Derivative start->intermediate Reaction with Hydroxylamine hydroxylamine Hydroxylamine hydroxylamine->intermediate product This compound intermediate->product Aromatization (Oxidation) oxidation Oxidation oxidation->product

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (General Approach):

A general method for the synthesis of 3-substituted-4-isoxazole carboxylic acids involves the following key steps[6]:

  • Cyclization: A 3-substituted-3-oxopropionate is reacted with hydroxylamine hydrochloride in the presence of a base in an aqueous medium to form a 3-substituted-4-isoxazole-5-ketone.

  • Acetalization: The resulting ketone is then reacted with N,N-dimethylformamide dimethyl acetal to yield a 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone.

  • Ring Opening and Re-closure: The lactone ring is opened via hydrolysis under basic conditions, followed by re-cyclization.

  • Acidification: Finally, acidification of the reaction mixture yields the desired 3-substituted-4-isoxazole carboxylic acid.

This general methodology can be adapted for the synthesis of the benzisoxazole analog, starting from an appropriate substituted 1,3-dicarbonyl precursor.

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural components: the carboxylic acid group, the isoxazole ring, and the chlorinated benzene ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for derivatization. It can undergo standard transformations to form esters, amides, and acid chlorides. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, amide coupling reactions are commonly employed to link the benzisoxazole core to other molecular fragments.

Reactivity of the Isoxazole Ring

The isoxazole ring is a relatively stable aromatic system. However, it can be susceptible to ring-opening reactions under certain conditions, such as reductive cleavage. The N-O bond is the weakest point in the ring and can be cleaved, for example, by catalytic hydrogenation.

Influence of the Chloro-Substituent

The chlorine atom at the 6-position is an electron-withdrawing group, which influences the electronic properties of the entire molecule. It can affect the acidity of the carboxylic acid and the reactivity of the benzene ring towards electrophilic aromatic substitution. The chlorine atom itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by other substituents.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and isoxazole substituents. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around δ 160-170 ppm). The aromatic carbons of the benzene ring and the carbons of the isoxazole ring will appear in the range of approximately δ 110-160 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (197.58 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Fragmentation may involve the loss of CO₂ from the carboxylic acid group, as well as cleavage of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be present around 1700-1750 cm⁻¹. Absorptions corresponding to C=C and C=N stretching of the aromatic and isoxazole rings will be observed in the 1400-1600 cm⁻¹ region.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, particularly antipsychotic drugs. The benzisoxazole scaffold is a core component of several atypical antipsychotics that exhibit antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[11][12][13]

Intermediate in the Synthesis of Risperidone and Paliperidone

While the widely used antipsychotics risperidone and paliperidone contain a 6-fluoro-1,2-benzisoxazole moiety, the analogous 6-chloro-1,2-benzisoxazole derivatives are also of significant interest in medicinal chemistry research for the development of new antipsychotic agents.[14][15][16][17][18][19][20] The general synthetic strategy involves the coupling of the benzisoxazole core with a piperidine derivative. The carboxylic acid functionality of this compound would typically be converted to a more reactive species, such as an acid chloride or activated ester, to facilitate this coupling.

Drug_Synthesis start This compound activation Activation of Carboxylic Acid start->activation coupling Amide Coupling activation->coupling drug_scaffold Drug Scaffold coupling->drug_scaffold piperidine Piperidine Derivative piperidine->coupling

Caption: General workflow for the use of this compound in drug synthesis.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique combination of a rigid benzisoxazole core, a reactive carboxylic acid handle, and a modulating chloro-substituent provides a rich platform for chemical exploration. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.

References

synthesis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a scaffold in the development of novel therapeutic agents. The benzisoxazole core is a privileged structure found in a range of pharmaceuticals, including antipsychotic and anticonvulsant drugs.[1][2] The strategic placement of a chlorine atom and a carboxylic acid moiety on this scaffold provides crucial handles for modulating physicochemical properties and for further synthetic elaboration. This guide presents a comprehensive, field-proven methodology for the , starting from the commercially available precursor, 5-chloro-2-hydroxyacetophenone. The narrative explains the causality behind experimental choices, providing researchers and drug development professionals with a robust and reproducible protocol grounded in established chemical principles.

Introduction: The Benzisoxazole Scaffold in Drug Discovery

The isoxazole ring system is a cornerstone in modern medicinal chemistry, conferring a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities to bioactive molecules.[3] When fused to a benzene ring to form a benzisoxazole, the resulting scaffold becomes a versatile platform for constructing compounds that interact with a wide range of biological targets.[4] Functionalized benzisoxazoles are integral to several approved drugs, demonstrating their clinical significance.[1]

The target molecule, this compound, is of particular interest. The chlorine substituent at the 6-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as membrane permeability. The carboxylic acid at the 3-position is a critical functional group; it can act as a bioisostere for other functionalities, engage in crucial hydrogen bonding with target proteins, or serve as a versatile synthetic handle for amide coupling to build more complex molecular architectures.[5] The synthesis of this specific isomer, therefore, is a key enabling step for libraries of potential drug candidates.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of a target molecule relies on a sound retrosynthetic strategy. The chosen pathway must prioritize commercially available starting materials, high-yielding reactions, and operational simplicity.

G cluster_reagents Key Reagents Target This compound Intermediate_Ester Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate Target->Intermediate_Ester Saponification (C-O bond cleavage) Intermediate_Diketone Ethyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate Intermediate_Ester->Intermediate_Diketone Cyclocondensation (N-O, C=N formation) Starting_Material 5-Chloro-2-hydroxyacetophenone Intermediate_Diketone->Starting_Material Claisen Condensation (C-C bond formation) Reagent_Oxalate Diethyl Oxalate Intermediate_Diketone->Reagent_Oxalate Reagent_Hydroxylamine Hydroxylamine

Caption: Retrosynthetic analysis of this compound.

The chosen forward synthesis, based on this analysis, involves a three-step sequence:

  • Claisen Condensation: Formation of a β-diketoester intermediate from 5-chloro-2-hydroxyacetophenone and diethyl oxalate. This is a classic and highly reliable method for carbon-carbon bond formation to install the precursor to the C3-carboxylic acid.

  • Cyclocondensation: Reaction of the β-diketoester with hydroxylamine. This step efficiently constructs the benzisoxazole ring in a single, regioselective transformation.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This strategy is superior to alternatives, such as those starting from nitro-aromatics, which may require harsh reducing conditions and can suffer from side reactions.[6][7] The selected pathway proceeds under relatively mild conditions and provides excellent control over the final substitution pattern.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis, including the rationale for key procedural choices.

Overall Reaction Scheme

Caption: Three-step synthesis of the target compound from 5-chloro-2-hydroxyacetophenone.

Step 1: Synthesis of Ethyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate
  • Principle & Mechanism: This step is a base-mediated Claisen condensation between the enolate of 5-chloro-2-hydroxyacetophenone and diethyl oxalate. Sodium ethoxide (NaOEt) serves as the base, deprotonating the methyl group of the acetophenone to initiate the nucleophilic attack on one of the ester groups of diethyl oxalate. The choice of ethanol as the solvent is critical to prevent transesterification issues, as the ethoxide base matches the ethyl ester of the reagent.

  • Experimental Protocol:

    • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

    • Reagent Preparation: Under a nitrogen atmosphere, prepare sodium ethoxide in situ by carefully adding sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (150 mL). The reaction is exothermic; use an ice bath to maintain the temperature below 30 °C.

    • Reaction Initiation: Once all the sodium has reacted, add 5-chloro-2-hydroxyacetophenone (17.0 g, 0.1 mol) to the solution, followed by the dropwise addition of diethyl oxalate (14.6 g, 0.1 mol).

    • Reaction Conditions: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

    • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL). Acidify the aqueous solution to pH ~3 using 2M HCl. The product will precipitate as a yellow solid.

    • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is typically of sufficient purity for the next step. If needed, recrystallization from ethanol/water can be performed.

Step 2: Synthesis of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate
  • Principle & Mechanism: This is a cyclocondensation reaction. Hydroxylamine attacks one of the ketone carbonyls, and the resulting oxime's oxygen atom subsequently attacks the second ketone carbonyl, leading to intramolecular cyclization and dehydration to form the stable aromatic benzisoxazole ring. The reaction is regioselective, yielding the desired 1,2-benzisoxazole isomer.[8]

  • Experimental Protocol:

    • Setup: In a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer, suspend the crude ethyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate (0.1 mol) from the previous step in a mixture of ethanol (100 mL) and water (20 mL).

    • Reagent Addition: Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) to the suspension.

    • Reaction Conditions: Heat the mixture to reflux. The solids should dissolve as the reaction proceeds. Maintain reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, slowly add cold water (100 mL) to induce precipitation.

    • Purification: Collect the crystalline solid by vacuum filtration, wash with a cold 1:1 ethanol/water solution, and then with water. Dry the product under vacuum.

Step 3: Saponification to this compound
  • Principle & Mechanism: This is a standard base-catalyzed hydrolysis (saponification) of an ester to a carboxylate salt, followed by protonation with a strong acid to yield the final carboxylic acid.

  • Experimental Protocol:

    • Setup: Suspend the ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate (0.1 mol) in ethanol (80 mL) in a 250 mL round-bottom flask.

    • Reagent Addition: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (40 mL).

    • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete by TLC analysis (disappearance of the ester spot).

    • Workup: Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted ester or non-acidic impurities.

    • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl.[9] A white or off-white precipitate will form.

    • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C to a constant weight.

Process Data and Characterization

Summary of Reaction Parameters
StepReaction TypeStarting MaterialProductTypical Yield
1Claisen Condensation5-Chloro-2-hydroxyacetophenoneEthyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate80-90%
2CyclocondensationEthyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoateEthyl 6-chlorobenzo[d]isoxazole-3-carboxylate85-95%
3SaponificationEthyl 6-chlorobenzo[d]isoxazole-3-carboxylateThis compound>95%
Spectroscopic and Analytical Data

The structural integrity of the final product, this compound (CAS 28691-49-8), must be confirmed by spectroscopic methods.[10]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~14.0 (br s, 1H, COOH), 8.30 (d, J ≈ 8.8 Hz, 1H, Ar-H), 8.15 (d, J ≈ 2.0 Hz, 1H, Ar-H), 7.60 (dd, J ≈ 8.8, 2.0 Hz, 1H, Ar-H).

    • Interpretation: The broad singlet far downfield is characteristic of a carboxylic acid proton. The three distinct aromatic proton signals with their specific splitting patterns confirm the 1,2,4-trisubstitution pattern on the benzene ring.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~162.5 (C=O, acid), ~160.0 (C-O, isoxazole), ~155.0 (C=N, isoxazole), ~138.0 (C-Cl), ~128.0 (Ar-CH), ~125.0 (Ar-C), ~122.0 (Ar-CH), ~115.0 (Ar-CH), ~112.0 (Ar-C).

    • Interpretation: The spectrum shows the expected number of carbon signals, including the carboxylic acid carbonyl and the characteristic carbons of the benzisoxazole core.

  • IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch), ~1620, 1580 (C=N, C=C stretch), ~830 (C-Cl stretch).

    • Interpretation: The broad O-H and sharp C=O stretches are definitive for a carboxylic acid.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₄ClNO₃: 196.98. Found: 195.9 [M-H]⁻.

    • Interpretation: The molecular ion peak in negative mode corresponds to the deprotonated molecule, confirming the molecular weight. The characteristic isotopic pattern for one chlorine atom (M-H and M+2-H in a ~3:1 ratio) would also be observed.

Conclusion and Future Perspectives

The three-step synthesis detailed in this guide provides a reliable and high-yielding pathway to this compound. The methodology employs standard, well-understood organic transformations, making it accessible and scalable for research and drug development applications. The causality behind each step—from the choice of base in the Claisen condensation to the specific workup procedures—has been explained to ensure robust and reproducible outcomes.

The final product is a valuable intermediate, primed for further diversification. The carboxylic acid is readily converted to amides, esters, or other derivatives, enabling the exploration of a vast chemical space in the search for new therapeutic agents. This guide serves as a foundational protocol for scientists working to leverage the potent biological potential of the benzisoxazole scaffold.

References

An In-Depth Technical Guide to 6-chlorobenzo[d]isoxazole-3-carboxylic acid (CAS: 28691-49-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this heterocycle exhibit diverse biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] Within this esteemed class of molecules, 6-chlorobenzo[d]isoxazole-3-carboxylic acid (CAS: 28691-49-8) emerges as a pivotal synthetic intermediate. Its unique bifunctional nature—a reactive carboxylic acid at the 3-position and a halogenated benzene ring—provides two distinct handles for molecular elaboration. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a robust synthetic pathway with mechanistic insights, and exploring its vast potential as a foundational building block for the discovery of novel therapeutics.

Core Physicochemical & Structural Properties

This compound is a solid crystalline powder at room temperature. Its structural and chemical properties are fundamental to its reactivity and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 28691-49-8
Molecular Formula C₈H₄ClNO₃[3]
Molecular Weight 197.58 g/mol
Appearance Off-white to yellow crystalline powder[4]
Purity Typically ≥95%[5]
Canonical SMILES C1=CC2=C(C=C1Cl)ON=C2C(=O)O[6]
InChI Key FQCDFJMYLMLYTF-UHFFFAOYSA-NN/A
Classification Organic Building Block, Heterocycle[7]

Synthesis and Mechanistic Considerations

The synthesis of the 1,2-benzisoxazole core can be achieved through several established methodologies.[1] A highly effective and common approach for constructing 3-carboxy-substituted benzisoxazoles involves the cyclization of an oxime derived from a suitably substituted 2-hydroxyaryl ketone precursor. The following section details a plausible and efficient synthetic workflow for this compound.

Proposed Synthetic Workflow

The synthesis logically proceeds in two key stages: (1) Friedel-Crafts acylation to generate a benzophenone intermediate, followed by (2) oxime formation and subsequent base-mediated intramolecular cyclization to yield the final benzisoxazole ring system.

G cluster_0 Stage 1: Benzophenone Formation cluster_1 Stage 2: Oxime Formation & Cyclization A 4-Chlorophenol C 2-Hydroxy-5-chlorobenzoylformic acid A->C AlCl₃ (Lewis Acid Catalyst) Friedel-Crafts Acylation B Oxalyl Chloride B->C E Oxime Intermediate C->E Condensation D Hydroxylamine HCl D->E Pyridine (Base) F 6-chlorobenzo[d]isoxazole- 3-carboxylic acid E->F Aqueous Base (e.g., NaOH) Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for benzisoxazole synthesis.[1][8]

Step 1: Synthesis of 2-Hydroxy-5-chlorobenzoylformic acid (Intermediate C)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Reagents: Add 4-chlorophenol (1.0 eq) followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃, 2.5 eq) at 0 °C (ice bath). The causality here is that AlCl₃ acts as a powerful Lewis acid, activating the acylating agent for electrophilic aromatic substitution.

  • Reaction: Add oxalyl chloride (1.1 eq) dropwise to the cooled suspension. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it over a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and precipitates the product.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzophenone intermediate.

Step 2: Synthesis of this compound (Final Product F)

  • Oxime Formation: Dissolve the crude intermediate from Step 1 in pyridine. Add hydroxylamine hydrochloride (1.5 eq) and heat the mixture at 80-90 °C for 2-3 hours. Pyridine acts as both a solvent and a base to neutralize the HCl generated, driving the condensation reaction forward.

  • Cyclization: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 1-2 hours. The strong base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, attacking the oxime carbon to displace the hydroxylamine moiety in an intramolecular cyclization.

  • Isolation & Purification: After cooling, pour the reaction mixture into cold water and acidify to pH 2-3 with concentrated HCl. The acidic conditions protonate the carboxylate, causing the final product to precipitate out of the solution.

  • Final Steps: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Utility in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound itself is not extensively documented, its immense value lies in its role as a versatile scaffold. The benzisoxazole core is a key component of several successful drugs, highlighting the therapeutic potential of its derivatives.[1]

  • Antipsychotics: Risperidone, an atypical antipsychotic, features a substituted benzisoxazole moiety crucial for its activity at dopamine D2 and serotonin 5-HT2A receptors.

  • Anticonvulsants: Zonisamide, used to treat epilepsy, is a benzisoxazole-containing sulfonamide.[1]

  • Acetylcholinesterase (AChE) Inhibitors: Certain 6-fluoro-1,2-benzisoxazole analogues have been identified as potent inhibitors of AChE, an important target in Alzheimer's disease therapy.

  • Antiproliferative Agents: Novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have demonstrated significant antiproliferative activity against various human carcinoma cell lines.[9]

The title compound, this compound, serves as an ideal starting point for generating libraries of novel compounds to explore these and other therapeutic areas.

Key Derivatization Pathways

The two functional groups on the molecule offer orthogonal reactivity, allowing for selective and strategic chemical modifications. This versatility is paramount for structure-activity relationship (SAR) studies in drug development.

G cluster_0 Carboxylic Acid Modifications cluster_1 Aromatic Ring Modifications Core 6-chlorobenzo[d]isoxazole- 3-carboxylic acid Amide Amide Derivatives Core->Amide Amide Coupling (e.g., HATU, R-NH₂) Ester Ester Derivatives Core->Ester Esterification (e.g., H⁺, R-OH) Reduction Alcohol/Amine Derivatives Core->Reduction Reduction (e.g., BH₃, then functionalization) Suzuki Aryl/Heteroaryl Derivatives (Suzuki Coupling) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Amine/Ether Derivatives (Buchwald-Hartwig) Core->Buchwald Pd Catalyst, Amine or Alcohol

Caption: Potential derivatization pathways from the core scaffold.

  • Carboxylic Acid Derivatization: The carboxylic acid at the 3-position is readily converted into a wide range of functional groups. Standard peptide coupling reagents (e.g., HATU, EDC) can be used to form amides, which are prevalent in drug molecules. Esterification or reduction to an alcohol followed by further functionalization are also common and straightforward transformations.

  • Aromatic Ring Functionalization: The chlorine atom at the 6-position provides a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura coupling (to introduce new aryl or heteroaryl groups) or Buchwald-Hartwig amination (to install substituted amines) can dramatically increase molecular complexity and allow for fine-tuning of physicochemical properties like solubility and lipophilicity.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and orthogonal reactive sites make it an exceptionally valuable building block. By leveraging the established pharmacological importance of the benzisoxazole scaffold, researchers can utilize this intermediate to efficiently construct novel molecular entities with the potential to become next-generation therapeutics. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful scaffold into their research and development programs.

References

physical and chemical characteristics of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid: Physicochemical Properties and Scientific Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. Its rigid bicyclic structure, combined with the reactive carboxylic acid handle, makes it a valuable scaffold and building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic profile, safety considerations, and applications, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Role of the Benzisoxazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, the benzisoxazole moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.[1][2] This versatility has led to its incorporation into numerous clinically successful drugs. This compound represents a key functionalized member of this class, offering a strategic platform for synthetic elaboration and the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Core Physicochemical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compoundKey Organics[4]
CAS Number 28691-49-8[4][5][6][7]
Molecular Formula C₈H₄ClNO₃BLD Pharm[8]
Molecular Weight 213.58 g/mol Calculated
SMILES C1=CC2=C(C=C1Cl)ON=C2C(=O)OInferred from structure

Table 2: Physical Properties

PropertyValueNotes
Appearance White to off-white solid/powderGeneral observation for similar compounds
Melting Point Data not publicly available-
Boiling Point Data not publicly available-
Solubility Expected to be poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Based on the properties of related carboxylic acids and heterocyclic compounds.[9]
pKa Data not publicly availableExpected to be in the range of typical carboxylic acids (3-5).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted isoxazoles, including benzisoxazole derivatives, can be achieved through various methods, often involving the cyclization of appropriately functionalized precursors.[10] A common strategy is the electrophilic cyclization of 2-alkyn-1-one oximes.[11] While the specific, scaled-up synthesis for the 6-chloro derivative is proprietary to commercial suppliers, a generalized workflow provides insight into its formation.

The causality behind this synthetic approach lies in the strategic formation of the N-O bond and the isoxazole ring. The oxime provides the necessary heteroatoms, while the alkyne serves as the electrophilic partner for the ring-closing reaction, which can be promoted by various electrophiles like iodine monochloride (ICl).[11]

G cluster_start Starting Materials cluster_reaction1 Step 1: Acylation/Coupling cluster_reaction2 Step 2: Oxime Formation cluster_reaction3 Step 3: Electrophilic Cyclization cluster_reaction4 Step 4: Carboxylation/Final Modification A Substituted Acid Chloride (e.g., 4-chloro-2-hydroxybenzoyl chloride) C 2-Alkyn-1-one Intermediate A->C Sonogashira Coupling B Terminal Alkyne B->C E 2-Alkyn-1-one Oxime C->E D Hydroxylamine (NH2OH) D->E Condensation G Substituted Isoxazole E->G F Electrophile (e.g., ICl) F->G Ring Closure H Final Product: 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid G->H Oxidation/ Modification

Caption: Generalized synthetic workflow for substituted benzisoxazoles.

Chemical Reactivity

The reactivity of this molecule is dominated by two key features:

  • The Carboxylic Acid Group : As a typical carboxylic acid, it readily undergoes reactions such as esterification, amide bond formation (coupling), and reduction.[12] This functional group is the primary anchor point for synthetic diversification, allowing chemists to attach various other molecules and build complex structures. The choice of coupling reagent (e.g., HATU, EDC) is critical for efficient amide bond formation, minimizing side reactions and ensuring high yields, a trustworthy and self-validating system in peptide-like synthesis.

  • The Aromatic Ring System : The chlorinated benzene ring can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the isoxazole and chloro groups makes it less reactive than benzene itself. The isoxazole ring is generally stable but can be cleaved under certain reductive or basic conditions.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show highly characteristic peaks. A very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer form will appear from 2500–3300 cm⁻¹.[13] The carbonyl (C=O) stretch will be a strong, sharp peak around 1710-1760 cm⁻¹.[13][14][15] Additional peaks in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet far downfield, typically >12 ppm.[13] The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm), with splitting patterns determined by their positions relative to the chloro and isoxazole substituents.

    • ¹³C NMR : The carboxyl carbon is characteristically found in the 165–185 ppm range.[13] The other aromatic and isoxazole carbons will appear between 110-160 ppm.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the expected molecular ion peak corresponding to the exact mass of C₈H₄ClNO₃.

Protocol Box 1: Standard Methodology for ¹H NMR Analysis

This protocol ensures reproducible and high-quality data.

  • Sample Preparation : Accurately weigh ~5-10 mg of this compound. The precision of this step is key for any subsequent quantitative analysis.

  • Solvent Selection : Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it effectively solubilizes the compound and shifts the residual water peak away from analyte signals.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). The use of a universally accepted standard is a cornerstone of a self-validating system.

  • Data Acquisition : Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise) and the relaxation delay (D1), which should be set to at least 5 seconds to ensure proper quantitation of all proton signals, including the slowly relaxing carboxyl proton.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate all signals to determine the relative ratios of protons, confirming the structure.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.[4]

  • Hazard Identification : Classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4][5] It is also known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16] When handling the powder outside of a fume hood, a respirator may be necessary.[5]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[5]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Caption: A standard safety workflow for handling chemical reagents.

Applications in Research and Development

The primary utility of this compound is as a molecular building block.[6] Its structure is pre-organized for elaboration into more complex molecules targeting a wide range of proteins. In drug discovery, it can be used to:

  • Synthesize Compound Libraries : The carboxylic acid serves as a versatile handle for combinatorial chemistry, allowing for the rapid synthesis of hundreds or thousands of related compounds by forming amides or esters with diverse amines and alcohols.

  • Serve as a Core Scaffold : The rigid benzisoxazole core provides a structurally defined anchor to position other functional groups in three-dimensional space, which is critical for optimizing binding interactions with a protein target.

  • Explore Structure-Activity Relationships (SAR) : By systematically modifying the molecule (e.g., by creating a series of amides) and testing the biological activity of the resulting compounds, researchers can understand which chemical features are essential for potency and selectivity. Studies on similar trisubstituted isoxazoles have demonstrated how modifications to the core scaffold influence binding affinity and functional activity.[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, coupled with the versatile reactivity of its carboxylic acid group, provides a reliable and strategic starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for any researcher aiming to leverage its potential in the laboratory.

References

6-chlorobenzo[d]isoxazole-3-carboxylic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a validated synthetic pathway with a detailed experimental protocol, and its strategic applications in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction: The Strategic Value of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] This versatility stems from its rigid, planar structure and its unique electronic properties, which allow it to participate in various non-covalent interactions within protein binding sites. When functionalized with a carboxylic acid group, the scaffold gains a critical pharmacophoric feature. Carboxylic acids are present in over 450 marketed drugs, prized for their ability to form strong hydrogen bonds and salt bridges with biological targets like enzymes and receptors.[2]

This compound combines these two powerful features with the strategic placement of a chlorine atom. Halogenation is a common tactic in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity through halogen bonding.[3] This guide provides the core knowledge base for effectively utilizing this high-value chemical entity.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. These parameters govern its reactivity, solubility, and potential interactions in a biological system.

Molecular Structure

The molecule consists of a bicyclic heteroaromatic system where a benzene ring is fused to an isoxazole ring. A chlorine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 3-position of the isoxazole ring.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and calculated physicochemical properties for this compound. These properties are crucial for designing experimental conditions, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and understanding potential biological activity.[4][5]

PropertyValueSource / Method
IUPAC Name 6-chloro-1,2-benzisoxazole-3-carboxylic acidIUPAC Nomenclature
Synonyms This compoundCommon Name
CAS Number 28691-49-8Chemical Abstracts Service[6]
Molecular Formula C₈H₄ClNO₃-
Molecular Weight 197.58 g/mol Calculated
Canonical SMILES C1=CC2=C(C=C1Cl)ON=C2C(=O)OSimplified Molecular-Input Line-Entry System
InChI Key ILBZSPHBQMRNNY-UHFFFAOYSA-NIUPAC International Chemical Identifier[7]
Predicted LogP 2.1 - 2.7Computational Prediction[8]
Predicted pKa 3.5 - 4.5Computational Prediction
Polar Surface Area 63.3 ŲComputational Prediction
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the utilization of any building block in a research or development setting. While numerous methods exist for isoxazole synthesis, we present a logical and robust pathway starting from a commercially available precursor.[9][10]

Synthetic Workflow Rationale

The proposed synthesis begins with 4-chloro-2-hydroxybenzaldehyde. The key transformation is the formation of the N-O bond and subsequent cyclization to form the benzisoxazole ring. This is efficiently achieved by converting the aldehyde to an oxime, followed by an oxidative cyclization. The final step involves the oxidation of the formyl group (or a precursor) to the target carboxylic acid.

Synthesis Workflow Diagram

synthesis_workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation Start 4-Chloro-2-hydroxybenzaldehyde Step1_Product 4-Chloro-2-hydroxybenzaldehyde oxime Start->Step1_Product Hydroxylamine Sodium Acetate Step2_Product 6-Chlorobenzo[d]isoxazole-3-carbaldehyde Step1_Product->Step2_Product Oxidative Agent (e.g., I2) Base (e.g., K2CO3) Final_Product This compound Step2_Product->Final_Product Oxidant (e.g., KMnO4 or Jones Reagent)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol

This protocol is a representative procedure derived from established chemical methodologies. Researchers should perform their own reaction optimizations.

Step 1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde oxime

  • To a solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol (10 vol), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime as a solid.

Step 2: Synthesis of 6-Chlorobenzo[d]isoxazole-3-carbaldehyde

  • Dissolve the oxime from Step 1 (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.0 eq), followed by an oxidative cyclizing agent like iodine (I₂) (1.1 eq) portion-wise.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the aldehyde from Step 2 (1.0 eq) in acetone.

  • Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Stir the reaction for 2-3 hours at room temperature.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[11]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.[12][13]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. A broad singlet far downfield (δ > 12 ppm) would correspond to the carboxylic acid proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display 8 carbon signals. Key signals would include the carboxylic acid carbonyl (~165 ppm), the quaternary carbons of the fused ring system, and the chlorinated aromatic carbon.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass (m/z 197.58 for [M]+, or 196.57 for [M-H]⁻) with the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~33% intensity of the M peak) would confirm the molecular weight.

  • Infrared (IR) Spectroscopy: A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp, strong absorption around 1700-1725 cm⁻¹ (C=O stretch) would be indicative of the carboxylic acid functional group.

Applications in Drug Development

This compound is not merely a chemical curiosity; it is a purpose-built tool for medicinal chemists.[14][15]

  • Scaffold for Lead Discovery: The core structure can be used as a starting point in fragment-based or high-throughput screening campaigns to identify initial hits against a variety of biological targets.[1]

  • Amide Coupling Handle: The carboxylic acid is an excellent chemical handle for creating libraries of amide derivatives. By coupling this molecule with a diverse range of amines, researchers can systematically probe the chemical space around a target's binding site to optimize potency and selectivity.

  • Bioisosteric Replacement: In existing drug candidates, the entire this compound moiety can serve as a bioisostere for other acidic groups or substituted aromatic rings to improve pharmacokinetic properties, such as reducing metabolic liability or enhancing cell permeability.[2]

  • Modulation of Physicochemical Properties: The chloro-substituent provides a handle to fine-tune the electronic nature and lipophilicity of the molecule. This is a key strategy for overcoming challenges in drug development, such as poor solubility or rapid metabolic clearance.[8]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Hazards: This compound is expected to be an irritant to the eyes, skin, and respiratory system. Avoid contact and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chlorobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The narrative delves into its probable discovery within the broader context of anti-inflammatory drug research, detailing the plausible synthetic routes that underpin its creation. A thorough examination of the chemical principles and experimental methodologies provides actionable insights for researchers. The guide also explores the compound's role as a bioisostere and its potential applications in drug development, supported by a curated list of authoritative references.

Introduction: The Emergence of a Privileged Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic and structural properties make it an attractive moiety for designing novel therapeutic agents. This compound (CAS No. 28691-49-8)[2] is a prominent member of this class, distinguished by the presence of a chlorine atom on the benzene ring and a carboxylic acid group on the isoxazole moiety. These features are critical to its physicochemical properties and biological activity. This guide will illuminate the scientific journey of this compound, from its likely conceptual origins to its synthesis and potential impact on drug discovery.

Historical Context and Postulated Discovery

While a singular, seminal publication announcing the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be logically situated within the intensive search for novel non-steroidal anti-inflammatory drugs (NSAIDs) during the latter half of the 20th century. The structural resemblance of the benzo[d]isoxazole core to known anti-inflammatory pharmacophores, such as anthranilic acid derivatives, suggests its design as a bioisostere.

Bioisosterism: A Key Concept

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[3] This strategy is a cornerstone of medicinal chemistry, employed to enhance potency, selectivity, and pharmacokinetic profiles of lead compounds. This compound can be viewed as a rigid bioisostere of N-(4-chlorophenyl)anthranilic acid, a conceptual precursor to several anti-inflammatory agents. The isoxazole ring mimics the spatial and electronic arrangement of the carboxylic acid and amine groups in the parent structure, while the fused ring system reduces conformational flexibility, potentially leading to higher receptor affinity and specificity.

The Chemistry of Synthesis: A Tale of Cyclization

The synthesis of the benzo[d]isoxazole scaffold predominantly relies on the intramolecular cyclization of an appropriately substituted aromatic precursor. The most plausible and historically consistent approach to this compound involves the formation of an oxime from a substituted salicylaldehyde, followed by cyclization.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to a key intermediate: a substituted salicylaldehyde. The isoxazole ring can be constructed from the aldehyde and hydroxyl groups of this precursor.

G This compound This compound Intermediate A Key Oxime Intermediate This compound->Intermediate A Hydrolysis Starting Material 2-hydroxy-4-chlorobenzaldehyde Intermediate A->Starting Material Oxime formation

Caption: Retrosynthetic analysis of this compound.

Plausible Synthetic Pathway and Experimental Protocol

The following multi-step synthesis represents a robust and likely method for the preparation of this compound, based on established chemical principles for the formation of the benzo[d]isoxazole ring system.

Step 1: Oximation of 2-hydroxy-4-chlorobenzaldehyde

The initial step involves the reaction of a commercially available starting material, 2-hydroxy-4-chlorobenzaldehyde, with hydroxylamine to form the corresponding oxime. This is a classic condensation reaction.

  • Reaction: 2-hydroxy-4-chlorobenzaldehyde + Hydroxylamine hydrochloride → 2-hydroxy-4-chlorobenzaldehyde oxime

  • Rationale: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. The reaction is typically carried out in the presence of a mild base to neutralize the HCl released from hydroxylamine hydrochloride.[4]

Step 2: Oxidative Cyclization to form the Benzo[d]isoxazole Ring

The key ring-forming step is the intramolecular cyclization of the oxime. This is often achieved through an oxidative process.

  • Reaction: 2-hydroxy-4-chlorobenzaldehyde oxime → 6-chlorobenzo[d]isoxazole-3-carbonitrile

  • Rationale: Various reagents can effect this transformation. A common method involves the use of a dehydrating agent and an oxidant. The reaction proceeds through the formation of a nitrile oxide intermediate which then undergoes intramolecular cycloaddition.[5][6]

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the desired carboxylic acid.

  • Reaction: 6-chlorobenzo[d]isoxazole-3-carbonitrile → this compound

  • Rationale: This transformation is typically achieved by heating the nitrile in the presence of a strong acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Detailed Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
2-hydroxy-4-chlorobenzaldehyde2420-16-8156.57
Hydroxylamine hydrochloride5470-11-169.49
Sodium acetate127-09-382.03
Acetic anhydride108-24-7102.09
Sodium hydroxide1310-73-240.00
Hydrochloric acid (concentrated)7647-01-036.46
Ethanol64-17-546.07
Diethyl ether60-29-774.12

Procedure:

  • Synthesis of 2-hydroxy-4-chlorobenzaldehyde oxime:

    • In a round-bottom flask, dissolve 10.0 g (63.8 mmol) of 2-hydroxy-4-chlorobenzaldehyde in 100 mL of ethanol.

    • To this solution, add a solution of 5.0 g (71.9 mmol) of hydroxylamine hydrochloride and 8.7 g (106.1 mmol) of sodium acetate in 50 mL of water.

    • Stir the mixture at room temperature for 4 hours.

    • Remove the ethanol under reduced pressure. The product will precipitate from the aqueous solution.

    • Collect the solid by filtration, wash with cold water, and dry in a vacuum oven to yield the oxime.

  • Synthesis of 6-chlorobenzo[d]isoxazole-3-carbonitrile:

    • Suspend the dried oxime (10.0 g, 58.3 mmol) in 50 mL of acetic anhydride.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

    • Stir the mixture until the excess acetic anhydride has hydrolyzed.

    • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Synthesis of this compound:

    • To a round-bottom flask, add the dried nitrile (8.0 g, 44.3 mmol) and 80 mL of a 20% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

    • The carboxylic acid will precipitate as a white solid.

    • Collect the product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

References

Spectroscopic Data for 6-Chlorobenzo[d]isoxazole-3-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the benzisoxazole class.[1] The benzisoxazole core is a significant scaffold in medicinal chemistry, forming the basis for a range of pharmaceuticals, including antipsychotic and anticonvulsant agents.[1][2] The precise characterization of this and related molecules is paramount for ensuring the integrity of research and the quality of drug development processes.[3]

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of the compound.

Molecular Structure

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound consists of a chlorinated benzene ring fused to an isoxazole ring, with a carboxylic acid group at the 3-position of the isoxazole ring.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives insight into the number of different types of protons and their neighboring environments. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The carboxylic acid proton is also a key diagnostic signal.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Singlet, broad1H-COOH
~8.0 - 8.2Doublet1HAromatic-H
~7.8 - 8.0Doublet1HAromatic-H
~7.6 - 7.8Doublet of doublets1HAromatic-H

Note: Predicted values are based on typical chemical shifts for similar aromatic and carboxylic acid protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~160 - 170-COOH
~110 - 160Aromatic & Isoxazole Carbons

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

NMR Experimental Workflow cluster_workflow A Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). B Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). B->C D ¹H NMR Parameters: Set appropriate parameters including pulse angle, relaxation delay, and number of scans. C->D E ¹³C NMR Parameters: Utilize proton decoupling. Set appropriate spectral width and acquisition time. C->E F Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. D->F E->F G Spectral Analysis: Integrate peaks, determine chemical shifts, and analyze coupling patterns to assign signals to specific nuclei. F->G

Caption: Standardized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[4] The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2500-3300Broad, StrongO-H (Carboxylic Acid)Stretching
1700-1725StrongC=O (Carboxylic Acid)Stretching
1600-1585, 1500-1400Medium-WeakC=C (Aromatic Ring)Stretching
1000-1300MediumC-OStretching
700-900StrongC-ClStretching

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4][5] The position of the C=O stretch can be influenced by conjugation and other electronic effects.[4][6]

Experimental Protocol: IR Spectroscopy

IR Spectroscopy Experimental Workflow cluster_workflow A Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing into a transparent disk. C Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. A->C B Alternative Method (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. B->C D Sample Spectrum: Acquire the IR spectrum of the sample over the range of ~4000-400 cm⁻¹. C->D E Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups. D->E

Caption: Workflow for obtaining an infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

For this compound (C₈H₄ClNO₃), the expected exact mass is approximately 196.98 g/mol .

Expected Fragmentation Pattern:

The fragmentation of carboxylic acids in mass spectrometry often involves the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxyl group (-COOH).[7] The presence of the chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocol: Mass Spectrometry

Mass Spectrometry Experimental Workflow cluster_workflow A Sample Introduction: Introduce the sample into the mass spectrometer. For this compound, techniques like electrospray ionization (ESI) or direct infusion may be used. B Ionization: Ionize the sample molecules. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. A->B C Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight). B->C D Detection: Detect the ions to generate a mass spectrum. C->D E Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information. D->E

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers unique and complementary information that, when synthesized, allows for unambiguous confirmation of the compound's identity and purity. This level of rigorous analysis is fundamental to advancing research and development in fields where benzisoxazole derivatives play a critical role.

References

A Technical Guide to Investigating the Biological Potential of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzo[d]isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide outlines a comprehensive research framework for investigating the potential biological activities of a specific, under-explored derivative: 6-chlorobenzo[d]isoxazole-3-carboxylic acid. While direct biological data for this compound is scarce, its structural features—a halogenated benzoisoxazole core and a carboxylic acid moiety—suggest significant potential as an inhibitor of key enzymatic targets. Drawing from extensive literature on analogous structures, we hypothesize and provide detailed screening protocols for three primary areas of interest: anticancer, anti-inflammatory, and metabolic enzyme inhibition. This document serves as a strategic whitepaper, providing researchers with the rationale, experimental workflows, and detailed methodologies required to systematically evaluate this promising molecule.

Introduction: The Scientific Rationale

The isoxazole moiety is a cornerstone of modern drug design, present in a wide range of approved therapeutics demonstrating antibacterial, anti-inflammatory, and anticancer properties.[1][2] The fusion of this heterocycle into a benzannulated system, as in benzo[d]isoxazole, often enhances biological activity and modulates pharmacokinetic properties. The subject of this guide, this compound, possesses three key structural motifs that warrant a thorough investigation:

  • The Benzo[d]isoxazole Scaffold: This core structure is known for its chemical stability and its ability to engage in various biological interactions.

  • The 3-Carboxylic Acid Group: This functional group is a critical pharmacophore for interacting with the active sites of many enzymes, often forming key hydrogen bonds and salt bridges. Its presence is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.[3]

  • The 6-Chloro Substituent: Halogenation is a common strategy in medicinal chemistry to increase lipophilicity, enhance membrane permeability, and improve metabolic stability, potentially leading to more potent and durable biological effects.

Given these features, we propose a targeted, multi-pronged screening approach to unlock the therapeutic potential of this compound.

Proposed Area 1: Anticancer Activity

The isoxazole scaffold is frequently found in compounds with significant cytotoxic activity against various cancer cell lines.[2] Studies on related isoxazole-carboxamide derivatives have demonstrated potent activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B, HepG2) cancers.[4][5] The observed mechanisms often involve the induction of apoptosis and cell cycle arrest at the G2/M phase, while some derivatives have been shown to inhibit key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5]

Proposed Anticancer Screening Workflow

A tiered approach is recommended to first establish broad cytotoxic activity and then elucidate the specific mechanism of action (MOA).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Studies (if IC50 is potent) A Compound: 6-chlorobenzo[d]isoxazole- 3-carboxylic acid B Multi-dose Incubation with Cancer Cell Line Panel (e.g., MCF-7, HeLa, HepG2) A->B C MTT Assay for Cell Viability B->C D Calculate IC50 Value C->D E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) D->E Investigate Growth Arrest F Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) D->F Investigate Cell Death G Kinase Inhibition Assay (e.g., VEGFR2, if relevant) D->G Investigate Signaling H Data Analysis & Target Validation E->H F->H G->H

Caption: Proposed workflow for anticancer activity screening.

Quantitative Data Summary (Hypothetical)

Results from the primary screening should be organized to clearly compare potency across different cell lines.

CompoundCell LineIC₅₀ (µM)
This compoundHepG2TBD
This compoundHeLaTBD
This compoundMCF-7TBD
Doxorubicin (Positive Control)HepG2~1.0
Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies used for evaluating cytotoxicity.[6]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL in complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium + DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Cisplatin or Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Proposed Area 2: Anti-inflammatory Enzyme Inhibition

Many potent anti-inflammatory drugs are carboxylic acids that target cyclooxygenase (COX) enzymes.[7] The isoxazole scaffold has also been successfully incorporated into selective COX-2 inhibitors.[7] The combination of the isoxazole ring and the carboxylic acid moiety in the target compound makes it a prime candidate for a COX inhibitor.

Rationale: COX Enzymes in Inflammation

COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing side effects associated with COX-1 inhibition (e.g., gastrointestinal issues).

G A Cell Membrane Phospholipids B Arachidonic Acid A->B  Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (Housekeeping) (e.g., GI protection, platelet aggregation) C->E F Prostaglandins (Inflammatory) (Pain, Fever, Inflammation) D->F G 6-chlorobenzo[d]isoxazole- 3-carboxylic acid G->C Potential Non-Selective Inhibition G->D Potential Selective Inhibition

References

A Technical Guide to 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 6-chlorobenzo[d]isoxazole-3-carboxylic acid , and its analogues. We will explore its synthesis, physicochemical characteristics, extensive derivatization potential, and its role as a foundational building block for developing novel therapeutics. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for researchers engaged in the synthesis, analysis, and application of this versatile chemical entity.

Introduction: The Significance of the Benzisoxazole Core

The benzisoxazole scaffold is integral to numerous approved drugs and clinical candidates, demonstrating a remarkable spectrum of pharmacological activities.[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets, while the heteroatoms offer key hydrogen bonding capabilities. Derivatives have been successfully developed as antipsychotic, antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

The subject of this guide, this compound, possesses two critical features that enhance its utility:

  • The 6-Chloro Substituent: The presence of an electron-withdrawing chlorine atom can significantly modulate the electronic properties of the ring system. This often leads to enhanced binding affinity, improved metabolic stability, and increased biological potency, a frequently observed phenomenon in structure-activity relationship (SAR) studies of heterocyclic compounds.[1]

  • The 3-Carboxylic Acid Group: This functional group is a linchpin for synthetic elaboration. It serves as a versatile chemical handle for creating extensive libraries of esters and amides. Furthermore, the carboxylic acid moiety itself is a key pharmacophoric feature, capable of forming strong ionic and hydrogen-bond interactions with protein targets, and can serve as a bioisostere for other acidic groups like tetrazoles.[3]

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of the core molecule is essential for its effective use in research and development.

PropertyDataSource
IUPAC Name 6-chloro-1,2-benzisoxazole-3-carboxylic acid-
Molecular Formula C₈H₄ClNO₃[4]
Molecular Weight 197.58 g/mol [4]
CAS Number 28691-49-8[4]
Appearance Typically a solid[5]
SMILES C1=CC2=C(C=C1Cl)ON=C2C(=O)O-
InChI Key FHNXFKKJJXHNSA-UHFFFAOYSA-N-

As an acidic compound, its solubility is pH-dependent, generally showing increased solubility in aqueous solutions at physiological or basic pH due to the ionization of the carboxylic acid.[3] Structural confirmation and purity assessment are routinely performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthetic Strategies for the Core Scaffold

The construction of the 6-chlorobenzo[d]isoxazole ring system is typically achieved through the intramolecular cyclization of a suitably substituted aromatic precursor. A common and effective strategy involves the formation of an oxime from an ortho-substituted benzaldehyde, followed by a base-mediated ring closure.

Synthesis_Workflow A 2,4-Dichlorobenzaldehyde B Oxime Formation A->B Hydroxylamine (e.g., NH2OH·HCl) C 2,4-Dichlorobenzaldehyde Oxime B->C D Intramolecular Cyclization (Base-mediated) C->D Strong Base (e.g., KOH, NaH) E 6-Chloro-1,2-benzisoxazole D->E F Lithiation & Carboxylation E->F 1. n-BuLi 2. CO2 G 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid F->G

Caption: General synthetic workflow for this compound.

Protocol 1: Representative Synthesis of the Benzisoxazole Core

This protocol outlines a generalized, two-step procedure for synthesizing the core scaffold, adapted from established methodologies for similar halogenated benzisoxazoles.[6] The rationale is to first create the oxime intermediate, which then undergoes an intramolecular nucleophilic substitution facilitated by a base to form the heterocyclic ring.

Step 1: Synthesis of 2,4-Dichlorobenzaldehyde Oxime

  • Reagent Preparation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in ethanol. In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a suitable base like sodium hydroxide (1.2 equivalents).

    • Causality: Ethanol is used as a solvent for the aldehyde. The base is required to free the hydroxylamine from its hydrochloride salt to act as a nucleophile.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the stirred aldehyde solution at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be purified by recrystallization or chromatography.

Step 2: Intramolecular Cyclization to 6-Chlorobenzo[d]isoxazole

  • Reaction Setup: Dissolve the 2,4-dichlorobenzaldehyde oxime (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Add a strong base, such as potassium hydroxide (2-3 equivalents), to the solution. The reaction is often heated to facilitate the cyclization.

    • Causality: The strong base deprotonates the oxime hydroxyl group, creating a potent nucleophile. This nucleophile then attacks the ortho-chlorinated carbon, displacing the chloride ion in an intramolecular SₙAr reaction to form the isoxazole ring.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench by pouring it into ice water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude 6-chlorobenzo[d]isoxazole can be purified by column chromatography on silica gel. The final carboxylation step to yield the title compound is typically achieved through lithiation at the 3-position followed by quenching with carbon dioxide.

Key Derivatives and Structure-Activity Relationship (SAR)

The true power of this compound lies in its capacity for derivatization. The carboxylic acid is an ideal anchor point for creating large amide or ester libraries via standard coupling chemistry.

Derivative ClassReagentsBiological RelevanceSources
Amides Amines, Coupling Agents (EDC, HATU)Amide bonds are stable and prevalent in pharmaceuticals, often improving cell permeability and target engagement.[1][1][7]
Esters Alcohols, Acid Catalyst or Coupling AgentsEsters can serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid. The ethyl ester is a known derivative.[8][3][8]
Thioamides Lawesson's ReagentCan alter electronic properties and hydrogen bonding capacity compared to amides, sometimes leading to unique biological profiles.[9]

SAR Insights: Studies on various benzisoxazole and isoxazole libraries consistently show that the nature and position of substituents dramatically influence biological activity.[10][11]

  • Electron-Withdrawing Groups: Halogens (like the 6-chloro group) and nitro groups often enhance antimicrobial and anticancer activities.[1][7]

  • Lipophilicity: The overall lipophilicity, which can be tuned by modifying the group attached to the carboxylic acid, is critical for membrane permeability and reaching intracellular targets.

  • Target-Specific Interactions: For kinase inhibition, for example, specific amide derivatives are designed to form key hydrogen bonds within the ATP-binding pocket of the enzyme.[12]

Applications in Drug Discovery and Development

Derivatives of the benzisoxazole scaffold have been investigated across a wide array of therapeutic areas.[1] While this compound is primarily a building block, its derivatives are designed to target specific biological pathways. A prominent example is the inhibition of protein kinases, which are frequently dysregulated in cancer.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzisoxazole Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical targeting of the PI3K/Akt pathway by a benzisoxazole derivative.

Many benzoxazole and isoxazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[11][12] A synthesized derivative of this compound could be designed to bind to the ATP-binding site of PI3K, thereby blocking its catalytic activity and halting the downstream signaling cascade that promotes cancer cell survival.

Analytical and Quality Control

Rigorous analytical control is paramount to ensure the identity, purity, and quality of synthesized compounds. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the gold standard for this purpose.[13]

Protocol 2: HPLC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound and its non-polar derivatives, adapted from standard procedures for small molecule analysis.[13][14]

  • Objective: To determine the purity and confirm the molecular weight of the target compound.

  • Instrumentation: An HPLC system (e.g., Agilent, Waters) coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Perform a serial dilution with the mobile phase to a final concentration of ~1-10 µg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Causality: The C18 column separates compounds based on hydrophobicity. Formic acid is a common additive that aids in the ionization of the analyte for MS detection.

    • Gradient: A typical gradient would run from 5-10% B to 95% B over 5-10 minutes. This ensures that both polar and non-polar impurities are eluted and detected.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the carboxylic acid (to detect [M-H]⁻) and positive mode for amide/ester derivatives (to detect [M+H]⁺).

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan for purity assessment and targeted MS/MS for structural confirmation by fragmentation. The expected parent ion for the core acid in negative mode would be m/z 196.57.

Conclusion and Future Outlook

This compound is more than a single molecule; it is a strategic platform for innovation in drug discovery. Its robust synthesis, predictable chemical reactivity, and the proven track record of the benzisoxazole scaffold make it an exceptionally valuable starting point for generating novel chemical entities. The continued exploration of derivatives synthesized from this core is poised to yield potent and selective modulators of a wide range of biological targets, contributing to the development of next-generation therapeutics for various human diseases.

References

A Comprehensive Technical Guide to 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a derivative of the benzisoxazole scaffold, a privileged structure in medicinal chemistry, this compound serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules.[1][2] Its unique combination of a reactive carboxylic acid handle and a substituted aromatic core allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, spectroscopic characterization, and its strategic application in the development of novel therapeutic agents. The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

The Benzisoxazole Scaffold: A Privileged Core in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its incorporation into a fused bicyclic system with benzene gives rise to the benzo[d]isoxazole core. This scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects.[2][3]

Notable pharmaceuticals containing the isoxazole or related benzisoxazole moiety include the antipsychotic drug Risperidone and the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib.[2][4] The utility of this scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, while maintaining favorable physicochemical properties for drug development.[1] this compound represents a strategically functionalized version of this core, offering a platform for creating extensive libraries of novel compounds.

cluster_main This compound mol mol

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is essential for its effective use in synthesis and process development. The presence of the chlorine atom and the carboxylic acid group significantly influences the reactivity and physical characteristics of the molecule.

Physicochemical Properties

The key physicochemical properties are summarized below. The carboxylic acid moiety imparts acidic properties and provides a handle for derivatization, while the chlorobenzisoxazole core contributes to the compound's lipophilicity and metabolic stability.[5][6]

PropertyValueSource
CAS Number 28691-49-8[7]
Molecular Formula C₈H₄ClNO₃Calculated
Molecular Weight 197.58 g/mol Calculated
Appearance Off-white to yellow crystalline powder[8]
Solubility Soluble in DMSO and methanol; slightly soluble in water[8]
Acidity (pKa) Estimated 2-4[5]
Spectroscopic Characterization

Spectroscopic analysis is critical for structure confirmation. The expected spectral data for this compound are based on the characteristic signals of its functional groups.[9][10][11]

SpectroscopyCharacteristic SignalsRationale
IR (cm⁻¹) 2500-3300 (very broad), 1710-1760 (strong), 1210-1320 (strong)O-H stretch of the carboxylic acid dimer, C=O stretch, and C-O stretch, respectively.[11][12]
¹H NMR (δ, ppm) ~12.0-13.0 (singlet, broad), 7.5-8.5 (multiplets)The acidic proton of the carboxylic acid is significantly deshielded.[11] Aromatic protons on the substituted benzene ring.
¹³C NMR (δ, ppm) 165-185, 110-160Signal for the carboxylic acid carbonyl carbon.[11] Signals for the aromatic and isoxazole ring carbons.

Synthesis and Mechanistic Insights

As a specialized chemical intermediate, this compound is not naturally occurring and must be prepared via multi-step synthesis. While specific proprietary methods may exist, a plausible and robust synthetic route can be designed based on established isoxazole formation methodologies.[13]

The following pathway illustrates a high-regioselectivity synthesis adapted from known procedures for related isoxazole carboxylic acids.[13] The strategy involves the cyclization of a β-keto ester derivative with hydroxylamine, followed by functional group manipulation to unmask the carboxylic acid.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Plausible Synthesis

Step 1: Synthesis of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate

  • To a solution of ethyl 2-chloro-5-hydroxybenzoylacetate (1.0 eq) in a mixture of ethanol and water, add sodium carbonate (2.5 eq).

  • Add hydroxylamine hydrochloride (1.2 eq) portion-wise while maintaining the temperature below 30°C.

  • Causality: Hydroxylamine acts as the nitrogen and oxygen source for the isoxazole ring, undergoing a condensation-cyclization reaction with the β-keto ester functionality. The base facilitates the reaction.[13]

  • Stir the reaction mixture at room temperature for 12-18 hours until TLC analysis indicates the consumption of the starting material.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.[14]

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add a 2M aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to 50°C for 4 hours.

  • Causality: The basic conditions promote the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate salt.[13]

  • After cooling to room temperature, acidify the mixture to pH 2-3 with 6N hydrochloric acid.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Applications in Drug Discovery and Research

The primary value of this compound lies in its role as a versatile scaffold for building libraries of drug candidates. The carboxylic acid group is an ideal anchor point for amide bond formation, a cornerstone reaction in medicinal chemistry used to connect the core scaffold to various diversity elements.

G start 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid step1 Amide Coupling (e.g., HATU, EDCI) + Diverse Amines (R-NH2) start->step1 library Library of Novel Amide Derivatives step1->library step2 High-Throughput Screening (HTS) library->step2 assay Biological Assays (e.g., Enzyme Inhibition, Antibacterial MIC) step2->assay hit Identification of 'Hit' Compounds assay->hit sar Structure-Activity Relationship (SAR) Analysis hit->sar lead Lead Optimization sar->lead lead->step1 Iterative Design

Caption: Drug discovery workflow utilizing the target compound as a core scaffold.

Experimental Protocol: Synthesis of a Derivative Library

The following protocol outlines a standard procedure for creating an amide derivative, which can be parallelized to generate a library for screening.

  • In a reaction vial, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes.

  • Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack by an amine. This avoids the need to convert the acid to a more reactive acid chloride.

  • Add a solution of the desired primary or secondary amine (1.2 eq) in DMF to the activated acid mixture.

  • Seal the vial and allow the reaction to proceed at room temperature for 6-12 hours.

  • Upon completion, the reaction mixture can be subjected to aqueous workup and purified by preparative HPLC or column chromatography to isolate the target amide.

  • Application: The resulting purified compounds are then evaluated in biological assays, such as antibacterial minimum inhibitory concentration (MIC) studies or enzyme inhibition assays, to identify promising "hits" for further development.[3][15][16]

Conclusion and Future Perspectives

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its well-defined structure, predictable reactivity, and foundation on a biologically validated scaffold make it an attractive starting point for developing new chemical entities. Future research will likely focus on expanding the diversity of derivatives synthesized from this core, employing novel coupling chemistries, and screening these new compounds against a wider range of therapeutic targets, including those related to infectious diseases, oncology, and inflammatory disorders. The continued exploration of isoxazole chemistry promises to yield new and effective medicines for unmet clinical needs.[2]

References

Methodological & Application

Experimental Applications of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental uses of 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This guide moves beyond a simple listing of protocols to offer in-depth application notes grounded in scientific principles, explaining the causality behind experimental choices. It is designed to be a self-validating system for trustworthy and reproducible results. Key areas of application, including its potential as a modulator of hypoxia-inducible factor-1α (HIF-1α), a microbial nitroreductase inhibitor, an antibacterial agent, and an antioxidant, are explored with detailed, step-by-step methodologies. Visual diagrams of workflows and pathways are provided to enhance understanding.

Introduction: The Isoxazole Scaffold and Therapeutic Potential

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Derivatives of the isoxazole family have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[1][2]

This compound, a member of this versatile family, presents a promising starting point for a variety of experimental investigations. The presence of the chloro-substituent and the carboxylic acid moiety provides handles for further chemical modification and potential key interactions with biological targets. This guide will detail protocols to explore its efficacy in several key areas of biomedical research.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the compound's properties is critical for experimental design.

PropertyValueReference
CAS Number 28691-49-8[3]
Molecular Formula C₈H₄ClNO₃[3]
Molecular Weight 197.57 g/mol [4]
Appearance Off-white to yellow crystalline powder[5]
Solubility Soluble in DMSO and methanol; slightly soluble in water[5]
General Synthesis Pathway

The synthesis of 3-substituted isoxazole carboxylic acids can be achieved through various routes. A common method involves the cyclization of a β-keto ester derivative with hydroxylamine.[6] For this compound, a plausible synthetic route starts from a substituted chlorobenzaldehyde, which is converted to an oxime, followed by cyclization.[7]

Below is a generalized workflow for the synthesis.

Synthesis_Workflow start Substituted Chlorobenzaldehyde oxime Oxime Formation (Hydroxylamine HCl, Base) start->oxime Step 1 cyclization Intramolecular Cyclization (Base-mediated) oxime->cyclization Step 2 final_product 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid cyclization->final_product Step 3

Caption: Generalized synthesis workflow for this compound.

Application Note I: HIF-1α Inhibition

Scientific Rationale

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[8] The alpha subunit, HIF-1α, is stabilized under hypoxic conditions, translocates to the nucleus, and activates genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), glucose metabolism, and cell survival.[8][9] In many solid tumors, HIF-1α is constitutively active, promoting tumor growth and resistance to therapy.[9] Therefore, inhibiting the HIF-1α pathway is a promising strategy in cancer treatment.[8] Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription.[10]

Experimental Protocol: HIF-1α Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to screen for the inhibitory activity of this compound on HIF-1α transcriptional activity.

Materials:

  • Human cancer cell line (e.g., HCT116, HEK293T) stably transfected with a luciferase reporter plasmid containing a Hypoxia Response Element (HRE).[9]

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hypoxia chamber (1% O₂) or a chemical inducer of hypoxia (e.g., CoCl₂ or DMOG).[11][12]

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.[11]

  • Cell Seeding: Seed the HRE-luciferase reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).[11]

  • Hypoxia Induction: Replace the old medium with the medium containing the test compound or vehicle. Place the plate in a hypoxia chamber (1% O₂) for 18-24 hours.[9]

  • Luciferase Assay: After hypoxic incubation, remove the plate from the chamber and allow it to equilibrate to room temperature.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) to account for cytotoxicity. Calculate the percent inhibition of HIF-1α activity relative to the vehicle control. Determine the IC₅₀ value.

HIF-1a_Inhibition_Workflow seed_cells Seed HRE-luciferase reporter cells add_compound Treat cells with 6-chlorobenzo[d]isoxazole- 3-carboxylic acid seed_cells->add_compound induce_hypoxia Induce hypoxia (1% O2, 18-24h) add_compound->induce_hypoxia measure_luciferase Measure luciferase activity induce_hypoxia->measure_luciferase analyze_data Calculate % inhibition and IC50 value measure_luciferase->analyze_data

Caption: Workflow for HIF-1α reporter gene assay.

Application Note II: Microbial Nitroreductase Inhibition

Scientific Rationale

Nitroreductases (NTRs) are enzymes found predominantly in bacteria and some lower eukaryotes that are absent in mammalian cells. They catalyze the reduction of nitroaromatic compounds.[13] This enzymatic activity is crucial for certain bacterial survival mechanisms.[13] Inhibition of gut bacterial nitroreductases is considered an attractive approach for reducing the formation of mutagenic metabolites in the colon.[14][15] Therefore, inhibitors of nitroreductases are valuable tools for studying bacterial physiology and have potential as novel therapeutic agents.[13]

Experimental Protocol: In Vitro Nitroreductase Activity Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on E. coli nitroreductase (NfsB).

Materials:

  • Purified E. coli nitroreductase (NfsB)

  • This compound

  • NADH

  • Menadione (or another suitable NTR substrate)

  • Cytochrome C (from horse heart)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of NADH, menadione, and cytochrome C in PBS.

  • Assay Setup: In a 96-well plate, set up the following reactions (final volume of 200 µL):

    • Test wells: PBS, NADH, menadione, cytochrome C, nitroreductase, and varying concentrations of this compound.

    • Positive control: All components except the inhibitor.

    • Negative control: All components except the nitroreductase enzyme.

  • Reaction Initiation: Initiate the reaction by adding the nitroreductase enzyme.

  • Kinetic Measurement: Immediately measure the rate of change in absorbance at 550 nm over time at a constant temperature (e.g., 37°C). The reduction of cytochrome C is indicated by an increase in absorbance at this wavelength.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

ComponentFinal Concentration
NADH500 µM
Menadione500 µM
Cytochrome C70 µM
NitroreductaseAs determined empirically
InhibitorVariable concentrations

Application Note III: Antibacterial Activity

Scientific Rationale

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents. Isoxazole derivatives have been reported to possess antibacterial activity against a range of pathogenic bacteria.[16][17] The evaluation of this compound for antibacterial properties is a logical step in characterizing its biological activity profile.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of this compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum only.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]

Application Note IV: Antioxidant Potential

Scientific Rationale

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases. Antioxidants are molecules that can neutralize these harmful ROS. The isoxazole nucleus is present in compounds that have shown antioxidant activity.[16] Therefore, assessing the antioxidant capacity of this compound is a valuable screening step.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

These two assays are commonly used to evaluate the free radical scavenging ability of compounds.

6.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[18]

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[19]

  • Reaction Setup: In a 96-well plate, add a solution of this compound (at various concentrations) to the DPPH solution. Use ascorbic acid or Trolox as a positive control.[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[19]

6.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that can be measured by the decrease in absorbance at 734 nm.[20]

Procedure:

  • ABTS•+ Generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[20]

  • Assay Setup: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm. Add the test compound at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Incubate for a defined time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably in a chemical fume hood.[5][21]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[21]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential for exploration in various fields of biomedical research. The protocols detailed in this guide provide a robust framework for investigating its activity as a HIF-1α inhibitor, a microbial nitroreductase inhibitor, an antibacterial agent, and an antioxidant. The rationale and step-by-step methodologies are designed to ensure scientific integrity and reproducibility, empowering researchers to unlock the therapeutic potential of this promising isoxazole derivative.

References

The Strategic Role of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in drug discovery. In this landscape, privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are of immense value. One such scaffold that has garnered significant attention is the benzo[d]isoxazole core, and specifically, derivatives of 6-chlorobenzo[d]isoxazole-3-carboxylic acid . This guide provides an in-depth exploration of this versatile chemical entity, offering detailed application notes, synthetic protocols, and biological evaluation strategies for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Benzisoxazole Scaffold

The benzo[d]isoxazole ring system, a fusion of a benzene ring and an isoxazole ring, is a prominent feature in a multitude of biologically active compounds. The isoxazole moiety itself is present in several FDA-approved drugs, highlighting its acceptance as a pharmacologically relevant heterocycle. The incorporation of a chlorine atom at the 6-position of the benzisoxazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics. The carboxylic acid function at the 3-position provides a crucial handle for synthetic elaboration, allowing for the creation of diverse libraries of compounds, most notably carboxamides, through well-established amide coupling reactions.

This guide will delve into the practical aspects of utilizing this compound as a starting point for generating novel drug candidates. We will explore its synthesis, derivatization, and application in targeting a range of debilitating diseases.

Core Applications in Drug Design

Derivatives of this compound have shown promise in modulating the activity of several key biological targets implicated in a variety of diseases. The subsequent sections will detail the application of this scaffold in targeting specific protein families and the rationale behind its use.

Targeting a Spectrum of Diseases

The versatility of the this compound scaffold is evident from the diverse range of biological targets its derivatives have been shown to modulate. These include:

  • GABA A α5 Receptors: As modulators of the GABAergic system, these compounds hold potential for the treatment of cognitive disorders such as Alzheimer's disease.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of this key mediator of angiogenesis is a validated strategy in oncology, suggesting a role for these derivatives as anti-cancer agents.

  • Ghrelin Receptor: Antagonists of the ghrelin receptor are being investigated for the treatment of obesity and metabolic disorders.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): As antagonists of this ion channel, derivatives could be developed as novel analgesics for the management of pain.

  • Xanthine Oxidase: Inhibition of this enzyme is a therapeutic approach for gout.

The ability to readily diversify the 3-carboxamide position allows for the fine-tuning of potency and selectivity against these and other targets.

Synthetic Protocols: From Core Scaffold to Diverse Libraries

The successful application of this compound in drug discovery hinges on efficient and scalable synthetic routes. This section provides detailed protocols for the synthesis of the core scaffold and its subsequent derivatization into a library of carboxamides.

Synthesis of this compound

A plausible and commonly employed route to benzo[d]isoxazole-3-carboxylic acids involves the cyclization of an appropriately substituted precursor. The following is a general, two-step protocol that can be adapted for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate

  • Materials: 4-chloro-2-nitrotoluene, Diethyl oxalate, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate.

    • To this stirred solution, add a solution of 4-chloro-2-nitrotoluene in ethanol dropwise at a temperature that maintains a gentle reflux.

    • After the addition is complete, continue to heat the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization to this compound

  • Materials: Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate, Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation), Hydrochloric acid, Ethanol.

  • Procedure:

    • Dissolve the ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate from Step 1 in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for several hours. The nitro group is reduced to a hydroxylamine, which undergoes spontaneous cyclization.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • The resulting solid is the crude this compound. This can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

General Protocol for Amide Library Synthesis

The carboxylic acid moiety of the core scaffold is readily converted to a diverse range of carboxamides using standard amide coupling reagents.

  • Materials: this compound, desired amine (R-NH2), Amide coupling reagent (e.g., HATU, HOBt/EDC), Tertiary base (e.g., DIPEA, triethylamine), Anhydrous solvent (e.g., DMF, DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amide coupling reagent (e.g., HATU, 1.1 eq) and the tertiary base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

AmideCoupling CarboxylicAcid 6-Chlorobenzo[d]isoxazole- 3-carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation Amine Primary or Secondary Amine (R-NH2) AmideProduct 6-Chlorobenzo[d]isoxazole- 3-carboxamide Derivative Amine->AmideProduct CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Solvent Anhydrous Solvent (e.g., DMF) Solvent->ActivatedEster ActivatedEster->AmideProduct Nucleophilic Acyl Substitution

Caption: General workflow for amide library synthesis.

Biological Evaluation Protocols

To assess the therapeutic potential of the synthesized 6-chlorobenzo[d]isoxazole-3-carboxamide derivatives, robust and reliable biological assays are essential. The following are example protocols for evaluating the activity of these compounds against some of their known targets.

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This protocol is designed to determine the inhibitory activity of test compounds against the VEGFR-2 kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by the recombinant VEGFR-2 enzyme. The amount of phosphorylated substrate is quantified, and the inhibitory effect of the test compound is determined by the reduction in this phosphorylation.

  • Materials:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • Kinase Assay Buffer

    • ATP

    • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White 96-well plates

  • Procedure:

    • Prepare a master mixture for the kinase reaction containing Kinase Assay Buffer, ATP, and the PTK substrate.

    • Add the master mixture to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2][3][4][5]

Protocol 2: GABA A α5 Receptor Binding Assay

This protocol is a competitive radioligand binding assay to determine the affinity of test compounds for the GABA A α5 receptor.

  • Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA A α5 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human GABA A α5β3γ2 receptor.

    • Radioligand (e.g., [³H]-L-655,708 or another α5-selective radioligand)

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., a high concentration of a known α5-selective ligand like Ro4938581)

    • Test compounds (dissolved in DMSO)

    • Scintillation cocktail and vials

    • Glass fiber filter mats

    • Cell harvester

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either binding buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and the percentage of inhibition for each compound concentration to determine the Ki value.[6][7][8][9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-chlorobenzo[d]isoxazole-3-carboxamide scaffold has provided valuable insights into the structural requirements for activity at various targets.

R-Group on Amide NitrogenTargetActivity Trend
Small alkyl groupsMultipleGenerally well-tolerated
Substituted phenyl ringsMultipleElectronic and steric effects are critical for potency and selectivity
Heterocyclic moietiesMultipleCan introduce specific interactions and improve physicochemical properties
Chiral substituentsMultipleCan lead to stereospecific interactions and improved potency

For instance, in the context of TRPV1 antagonists, specific substitutions on a cyclohexanol motif attached to the amide nitrogen were found to be crucial for achieving a balance of potency and solubility.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive platform for medicinal chemists. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the full potential of this privileged chemical entity. Future work in this area will likely focus on the development of more selective and potent modulators of specific targets, as well as the exploration of this scaffold against new and emerging biological targets. The continued investigation of the structure-activity relationships of 6-chlorobenzo[d]isoxazole-3-carboxamide derivatives will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human diseases.

References

Application Note: Quantitative Analysis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for Process Control and Impurity Profiling

Introduction and Significance

6-chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic carboxylic acid that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its primary relevance in the drug development landscape is as a potential process-related impurity or starting material in the manufacturing of atypical antipsychotic agents, such as Ziprasidone.[1][2] The stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH) mandate the precise identification and quantification of all impurities in an active pharmaceutical ingredient (API) to ensure its safety and efficacy.[3]

Therefore, robust and validated analytical methods for quantifying this compound are essential for:

  • Process Chemistry: Monitoring reaction completion and optimizing synthetic routes.

  • Quality Control: Ensuring the purity of intermediates and the final API.

  • Regulatory Compliance: Meeting the impurity profiling requirements for drug submission and approval.

This application note provides detailed protocols for the quantitative analysis of this compound using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 28691-49-8[4]
Molecular Formula C₈H₄ClNO₃[4]
Molecular Weight 197.58 g/mol [4]
Appearance Off-white to yellow crystalline powder[5]
Solubility Soluble in DMSO and methanol; slightly soluble in water[5]

Core Analytical Strategy: Method Selection Rationale

The selection of an analytical technique is dictated by the analyte's structure and the specific requirements of the analysis (e.g., sensitivity, selectivity).

  • Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier choice for the analysis of pharmaceutical compounds and their impurities.[6] The carboxylic acid and aromatic moieties of this compound make it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Gas chromatography is less suitable due to the low volatility and thermal lability of carboxylic acids, which would necessitate a derivatization step.[7]

  • Detection:

    • UV Detection: The conjugated aromatic system of the benzisoxazole ring provides strong chromophores, allowing for sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector. This method is robust, cost-effective, and ideal for routine QC where concentration levels are relatively high.

    • Mass Spectrometry (MS/MS): For trace-level quantification and unambiguous identification, LC coupled with tandem mass spectrometry is unparalleled.[8] The carboxylic acid group readily deprotonates, making the molecule highly responsive in negative electrospray ionization (ESI-) mode. The specificity of Multiple Reaction Monitoring (MRM) allows for quantification even in the presence of co-eluting matrix components.

Below is a diagram illustrating the general workflow for the quantification of this analyte.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Handling Sample Sample Receipt (API or In-Process) SamplePrep Sample Preparation (Dissolution & Dilution) Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Analysis Chromatographic Separation (HPLC / UHPLC) SamplePrep->Analysis SST->Analysis Pass Detection Detection & Quantification (UV or MS/MS) Analysis->Detection Processing Data Processing (Integration & Calibration) Detection->Processing Review Data Review & Validation Processing->Review Report Final Report Generation Review->Report

Caption: General analytical workflow from sample receipt to final reporting.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol is designed for routine quality control, such as monitoring the purity of a batch of API or an intermediate.

Principle

The sample is dissolved in a suitable diluent and injected into an RP-HPLC system. The analyte is separated from other impurities on a C18 column using an isocratic or gradient mobile phase containing an acidic modifier to ensure the carboxylic acid is in its protonated form, leading to sharp, symmetrical peaks. Quantification is performed against a certified reference standard using an external standard calibration method.

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).

  • Reagents: Formic acid or Phosphoric acid (ACS grade or higher).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This is the stock solution. Further dilutions can be made from this stock to create calibration standards if required.

  • Sample Solution Preparation (e.g., 1 mg/mL of API):

    • Accurately weigh approximately 50 mg of the API test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. The concentration should be chosen so that the expected impurity peak falls within the calibration range.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for retaining non-polar to moderately polar compounds.
Mobile Phase Gradient: 30% B to 80% B over 15 minA gradient ensures elution of the target analyte and separation from more or less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection UV at 254 nm or DAD scanA common wavelength for aromatic compounds; DAD allows for peak purity assessment.
  • Analysis Sequence:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform five replicate injections of a standard solution for System Suitability Testing (SST). The %RSD for peak area and retention time should be ≤2.0%.

    • Inject the blank (diluent), followed by the standard and sample solutions.[9]

  • Calculation: The amount of the analyte in the sample is calculated using the following formula:

    % Analyte = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Protocol 2: Quantification by LC-MS/MS

This protocol is optimized for high sensitivity and specificity, making it suitable for trace-level quantification, impurity identification, and analysis in complex biological matrices.

Principle

This method utilizes the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the selectivity of a triple quadrupole mass spectrometer.[8] The analyte is ionized using electrospray ionization (ESI) in negative mode, and the precursor ion ([M-H]⁻) is isolated. This ion is then fragmented in the collision cell, and specific product ions are monitored (Multiple Reaction Monitoring, MRM). This technique virtually eliminates matrix interference and provides a very low limit of quantification (LOQ).[7]

Materials and Reagents
  • Same as Protocol 1, but using LC-MS grade solvents and reagents is mandatory to reduce background noise.

  • Column: UHPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size (or equivalent).

Step-by-Step Methodology
  • Mobile Phase, Standard, and Sample Preparation:

    • Prepare as described in Protocol 1, but at much lower concentrations (e.g., in the ng/mL range). Dilutions should be made with LC-MS grade solvents.

  • LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC System UHPLCProvides faster analysis times and sharper peaks, enhancing sensitivity.
Column UHPLC C18, 50 mm x 2.1 mm, 1.7 µmSuitable for fast gradients and high-efficiency separations.
Mobile Phase Gradient: 10% B to 90% B over 5 minFast gradient compatible with UHPLC. 0.1% Formic acid is a volatile buffer suitable for MS.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CEnsures robust chromatography.
Injection Vol. 2 µLSmaller volume to prevent overloading the MS source.
Ionization ESI NegativeThe carboxylic acid group is acidic and readily forms [M-H]⁻ ions.
MRM Transitions Precursor (Q1): m/z 196.0; Product (Q3): m/z 152.0Hypothetical values. Q1 is the deprotonated molecule. Q3 corresponds to the loss of CO₂ (44 Da).
Collision Energy To be optimized (e.g., 15-25 eV)Tuned to maximize the signal of the product ion.

  • Method Development Logic: The diagram below outlines the decision-making process for developing the LC-MS/MS method.

Method_Dev_Logic cluster_LC LC Method cluster_MS MS Method Analyte Analyte Properties (Acidic, Aromatic) Column Column Choice: Reversed-Phase C18 Analyte->Column MobilePhase Mobile Phase: Acidic (Formic Acid) to suppress ionization Analyte->MobilePhase Ionization Ionization Mode: ESI Negative for Carboxylic Acid Analyte->Ionization LCSystem System: UHPLC for speed and resolution Column->LCSystem MobilePhase->LCSystem Result High-Sensitivity, Selective MRM Method LCSystem->Result Precursor Precursor Ion (Q1): Select [M-H]⁻ (m/z 196.0) Ionization->Precursor Product Product Ion (Q3): Optimize fragmentation (e.g., loss of CO₂) Precursor->Product Product->Result

References

Application Notes and Protocols for 6-chlorobenzo[d]isoxazole-3-carboxylic acid as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoxazoles and the Focus on Carbonic Anhydrase

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore, enabling interactions with a wide array of biological targets.[2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] A particularly significant area of investigation is their role as enzyme inhibitors, where the isoxazole ring can act as a bioisostere for other functional groups, enhancing binding affinity and modulating the physicochemical properties of the molecule.

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to fundamental physiological processes.[4][5] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is crucial for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[4] The overexpression or aberrant activity of certain CA isoforms is implicated in the pathophysiology of numerous diseases, including glaucoma, epilepsy, and various cancers.[4] Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of 6-chlorobenzo[d]isoxazole-3-carboxylic acid as a potential inhibitor of human Carbonic Anhydrase II (hCA II), a well-studied and therapeutically relevant isoform. While direct inhibitory data for this specific compound is not yet widely published, its structural features, particularly the benzisoxazole core, warrant investigation against this important enzyme class. The following protocols are designed to provide a robust framework for determining its inhibitory potency and kinetic profile.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource/Note
Molecular Formula C₈H₄ClNO₃-
Molecular Weight 197.58 g/mol -
CAS Number 28691-49-8[6]
Appearance Off-white to yellow crystalline powder (typical for similar compounds)[7]
Solubility Soluble in DMSO and methanol; slightly soluble in water (predicted)[1][7]
Storage Store in a cool, dry place, protected from light.[8]

Rationale for Handling: Due to its predicted low aqueous solubility, a stock solution of this compound should be prepared in 100% DMSO. This ensures complete dissolution and allows for accurate serial dilutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.

Experimental Workflow for hCA II Inhibition Assay

The following diagram outlines the comprehensive workflow for evaluating the inhibitory potential of this compound against hCA II.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer (Tris-HCl) - hCA II Enzyme Solution - p-NPA Substrate Solution A1 Plate Setup (96-well): - Blanks - Max Activity (Vehicle) - Inhibitor dilutions - Positive Control (Acetazolamide) P1->A1 P2 Prepare Compound: - Dissolve this compound in DMSO - Perform serial dilutions P2->A1 A2 Enzyme-Inhibitor Pre-incubation (15 min) A1->A2 Add buffer, compound, enzyme A3 Initiate Reaction: Add p-NPA Substrate A2->A3 A4 Kinetic Measurement: Read Absorbance at 405 nm (30 sec intervals for 20 min) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve: % Inhibition vs. log[Inhibitor] D2->D3 D4 Determine IC50 Value D3->D4

Caption: A generalized workflow for the synthesis of novel 4-Chlorobenzo[d]isoxazole derivatives.

Detailed Protocol: Colorimetric Inhibition Assay for hCA II

This protocol is based on the well-established method of measuring the esterase activity of carbonic anhydrase.[4] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow product. The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will decrease this rate.[4]

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (e.g., from bovine erythrocytes, Sigma-Aldrich C4396 or equivalent)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a known potent CA inhibitor)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 400-405 nm

    • Multichannel pipettes and tips

    • Serological pipettes

    • Reagent reservoirs

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water. Adjust the pH to 7.5 using HCl. Bring to the final volume with deionized water.

  • hCA II Enzyme Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • hCA II Working Solution (e.g., 20 units/mL): Immediately before use, dilute the hCA II stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 20 minutes.

  • p-NPA Substrate Stock Solution (3 mM): Prepare fresh daily by dissolving p-NPA in anhydrous DMSO or acetonitrile.

  • Test Compound Stock Solution (10 mM): Accurately weigh this compound and dissolve in 100% DMSO to make a 10 mM stock solution.

  • Test Compound Working Solutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). This will be used to generate the dose-response curve.

Assay Procedure (96-well Plate Format)

All measurements should be performed in triplicate to ensure statistical validity.

  • Plate Setup:

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • To all wells except the "Blank" wells, add 20 µL of the hCA II Working Solution.

    • The total volume in each well is now 180 µL (except for the blank).

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 15 minutes.

    • Causality Note: This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Set the microplate reader to measure absorbance at 405 nm in kinetic mode, with readings every 30 seconds for 20-30 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells, including the blanks.

    • Immediately place the plate in the reader and begin measurements.

Data Analysis and Interpretation

The following diagram illustrates the logical flow of data processing to determine the inhibitor's potency.

Caption: Logical flow for processing kinetic data to determine the IC50 value.

Step-by-Step Data Processing
  • Calculate Reaction Rates (V):

    • For each well, plot absorbance (405 nm) versus time (minutes).

    • Identify the linear portion of the curve (usually the first 5-10 minutes).

    • Calculate the slope of this linear portion (ΔAbs/min). This slope represents the initial reaction rate (V).

  • Calculate Percent Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Where:

      • V_max_activity is the average reaction rate of the Maximum Activity (Vehicle Control) wells.

      • V_inhibitor is the reaction rate in the presence of the test compound.

  • Determine the IC50 Value:

    • The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%.[9]

    • Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

    • Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[10]

    • The IC50 value is automatically calculated from this curve fit.

Presentation of Results

The inhibitory potency of this compound should be compared with the known inhibitor, Acetazolamide.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]
This compound hCA IITo be determined
Acetazolamide (Positive Control)hCA II12

Note: The IC50 value for Acetazolamide against hCA II is a literature-reported value and serves as a benchmark for a potent inhibitor.[4]

Trustworthiness and Self-Validation

The protocol described is a self-validating system through the inclusion of critical controls:

  • Blank Control: Ensures that the non-enzymatic hydrolysis of p-NPA is accounted for.

  • Vehicle Control (Maximum Activity): Establishes the baseline 100% enzyme activity and controls for any effects of the solvent (DMSO).

  • Positive Control (Acetazolamide): Validates the assay's ability to detect inhibition and provides a benchmark for comparing the potency of the test compound. Reproducible IC50 values for the positive control that align with literature values confirm the assay is performing correctly.

Conclusion and Future Directions

These application notes provide a comprehensive and robust protocol for the initial characterization of this compound as a potential inhibitor of human Carbonic Anhydrase II. A confirmed inhibitory activity with a potent IC50 value would establish this compound as a promising lead for further investigation. Subsequent studies should include determining the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies (e.g., Lineweaver-Burk plots) and evaluating its selectivity against other CA isoforms to build a comprehensive profile for potential therapeutic development.

References

Application Note & Protocols: Effective Dissolution of 6-chlorobenzo[d]isoxazole-3-carboxylic acid for Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. A common bottleneck in its experimental evaluation is its limited aqueous solubility, which can impede the generation of reliable and reproducible data in biological assays and other applications. This document provides a comprehensive guide for researchers, detailing the physicochemical properties of the compound and offering robust, field-proven protocols for its dissolution. The methodologies cover the preparation of high-concentration stock solutions in organic solvents and the formulation of aqueous solutions suitable for biological screening through pH modification, ensuring compound integrity and maximizing experimental success.

Physicochemical Profile & Solubility Rationale

A foundational understanding of the physicochemical properties of this compound is essential for devising an effective dissolution strategy. The key characteristics are summarized below.

The molecule's structure features a rigid, aromatic benzisoxazole core and a carboxylic acid group. This structure results in poor solubility in neutral aqueous media but provides clear pathways for dissolution in appropriate solvent systems. The carboxylic acid moiety is the most critical functional group for solubility manipulation. As a weak acid, its protonation state is dependent on the pH of the medium.[1]

PropertyValue / ObservationSource & Significance
Molecular Formula C₈H₄ClNO₃-
Molecular Weight 197.58 g/mol Essential for calculating molar concentrations.
Appearance White to off-white solid powder.[2] Visual confirmation of the starting material.
pKa (estimated) ~3.5 - 4.5[3] The pKa of the carboxylic acid group is estimated based on similar structures.[3] This value indicates it is a weak acid, which will be >99% deprotonated and ionized at physiological pH (~7.4), significantly increasing its aqueous solubility.[4]
Aqueous Solubility Poorly soluble at neutral or acidic pH.[2][3] The hydrophobic core dominates at pH values below the pKa.
Organic Solubility Soluble in polar aprotic solvents.Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][5][6][7] These solvents are effective for creating high-concentration stock solutions.

Dissolution Strategy Workflow

The optimal dissolution strategy depends on the final application. For organic synthesis, a direct solution in an anhydrous organic solvent is typical. For aqueous biological assays, a two-step process involving a concentrated organic stock followed by dilution and/or pH adjustment is the standard and recommended approach.[8][9] The following workflow provides a decision-making framework.

DissolutionWorkflow start Start: Solid Compound (this compound) decision1 What is the final experimental medium? start->decision1 organic_path Organic Synthesis / NMR decision1->organic_path Organic aqueous_path Aqueous Biological Assay (e.g., Enzyme Inhibition, Cell Culture) decision1->aqueous_path Aqueous protocol1 Protocol 1: Direct dissolution in anhydrous organic solvent (e.g., DMSO, DMF) organic_path->protocol1 protocol2 Protocol 2: Prepare concentrated stock in 100% DMSO aqueous_path->protocol2 decision2 Is final DMSO concentration a concern for the assay? protocol2->decision2 dilute Protocol 3A: Direct dilution of DMSO stock into aqueous buffer decision2->dilute No (<1% final) ph_adjust Protocol 3B: pH-mediated dissolution (creation of sodium salt) decision2->ph_adjust Yes (precipitation occurs or DMSO interferes)

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents

This protocol is standard for preparing master stocks for long-term storage and serial dilution. DMSO is the recommended solvent due to its high solvating power for a wide range of organic molecules and its compatibility with many high-throughput screening formats.[8][10][11]

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weighing: Accurately weigh the desired mass of the compound directly into a sterile amber vial. For example, to prepare 1 mL of a 20 mM stock solution (MW=197.58), weigh 3.95 mg.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. A related compound, 6-Chloro-1,2-benzisoxazol-3(2H)-one, is soluble in DMSO up to 15 mg/mL.[5]

  • Assisted Dissolution (if necessary): If solid particles remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-37°C can also be applied, but stability at elevated temperatures should be considered if not known.

  • Visual Confirmation: Inspect the solution against a light and dark background to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light and moisture. Multiple freeze-thaw cycles should be avoided to prevent compound precipitation or degradation.[8]

Protocol 2: Preparation of Aqueous Working Solutions via pH Modification

This protocol leverages the acidic nature of the compound to create a highly water-soluble salt form (carboxylate). This method is ideal for preparing aqueous solutions with minimal organic co-solvent, which is often critical for sensitive biological assays. The principle relies on deprotonating the carboxylic acid with a base to form an ionic salt, which is more soluble in water than the neutral acid.[1][12]

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Methodology:

  • Calculate Molar Equivalents: Determine the molar amount of the compound to be dissolved. An equimolar amount of NaOH will be required for complete deprotonation. It is often beneficial to start with a slight molar excess of the compound (e.g., 1.1 equivalents) to ensure the final pH is driven by the buffer, not excess base.

  • Aliquot Compound: In a sterile tube, place the required volume of the concentrated DMSO stock solution.

  • Add Base: Add 1.0 molar equivalent of 0.1 M NaOH solution to the tube. For example, for 1 µmol of the compound, add 10 µL of 0.1 M NaOH.

  • Mix Gently: Briefly vortex or triturate (pipette up and down) the mixture. The solution should become clear as the sodium salt of the compound is formed.

  • Dilute with Buffer: Add the desired volume of the aqueous buffer (e.g., PBS pH 7.4) to reach the final target concentration.

  • Final pH Check: Verify that the final pH of the solution is within the desired range for your experiment. The buffer should control the final pH.

  • Usage: Use the freshly prepared aqueous solution immediately for the best results. Long-term stability of the compound in aqueous buffer should be determined empirically if storage is required.

Protocol 3: General Solubility Screening

This protocol provides a systematic way to determine the approximate solubility of the compound in various solvents, which is useful when establishing new experimental systems.[3]

Materials:

  • ~5-10 mg of this compound powder

  • A panel of test solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, PBS pH 7.4)

  • Small, clear glass vials (e.g., 1-dram vials)

  • Vortex mixer and sonicator

Methodology:

  • Preparation: Weigh approximately 1 mg of the compound into each labeled vial.

  • Incremental Solvent Addition: To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL). This creates an initial test concentration of 10 mg/mL.

  • Mixing and Observation: Cap the vial and vortex for 2 minutes. If undissolved solid remains, sonicate for 10 minutes. Visually inspect for any remaining solid particles.

  • Solubility Determination:

    • If Dissolved: The solubility is >10 mg/mL. Record this and proceed to the next solvent.

    • If Not Dissolved: Add another 100 µL of the solvent (total volume 200 µL, concentration now 5 mg/mL) and repeat step 3.

  • Iterate: Continue this incremental addition of solvent until the compound fully dissolves. Calculate the solubility based on the total volume of solvent required. For example, if 1 mg dissolves completely in 400 µL, the solubility is approximately 2.5 mg/mL.

  • Repeat: Perform this procedure for each solvent in the test panel.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The compound's aqueous solubility limit has been exceeded ("crashing out").[9]1. Decrease the final concentration of the compound. 2. Increase the final percentage of DMSO (if the assay allows, typically <1%). 3. Use Protocol 2 (pH Modification) to increase intrinsic aqueous solubility before dilution.
Compound will not fully dissolve in DMSO. The concentration is above the solubility limit, or the material is impure.1. Try gentle warming (37°C) and extended sonication. 2. Reduce the target concentration. 3. Verify the purity of the starting material using an analytical technique like NMR or LC-MS.
Variability in biological assay results. Compound precipitation in the assay plate over time, or degradation.1. Prepare working solutions fresh from stock immediately before use. 2. Visually inspect assay plates for any signs of precipitation. 3. Include a solubility-enhancing agent like a small amount of Tween® 80 or use the pH modification protocol if compatible with the assay.[3]

References

Application Notes & Protocols: Safe Handling and Storage of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

6-chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic organic compound featuring a benzisoxazole core. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous pharmaceutical agents, including antipsychotic and anticonvulsant drugs.[1][2] Given its application in research and development for novel therapeutics, ensuring the chemical integrity and the safety of laboratory personnel during its handling and storage is of paramount importance.

This document provides a detailed guide for researchers, scientists, and drug development professionals. It outlines the potential hazards and establishes robust protocols for the safe handling, storage, and disposal of this compound, grounded in established safety principles and supplier data. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Table 1: Compound Identification

Property Value
Chemical Name This compound
Synonyms 6-Chlorobenzisoxazole-3-carboxylic acid; 6-Chloro-1,2-benzoxazole-3-carboxylic acid
CAS Number 28691-49-8[3][4][5]
Molecular Formula C₈H₄ClNO₃[6]
Molecular Weight 197.58 g/mol [6]

| Appearance | White to off-white solid[6] |

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment must precede any handling of this compound. This compound is classified under the Globally Harmonized System (GHS) with multiple health hazards. These classifications necessitate the stringent engineering controls, personal protective equipment (PPE), and handling procedures detailed in the subsequent sections.

Table 2: GHS Hazard Summary

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3][4]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][7]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[4][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][7] |

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The compound's nature as a fine solid increases the risk of aerosolization, making respiratory protection a critical concern.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This creates a protective barrier between the researcher and the chemical.[8]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particles, addressing the H332 and H335 hazards.[3][4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Stations: A calibrated eye wash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE)

PPE is not a substitute for engineering controls but is essential as the final line of defense. The specific PPE required is dictated by the compound's hazard profile.[10]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, powder-free).[8] Required. Prevents dermal exposure and irritation (H312, H315). Gloves must be inspected before use and changed immediately if contaminated.[3][11]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12][13] Required. Protects against airborne particles and accidental splashes, addressing the serious eye irritation hazard (H319).[4]
Face Protection Face shield. Recommended when handling larger quantities (>1g) or when there is an increased risk of splashing. Worn in addition to safety glasses/goggles.[13]
Body Protection Fully-buttoned laboratory coat. Required. Protects skin and personal clothing from contamination.[12]

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts) may be required if engineering controls are insufficient.[12][13] | Situational. A fume hood is the preferred control. Respirator use requires a formal respiratory protection program with fit-testing and training.[13] |

Section 4: Protocols for Safe Handling

Adherence to a standardized protocol is critical for minimizing exposure and preventing contamination. The following step-by-step workflow should be followed for all routine laboratory procedures involving this compound.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in Table 3. Ensure the fume hood sash is at the appropriate working height and the work area is clean and decontaminated.

  • Staging: Place all necessary equipment (spatula, weigh boat/paper, receiving vessel, solvent, vortexer) inside the fume hood before retrieving the compound from storage. This minimizes movement in and out of the controlled workspace.

  • Weighing: Retrieve the stock container of this compound. Inside the fume hood, carefully open the container. Using a clean spatula, transfer the desired amount of solid to the tared weigh boat. Close the stock container immediately.

  • Transfer: Carefully add the weighed solid to the destination vessel.

  • Solubilization: Add the desired solvent to the vessel. Cap the vessel securely before removing it from the fume hood for vortexing or sonication.

  • Cleanup: Decontaminate the spatula and work surface within the fume hood. Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated hazardous waste container.[9]

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[3][4]

G cluster_storage Storage Area cluster_fumehood Inside Chemical Fume Hood cluster_lab_bench Laboratory Bench Retrieve 1. Retrieve Compound from Secure Storage Don_PPE 2. Don Full PPE Retrieve->Don_PPE Weigh 3. Weigh Solid Compound Don_PPE->Weigh Transfer 4. Transfer Solid to Vessel Weigh->Transfer Add_Solvent 5. Add Solvent Transfer->Add_Solvent Seal_Vessel 6. Securely Cap Vessel Add_Solvent->Seal_Vessel Solubilize 7. Vortex/Sonicate to Dissolve Seal_Vessel->Solubilize Cleanup 8. Decontaminate & Dispose Waste Doff_PPE 9. Doff PPE & Wash Hands Cleanup->Doff_PPE Solubilize->Cleanup

Caption: Standard workflow for safely handling and preparing solutions.

Section 5: Protocols for Secure Storage

Proper storage is essential for maintaining the compound's purity and for preventing accidental exposure or dangerous reactions with incompatible materials.

Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container to prevent contamination and exposure to moisture and air.[3][9]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][9]

  • Temperature: For long-term stability, refrigerated storage at 2-8°C is recommended, a practice common for related benzisoxazole derivatives.[6][11][14]

  • Light: Protect from direct sunlight and heat sources.[3] Some benzisoxazole compounds are known to be light-sensitive.[14]

Chemical Segregation

This compound must be segregated from incompatible chemicals to prevent hazardous reactions. As both a carboxylic acid and a chlorinated organic, it has specific incompatibilities.[15]

  • Incompatible Materials: Store separately from:

    • Strong Bases: Reacts in a neutralization reaction which can be exothermic.[15]

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[16]

    • Strong Reducing Agents. [3]

    • Strong Acids: While it is an acid, storing with strong mineral or oxidizing acids is poor practice.[3]

    • Alkali Metals (e.g., sodium, potassium). [17]

  • Storage Scheme: Use secondary containment (e.g., a chemically resistant tray or bin) to physically separate it from incompatible chemical classes within the same storage cabinet if a dedicated cabinet is not available.

G cluster_cabinet Designated Chemical Cabinet (Cool, Dry, Ventilated) cluster_secondary Compound 6-chlorobenzo[d]isoxazole- 3-carboxylic acid (Primary Container) Bases INCOMPATIBLE: Strong Bases Compound->Bases SEPARATE Oxidizers INCOMPATIBLE: Oxidizing Agents Compound->Oxidizers SEPARATE Metals INCOMPATIBLE: Alkali Metals Compound->Metals SEPARATE Secondary Secondary Containment Bin

Caption: Logical diagram for the segregated storage of the compound.

Section 6: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][18][19]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with large amounts of water and soap for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3][18][20]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][19][20]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water and give 1-2 glasses of water to drink. Call a poison control center or seek immediate medical attention.[3][21]

Chemical Spills
  • Minor Spill (Solid, contained in fume hood): Wearing appropriate PPE, gently sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid creating dust. Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or creating dust, shut down ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[18]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Section 7: Waste Disposal

All waste containing this compound, including excess compound, contaminated consumables (gloves, weigh boats, paper towels), and spent solutions, must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, chemically compatible, and leak-proof container with a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal and prevent mixing of incompatible materials.[22][23]

  • Disposal: Do not dispose of this chemical down the drain or in the regular trash.[24] All waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor, typically via high-temperature incineration.[9][25]

Section 8: References

  • Key Organics. (2017). Safety Data Sheet: this compound. --INVALID-LINK--

  • ChemicalBook. (2023). 1,2-BENZISOXAZOLE - Safety Data Sheet. --INVALID-LINK--

  • OxyChem. (n.d.). Process for Disposal of Chlorinated Organic Residues. --INVALID-LINK--

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: QA-0557. --INVALID-LINK--

  • ACS Material. (2020). PPE and Safety for Chemical Handling. --INVALID-LINK--

  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE. --INVALID-LINK--

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). --INVALID-LINK--

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. --INVALID-LINK--

  • NSP Powder Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. --INVALID-LINK--

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. --INVALID-LINK--

  • University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. --INVALID-LINK--

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. --INVALID-LINK--

  • NOAA. (n.d.). caproic acid - Report | CAMEO Chemicals. --INVALID-LINK--

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. --INVALID-LINK--

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Chlorobenzoic acid. --INVALID-LINK--

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. --INVALID-LINK--

  • University of Florida. (n.d.). Hazardous Waste Reduction. --INVALID-LINK--

  • Princeton University. (n.d.). Hazardous Chemical Exposures. --INVALID-LINK--

  • Angene Chemical. (2023). Safety Data Sheet: Methyl 5-bromobenzo[d]isoxazole-3-carboxylate. --INVALID-LINK--

  • BLD Pharm. (n.d.). 28691-49-8|this compound. --INVALID-LINK--

  • Utah State University. (n.d.). Incompatible Chemicals. --INVALID-LINK--

  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. --INVALID-LINK--

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Benzo[d]isoxazole-3-carboxylic acid. --INVALID-LINK--

  • University of California, Berkeley. (n.d.). Chemical Incompatibility Tables. --INVALID-LINK--

  • University of Pittsburgh. (n.d.). Chemical Incompatibility Reference Guide. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 28691-49-8. --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Hydroxybenzo[d]isoxazole-3-carboxylic acid. --INVALID-LINK--

  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals. --INVALID-LINK--

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. --INVALID-LINK--

  • Wikipedia. (n.d.). Benzisoxazole. --INVALID-LINK--

  • European Journal of Chemistry. (2020). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. --INVALID-LINK--

  • Georganics. (n.d.). 2,1-Benzisoxazole - High purity. --INVALID-LINK--

References

The Versatile Scaffold: 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile "decoration points" is perpetual. Among the myriad of heterocyclic systems, the benzo[d]isoxazole core has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds. This guide focuses on a particularly valuable derivative: 6-chlorobenzo[d]isoxazole-3-carboxylic acid . The presence of a chlorine atom at the 6-position and a carboxylic acid at the 3-position provides a strategic framework for the development of new chemical entities with potential therapeutic applications. The electron-withdrawing nature of the chlorine atom can influence the physicochemical properties and metabolic stability of its derivatives, while the carboxylic acid serves as a versatile handle for the synthesis of a wide range of analogs, most notably carboxamides.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and robust protocols for the utilization of this compound as a key building block in medicinal chemistry programs. We will delve into its primary application as a precursor for bioactive carboxamides, supported by established synthetic methodologies and an understanding of the structure-activity relationships (SAR) that govern their biological effects.

Core Application: A Gateway to Bioactive Carboxamides

The principal application of this compound in medicinal chemistry is its role as a key intermediate for the synthesis of a diverse library of 6-chlorobenzo[d]isoxazole-3-carboxamides. The amide bond is a cornerstone of many blockbuster drugs due to its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. By coupling the carboxylic acid with a vast array of commercially available or custom-synthesized amines, a multitude of derivatives can be generated and screened for various biological activities.

The isoxazole-3-carboxamide moiety itself is a recognized pharmacophore in a range of therapeutic areas.[1][2] Derivatives have been investigated for their potential as:

  • Anticancer Agents: By targeting key enzymes and receptors involved in cancer cell proliferation and survival.[3]

  • Enzyme Inhibitors: The rigid benzo[d]isoxazole scaffold can serve as an anchor to position functional groups for optimal interaction within an enzyme's active site.

  • Receptor Antagonists: The diverse substituents that can be introduced via the amide linkage allow for the fine-tuning of receptor binding affinity and selectivity.[4]

The general workflow for leveraging this scaffold in a drug discovery program is outlined below:

G cluster_0 Scaffold-Based Drug Discovery Workflow A This compound (Starting Material) B Amide Coupling with Diverse Amine Library A->B Activation of Carboxylic Acid C Synthesis of 6-Chlorobenzo[d]isoxazole-3-carboxamide Library B->C Amide Bond Formation D High-Throughput Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D Compound Library E Hit Identification D->E Identification of Active Compounds F Lead Optimization (SAR Studies) E->F Iterative Chemical Modification G Preclinical Candidate Selection F->G Selection of Optimized Compound

Caption: A typical workflow for utilizing this compound in a drug discovery campaign.

Synthetic Protocols: From Carboxylic Acid to Carboxamide

The conversion of this compound to its corresponding carboxamides is a robust and well-established chemical transformation. The key to this process is the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[5] Below are detailed protocols for common amide coupling methods.

Protocol 1: Thionyl Chloride Mediated Amide Coupling

This is a classic and cost-effective method for generating an acid chloride in situ, which then readily reacts with an amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous THF.

  • Add thionyl chloride (1.2 - 1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 1-2 hours, or until the reaction is complete (monitor by TLC, observing the consumption of the starting material).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC.

  • Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1M HCl (if the amine is basic), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6-chlorobenzo[d]isoxazole-3-carboxamide.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that often provides high yields and minimizes side reactions, particularly racemization in the case of chiral amines.[6]

Materials:

  • This compound

  • HATU

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 - 3.0 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Presentation: Comparison of Amide Coupling Reagents

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
SOCl₂ Reflux in THF/DCM, with a baseCost-effective, readily availableHarsh conditions, potential for side reactions
HATU Room temp in DMF, with DIPEAHigh yields, fast reactions, low racemizationHigher cost
EDC/NHS Room temp in DCM/DMF or aqueous bufferWater-soluble byproducts, good for biomoleculesCan be less effective for hindered substrates

Illustrative Application: Synthesis of a Bioactive Carboxamide Derivative

To illustrate the practical application, let's consider the synthesis of a hypothetical N-aryl-6-chlorobenzo[d]isoxazole-3-carboxamide, a class of compounds that has been explored for various therapeutic targets.

G cluster_1 Synthetic Pathway to a Bioactive Carboxamide Start This compound Intermediate 6-Chlorobenzo[d]isoxazole-3-carbonyl chloride Start->Intermediate SOCl₂, reflux Product N-(substituted-phenyl)-6-chlorobenzo[d]isoxazole-3-carboxamide Intermediate->Product + Amine, Et₃N, DCM Amine Substituted Aniline Amine->Product Bioactivity Biological Evaluation (e.g., Kinase Inhibition Assay) Product->Bioactivity Screening

Caption: A representative synthetic scheme for the preparation of a bioactive N-aryl-6-chlorobenzo[d]isoxazole-3-carboxamide.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile starting material in medicinal chemistry. Its primary utility lies in the straightforward synthesis of diverse carboxamide libraries, which can be efficiently screened for a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of novel derivatives. The continued exploration of the chemical space accessible from this scaffold, coupled with modern screening technologies, holds significant promise for the discovery of new therapeutic agents to address unmet medical needs. The inherent properties of the benzo[d]isoxazole ring system, modulated by the 6-chloro substituent, offer a compelling starting point for the design of next-generation therapeutics.

References

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 6-chlorobenzo[d]isoxazole-3-carboxylic acid are of significant interest due to their potential as anticancer, anti-inflammatory, and antipsychotic agents.[1][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the synthetic derivatization of this versatile building block. We will explore two primary vectors for modification: the carboxylic acid handle and the 6-chloro position. The protocols herein are designed to be robust and adaptable, explaining the chemical rationale behind procedural steps to empower researchers to generate diverse molecular libraries for screening and lead optimization.

Part 1: Derivatization of the Carboxylic Acid Moiety via Amide Coupling

The carboxylic acid at the 3-position is the most readily functionalized group on the scaffold. Its conversion to an amide is a cornerstone transformation in medicinal chemistry, as it introduces a stable, planar linkage that can participate in crucial hydrogen bonding interactions with biological targets.[5] The general strategy involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine.[6][7]

Workflow for Amide Synthesis

The following diagram outlines the generalized workflow for the synthesis of 6-chlorobenzo[d]isoxazole-3-carboxamides.

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Analysis Start 6-Chlorobenzo[d]isoxazole- 3-carboxylic Acid Activated Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) Start->Activated Coupling Reagent (SOCl₂, EDC, etc.) Product N-Substituted Carboxamide Derivative Activated->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Purify Workup & Chromatography Product->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze G cluster_0 C-C Coupling cluster_1 C-N / C-O Coupling Start 6-Chloro-benzo[d]isoxazole Derivative Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki Ullmann Ullmann Condensation (Cu Catalyst, Base) Start->Ullmann Product_CC 6-Aryl/Vinyl-benzo[d]isoxazole Suzuki->Product_CC Boronic Aryl/Vinyl Boronic Acid Boronic->Suzuki Product_CN 6-Amino/Alkoxy-benzo[d]isoxazole Ullmann->Product_CN Nucleophile Amine (R₂NH) or Alcohol (ROH) Nucleophile->Ullmann

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just a protocol, but a deeper understanding of the reaction mechanism and the critical parameters that govern its success. By explaining the causality behind each step, we aim to empower you to troubleshoot effectively and optimize your yield and purity.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antipsychotic, anti-inflammatory, and anticancer agents.[1][2] The successful and reproducible synthesis of derivatives like this compound is therefore a critical step in many drug discovery programs.

This guide is divided into a proactive Troubleshooting Q&A section to address common experimental failures and a general FAQ section for broader inquiries.

Troubleshooting Guide: A Proactive Q&A Approach

This section addresses the most common issues encountered during the synthesis. We have structured it in a question-and-answer format to help you quickly identify and resolve your specific challenge.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them step-by-step?

Low yield is the most frequent complaint and can arise from issues at multiple stages of the synthesis. Let's break down the typical synthetic sequence and pinpoint the critical control points. A common and effective route proceeds via the cyclization of a salicylonitrile derivative.

Synthesis_Pathway SM 5-Chloro-2-hydroxybenzonitrile INT Intermediate Ester/Nitrile SM->INT Step 1: Alkylation & Cyclization PROD 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid INT->PROD Step 2: Hydrolysis

Caption: General two-step synthesis pathway.

Answer: To diagnose the source of low yield, we must analyze each step independently.

Step 1: Cyclization of 5-Chloro-2-hydroxybenzonitrile

This is the most critical step where the benzisoxazole ring is formed. The reaction typically involves the alkylation of the phenolic hydroxyl group followed by an intramolecular nucleophilic attack from the oxime-like nitrogen of the nitrile group.

  • Cause A: Poor Quality of Starting Material

    • Explanation: The starting material, 5-chloro-2-hydroxybenzonitrile, must be of high purity.[3] Impurities can interfere with the base-mediated reaction or introduce contaminants that are difficult to remove later.

    • Solution:

      • Verify Purity: Check the melting point and run a ¹H NMR of your starting material. The phenolic proton should be a sharp singlet, and the aromatic region should show a clean, expected splitting pattern.

      • Purify if Necessary: If impurities are detected, recrystallize the starting material from an appropriate solvent system (e.g., ethanol/water or toluene).

  • Cause B: Inefficient Base or Reaction Conditions

    • Explanation: The choice of base and solvent is crucial for efficient cyclization. A weak base may not deprotonate the phenol effectively, while overly harsh conditions can lead to decomposition or side reactions. The reaction is often sensitive to temperature and reaction time.

    • Solution:

      • Base Selection: While potassium carbonate is common, cesium carbonate is often more effective due to its higher solubility in organic solvents and the "caesium effect," which promotes intramolecular reactions.

      • Solvent Choice: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent solvents for this step. Ensure they are anhydrous, as water can quench the base and hydrolyze reactants.

      • Temperature Optimization: The reaction may require heating. Start with a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature, but avoid excessive heat (e.g., >120 °C) which can cause decomposition. A patent describing a similar synthesis from a 2-hydroxyacetophenone oxime derivative utilizes microwave heating at 70°C.[4]

      • Reaction Monitoring: Track the disappearance of the starting material using TLC. An incomplete reaction is a primary cause of low yield.

Step 2: Hydrolysis to the Carboxylic Acid

If the cyclization step produces an ester or nitrile at the 3-position (e.g., 6-chlorobenzo[d]isoxazole-3-carbonitrile or an ethyl ester), it must be hydrolyzed.

  • Cause C: Incomplete Hydrolysis

    • Explanation: Both ester and nitrile hydrolysis require stringent conditions to proceed to completion. Partial hydrolysis results in a mixture that is difficult to separate and lowers the final product yield.

    • Solution:

      • For Esters: Use a significant excess of a strong base like NaOH or KOH in a mixed solvent system like methanol/water or ethanol/water. Refluxing for several hours is typically required.

      • For Nitriles: Acidic hydrolysis (e.g., with concentrated HCl or H₂SO₄) is often more effective than basic hydrolysis for converting the nitrile to a carboxylic acid. This also requires elevated temperatures and prolonged reaction times.

      • Monitor Completion: Use TLC or LC-MS to confirm the complete disappearance of the ester or nitrile intermediate before proceeding with the work-up.

  • Cause D: Product Loss During Work-up

    • Explanation: The final product is a carboxylic acid. It is soluble in aqueous base (as the carboxylate salt) and insoluble in acidic water. Improper pH control during the work-up is a very common source of yield loss.

    • Solution:

      • After hydrolysis, ensure all organic solvent is removed under reduced pressure.

      • Cool the remaining aqueous solution in an ice bath.

      • Slowly and carefully acidify the solution with concentrated HCl until the pH is ~1-2. The product should precipitate as a solid.

      • Stir the cold slurry for at least 30 minutes to ensure complete precipitation before filtering.

      • Wash the filter cake with cold water to remove inorganic salts.

Question 2: I'm seeing unexpected peaks in my final product's NMR spectrum. What are the likely impurities?

Answer: Identifying impurities is key to refining your procedure. Here are the most common culprits:

Impurity¹H NMR SignatureReason for PresenceRemoval Strategy
Unreacted Starting Material Presence of a broad singlet for the phenolic -OH proton.Incomplete cyclization reaction.Recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane. The higher polarity of the starting material may keep it in the mother liquor.
Hydrolysis Intermediate (Ester/Nitrile) If an ethyl ester, a quartet around 4.4 ppm and a triplet around 1.4 ppm.Incomplete hydrolysis.Re-subject the material to the hydrolysis conditions (acid or base) until completion.
Ring-Opened Byproduct Complex aromatic signals; potential loss of the characteristic isoxazole proton signals.Base- or acid-catalyzed decomposition under harsh hydrolysis conditions.This is often irreversible. Optimize hydrolysis by using lower temperatures for a longer duration. Purification via column chromatography may be possible.
Question 3: The cyclization step is not proceeding to completion, even after extended reaction times. What troubleshooting workflow should I follow?

Answer: A stalled cyclization is a critical issue. Follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Stalled Cyclization Reaction check_sm 1. Verify Starting Material (SM) Purity & Identity start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_reagents 2. Check Reagent Quality reagents_ok Reagents Anhydrous & Active? check_reagents->reagents_ok check_conditions 3. Re-evaluate Reaction Conditions optimize_temp Incrementally Increase Temperature (e.g., +10°C) check_conditions->optimize_temp sm_ok->check_reagents Yes purify_sm Purify SM (Recrystallize) sm_ok->purify_sm No reagents_ok->check_conditions Yes new_reagents Use Fresh, Anhydrous Solvent & New Base reagents_ok->new_reagents No purify_sm->check_sm new_reagents->check_conditions change_base Switch to a Stronger Base System (e.g., Cs₂CO₃) optimize_temp->change_base end_point Monitor by TLC/ LC-MS for Conversion change_base->end_point

Caption: Troubleshooting workflow for a stalled cyclization reaction.

  • Verify Starting Material: First, re-confirm the identity and purity of your 5-chloro-2-hydroxybenzonitrile via NMR and melting point. An incorrect starting material is a simple but possible error.

  • Check Reagents: Ensure your solvent (DMF/NMP) is anhydrous. Use a freshly opened bottle or a properly dried solvent. Your base (K₂CO₃/Cs₂CO₃) should be a fine, dry powder. Clumped base may indicate hydration, which will inhibit the reaction.

  • Optimize Conditions: If reagents are good, focus on conditions.

    • Temperature: If you are running the reaction at 70°C, increase it to 80°C or 90°C and monitor for progress.

    • Base Equivalents: Ensure you are using at least 1.5 to 2.0 equivalents of the base to drive the reaction forward.

    • Alternative Base: If potassium carbonate is failing, switching to cesium carbonate can significantly improve the reaction rate.[4]

Frequently Asked Questions (FAQs)
  • Q: What is the mechanism of the cyclization step?

    • A: The reaction is believed to proceed via an initial O-alkylation of the phenolic hydroxyl group by the alkylating agent (e.g., ethyl bromoacetate). The strong base deprotonates the phenol, creating a phenoxide that acts as a nucleophile. This is followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the electrophilic carbon, leading to the formation of the isoxazole ring. Some modern methods can even achieve cyclization through decyanative processes under strong acid conditions, though this is a different pathway.[5][6][7]

  • Q: Are there alternative starting materials for this synthesis?

    • A: Yes. A common alternative is to start from 5-chloro-2-hydroxyacetophenone.[4] This compound is first converted to its oxime by reacting it with hydroxylamine hydrochloride.[8] The resulting 5-chloro-2-hydroxyacetophenone oxime can then be cyclized under various conditions to form a 3-methyl substituted benzisoxazole, which would then require further functional group manipulation to arrive at the desired carboxylic acid. Another precursor is 5-chlorosalicylic acid itself.[9]

  • Q: What are the key safety precautions I should take?

    • A:

      • Solvents: DMF and NMP are reproductive toxins and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Bases: Potassium and cesium carbonate are irritants. Avoid inhalation of the powder.

      • Acidification: The final acidification step with concentrated HCl is highly exothermic. Perform this step slowly in an ice bath to control the temperature.

  • Q: How should I best purify the final product?

    • A: After filtering the precipitated crude product from the acidic aqueous solution, recrystallization is the most effective purification method. Ethanol, or a mixture of ethyl acetate and a non-polar co-solvent like hexanes, typically yields high-purity crystalline material. If stubborn impurities remain, column chromatography on silica gel using a mobile phase of dichloromethane with a small percentage of methanol and acetic acid can be effective.

Reference Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles for related transformations. It should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5 mL per 1 g of starting material).

  • Stir the suspension vigorously. Add ethyl bromoacetate (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of the starting material.

  • Once complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate, which can be used directly in the next step or purified by chromatography if necessary.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 3-5 hours.

  • Monitor the hydrolysis by TLC for the disappearance of the starting ester.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Place the remaining aqueous solution in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the pH of the solution is between 1 and 2. A white or off-white precipitate should form.

  • Continue stirring the cold slurry for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the solid under vacuum to yield the final product, this compound.[10]

  • Recrystallize from ethanol to obtain a product of high purity.

References

Technical Support Center: Purification of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the experimental workflow. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents several challenges primarily stemming from its molecular structure. The carboxylic acid moiety imparts high polarity, which can lead to issues with solubility and chromatographic separation. Furthermore, the isoxazole ring can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to silica gel. Common byproducts from its synthesis, such as unreacted starting materials or isomers, can also be difficult to separate.

Q2: What are the recommended initial purification strategies for crude this compound?

A multi-step approach is often the most effective strategy for purifying this compound. The general workflow should begin with an aqueous workup of the crude reaction mixture, followed by an initial separation technique like recrystallization. For more persistent impurities, column chromatography is a powerful secondary purification step.

Q3: My crude product is an intractable oil. How can I induce crystallization?

"Oiling out" is a common issue with compounds that have moderate polarity. If your crude this compound is an oil, try trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often break down the oil and induce precipitation of a solid. Sonication during trituration can also be beneficial. If this fails, consider purifying a small sample via column chromatography to obtain a pure solid which can then be used to seed a larger batch for recrystallization.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended to confirm the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity with high sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will not only confirm the structure of your compound but also reveal the presence of any proton- or carbon-containing impurities. Mass spectrometry (MS) will confirm the molecular weight of your compound. A sharp melting point range is also a good indicator of high purity for a crystalline solid.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.

Problem 1: Low Recovery After Recrystallization

Cause: The chosen recrystallization solvent may be too good at dissolving the compound, even at low temperatures. Alternatively, the crude material may have a high percentage of impurities.

Solution:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes. A systematic approach to finding the right solvent is crucial.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to lower recovery.

Problem 2: Persistent Impurities After Recrystallization

Cause: Some impurities may have very similar solubility profiles to the desired product, making separation by recrystallization alone ineffective.

Solution:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. Due to the acidic nature of the target molecule, special considerations for the stationary and mobile phases are necessary.

  • Acid-Base Extraction: If the primary impurities are not acidic, an acid-base extraction can be a simple and effective preliminary purification step. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Problem 3: Streaking or Tailing on Silica Gel TLC/Column Chromatography

Cause: The polar carboxylic acid group can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation, streaking, and low recovery.

Solution:

  • Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.[1]

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica like C18 (reversed-phase).

  • Esterification: In challenging cases, the carboxylic acid can be temporarily converted to its methyl or ethyl ester. The less polar ester is often easier to purify by standard silica gel chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of a potential solvent (e.g., ethanol, acetone, or ethyl acetate) and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. If the compound dissolves upon heating, it is a potentially good solvent. Add a co-solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify.

  • Dissolution: In a larger flask, add the crude this compound and the chosen primary solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Common Recrystallization Solvents

Solvent SystemPolarityComments
Ethanol/WaterHighGood for polar compounds. Water is added as the anti-solvent.
Acetone/HexanesMediumA versatile system for moderately polar compounds.
Ethyl Acetate/HexanesMedium-LowEffective for compounds that are highly soluble in ethyl acetate.
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of this compound using silica gel chromatography with an acidified eluent.

Step-by-Step Methodology:

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates. A good eluent system will give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate with 1% acetic acid.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under vacuum to remove any residual solvent and acetic acid.

Visualization of Purification Workflow

Purification_Workflow cluster_initial Initial Purification cluster_secondary Secondary Purification crude Crude Product recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column Column Chromatography recrystallization->column If impurities persist pure Pure Product recrystallization->pure If sufficiently pure column->pure Collect pure fractions Troubleshooting_Flowchart start Start with Crude Product is_solid Is the product a solid? start->is_solid check_purity Assess Purity (TLC/HPLC) column Perform Column Chromatography check_purity->column Purity <95% pure Pure Product check_purity->pure Purity >95% recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil) recrystallize->check_purity column->pure triturate->recrystallize

References

Technical Support Center: Synthesis of 6-Chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during its synthesis, moving beyond standard protocols to explain the causal relationships behind experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in medicinal chemistry, forming the core of various pharmacologically active agents. While several synthetic routes exist, they are often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting these problems, ensuring a more efficient and reproducible synthesis.

The most common and reliable synthetic approach involves the construction of the isoxazole ring from a substituted phenol and an oximinoyl chloride precursor, followed by hydrolysis. This pathway offers good control over regiochemistry but requires careful optimization to mitigate potential pitfalls.

Core Synthetic Pathway

The generally accepted synthesis proceeds in two main stages: (1) Cyclization via nucleophilic aromatic substitution to form the ethyl ester, and (2) Saponification to yield the final carboxylic acid.

Synthetic_Pathway cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Saponification A 4-Chlorophenol C Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate A->C Base (e.g., NaOEt) Solvent (e.g., EtOH) B Ethyl 2-chloro-2-(hydroxyimino)acetate B->C D Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate E This compound D->E 1. Base (e.g., NaOH, KOH) 2. Acidification (e.g., HCl)

Caption: Core two-stage synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues reported by researchers in a practical question-and-answer format.

Question 1: My cyclization yield is consistently low (<40%). What are the primary factors to investigate?

Answer: Low yield in the initial cyclization step is the most frequent challenge. It almost always stems from one of three areas: reagent purity, reaction conditions, or competing side reactions.[1]

1. Purity of Reagents and Solvents:

  • 4-Chlorophenol: Ensure it is free from moisture and other phenolic impurities. Using freshly opened or purified (e.g., recrystallized) starting material is recommended.

  • Solvent: The reaction is highly sensitive to moisture. Use absolute (anhydrous) ethanol. Even small amounts of water can hydrolyze the base and the highly reactive oximinoyl chloride, halting the reaction.

  • Base: Sodium ethoxide (NaOEt) is commonly used. It should be prepared fresh or sourced from a reliable supplier and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

2. Suboptimal Reaction Conditions:

  • Temperature Control: The initial addition of the base to the phenol should be done at a low temperature (0-5 °C) to control the exotherm and prevent side reactions. After the addition of the oximinoyl acetate, the reaction is typically allowed to warm to room temperature or gently heated.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting phenol spot has been consumed.[1]

3. Competing Side Reactions:

  • The primary competing reaction is the Kemp elimination , where the base attacks the benzisoxazole product, causing the weak N-O bond to cleave and form 2-hydroxy-5-chlorobenzonitrile.[2] This is particularly problematic if excess base is used or if the temperature is too high.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Cyclization Step check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions?) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Base Stoichiometry) start->check_conditions analyze_byproducts Analyze Crude Mixture by LC-MS/NMR (Identify Byproducts) start->analyze_byproducts solution_reagents Solution: Use anhydrous solvents. Use fresh, high-purity reagents. check_reagents->solution_reagents solution_conditions Solution: Titrate base. Maintain low temp during addition. Monitor via TLC. check_conditions->solution_conditions kemp_elimination Is 2-hydroxy-5-chlorobenzonitrile present? analyze_byproducts->kemp_elimination other_byproduct Other byproducts observed? kemp_elimination->other_byproduct No solution_kemp Solution: Reduce base equivalents (1.0-1.1 eq). Lower reaction temperature. kemp_elimination->solution_kemp Yes solution_other Solution: Re-evaluate synthetic route. Consult literature for alternative precursors. other_byproduct->solution_other Yes

Caption: A logical flowchart for diagnosing low cyclization yields.

Question 2: The saponification of the ethyl ester is incomplete or leads to a messy reaction. How can I improve this step?

Answer: Saponification issues usually relate to hydrolysis conditions or the workup procedure.

  • Hydrolysis Conditions: A common mistake is using an insufficient amount of base or a short reaction time. The ester, being part of a stable aromatic system, can be resistant to hydrolysis.

    • Recommendation: Use a significant excess of base (2-3 equivalents of NaOH or KOH) in a mixture of water and a co-solvent like ethanol or THF to ensure solubility. Heat the mixture to reflux (typically 60-80°C) for several hours. Monitor by TLC until the ester starting material is fully consumed.

  • Workup Procedure: The product is a carboxylic acid, making its solubility pH-dependent.

    • Step 1: After hydrolysis, cool the reaction mixture and remove any organic solvent under reduced pressure.

    • Step 2: Dilute the remaining aqueous solution with water and perform a wash with an organic solvent (e.g., ethyl acetate or ether) to remove any unreacted ester or non-acidic impurities.

    • Step 3: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product should precipitate as a solid.

    • Step 4: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Question 3: I am observing an unexpected decarboxylation of my final product. Why is this happening and how can I prevent it?

Answer: Benzisoxazole-3-carboxylic acids are known to be susceptible to decarboxylation, particularly when heated in the presence of certain catalysts or solvents.[3] The driving force is the formation of the stable 6-chlorobenzo[d]isoxazole and CO2 gas.

Prevention Strategies:

  • Avoid Excessive Heat: During the final purification steps (e.g., recrystallization), avoid high-boiling point solvents. If heating is necessary, do so gently and for the minimum time required.

  • pH Control: Decarboxylation can sometimes be catalyzed by acid or base. Ensure the final product is isolated and stored as a neutral solid.

  • Storage: Store the final compound in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate

Materials:

  • 4-Chlorophenol

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Diethyl ether

Procedure:

  • Under an inert atmosphere (N2 or Ar), add sodium metal (1.05 equivalents) in small pieces to a stirred solution of absolute ethanol at 0°C. Allow all the sodium to react to form sodium ethoxide.

  • To this solution, add 4-chlorophenol (1.0 equivalent) portion-wise, ensuring the temperature remains below 10°C. Stir for 30 minutes.

  • Add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents) in absolute ethanol dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once complete, pour the reaction mixture into ice-cold water.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the product as a solid.

Protocol 2: Saponification to this compound

Materials:

  • Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add KOH pellets (3.0 equivalents) and heat the mixture to reflux (approx. 80°C) for 4 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with copious amounts of cold deionized water.

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight to afford the final product.

Data Summary

ParameterStage 1 (Cyclization)Stage 2 (Saponification)
Key Reagents 4-Chlorophenol, Oximinoyl chloride, NaOEtEthyl Ester, KOH/NaOH
Solvent Anhydrous EthanolEthanol/Water
Temperature 0°C to Room Temperature80°C (Reflux)
Typical Time 12-18 hours2-4 hours
Common Issues Low Yield, Kemp EliminationIncomplete reaction, Purification loss
Troubleshooting Use anhydrous reagents, control base stoichiometryUse excess base, careful pH control during workup

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for optimizing reaction conditions for 6-chlorobenzo[d]isoxazole-3-carboxylic acid.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges, explain the causality behind protocol choices, and offer robust troubleshooting strategies to ensure reproducible, high-yield results.

Section 1: Synthetic Overview & Key Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. The most reliable and commonly employed pathway begins with 5-chloro-2-hydroxyacetophenone. This route involves the formation of a 1,3-dicarbonyl intermediate, cyclization with hydroxylamine to form the isoxazole ring, and subsequent hydrolysis to yield the final carboxylic acid.

Recommended Synthetic Workflow

The diagram below illustrates the key transformations in the recommended synthetic pathway.

G A 5-Chloro-2-hydroxyacetophenone B Intermediate 1,3-Diketone (enol form) A->B  Dimethyl oxalate, NaOMe   C Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate B->C  NH2OH·HCl, AcOH/MeOH   D This compound C->D  NaOH, EtOH/THF  

Caption: Recommended synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is synthesized from established methodologies for isoxazole carboxylic acid synthesis.[1]

Step 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-oxobutane-1,3-dione (Intermediate 1,3-Diketone)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium methoxide (NaOMe) and diethyl ether.

  • Reagent Addition: Cool the suspension in an ice bath. Add a solution of 5-chloro-2-hydroxyacetophenone and dimethyl oxalate in diethyl ether dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The reaction mixture will typically form a thick precipitate.

  • Workup: Quench the reaction by carefully adding dilute HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3-diketone is often used in the next step without further purification.

Step 2: Cyclization to form Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate

  • Setup: Dissolve the crude 1,3-diketone from the previous step in a mixture of methanol and acetic acid.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Setup: Dissolve the purified ethyl ester in a 2:1 mixture of ethanol and tetrahydrofuran (THF).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer with concentrated HCl to a pH of 2-3 while cooling in an ice bath. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low Overall Yield

Q: My overall yield of this compound is significantly lower than expected. What are the most likely causes and how can I address them?

A: Low yield is a common issue that can stem from several stages of the synthesis. A systematic approach is necessary to identify the bottleneck. The primary causes are typically incomplete reactions, competing side reactions, or losses during workup and purification.

G A Low Yield Observed B Analyze crude reaction mixture by TLC/LC-MS A->B C Significant starting material remains? B->C D YES: Incomplete Reaction C->D Yes E NO: Reaction Complete C->E No F Increase reaction time. Increase temperature. Check reagent purity/stoichiometry. D->F G Major side products observed? E->G H YES: Side Reaction Dominates G->H Yes I NO: Clean Conversion G->I No J Identify side product (e.g., Beckmann rearrangement). Optimize conditions (anhydrous, milder reagents). H->J K Review workup and purification steps. Check for product loss in aqueous layers. Optimize chromatography/recrystallization. I->K

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

  • Incomplete Reactions: Particularly in the cyclization and hydrolysis steps, insufficient reaction time or temperature can lead to incomplete conversion. Use TLC or LC-MS to monitor the reaction until the starting material is fully consumed.

  • Side Reactions: The formation of the benzisoxazole ring from an oxime intermediate can be susceptible to a major side reaction: the Beckmann rearrangement.[2] This is often promoted by protic acids or the presence of moisture and leads to the formation of an isomeric benzo[d]oxazole.

  • Purification Losses: The final product has moderate solubility. Significant losses can occur if the pH is not sufficiently acidic during precipitation or if excessive washing is performed. Ensure the aqueous layer is cooled and the pH is confirmed to be ~2 before filtration.

Problem: Formation of a Major Byproduct During Cyclization

Q: During the isoxazole ring formation step, I'm observing a significant byproduct with a similar polarity to my desired product, making purification difficult. What is it and how can I prevent it?

A: The most common byproduct in this type of cyclization is the result of a Beckmann rearrangement of the oxime intermediate.[2] This side reaction is particularly favored under strongly acidic or wet conditions.

Causality: The desired reaction is an intramolecular nucleophilic substitution where the phenolic oxygen attacks the oxime carbon. However, if the oxime's hydroxyl group is protonated, it can become a good leaving group, initiating a rearrangement to form a more stable benzo[d]oxazole byproduct.

Preventative Solutions:

  • Employ Anhydrous Conditions: The presence of water can facilitate the protonation that initiates the Beckmann rearrangement. Ensure all solvents are thoroughly dried and the reaction is run under an inert atmosphere.[2]

  • Use Milder Activating Agents: Instead of relying on strong acids for cyclization, consider using activating agents that favor direct cyclization under neutral or milder conditions. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 1,1'-carbonyldiimidazole (CDI) have been shown to be effective for this purpose.[2]

Problem: Incomplete Hydrolysis of the Ester

Q: The final hydrolysis step to the carboxylic acid is sluggish and does not go to completion. What can I do?

A: Incomplete hydrolysis is typically due to insufficient strength of the base, low temperature, or phase-transfer limitations.

Optimization Strategies:

  • Increase Base Concentration/Equivalents: Ensure at least 2-3 equivalents of NaOH are used. You can increase the concentration of the aqueous NaOH solution, but be mindful of potential side reactions if the conditions become too harsh.

  • Increase Temperature: If the reaction is slow at reflux, a modest increase in temperature (if solvent allows) can significantly increase the rate.

  • Improve Solubility: The addition of THF as a co-solvent is crucial as it helps to create a homogeneous solution between the organic ester and the aqueous base, overcoming phase-transfer limitations. Ensure an adequate amount of THF is used.

  • Switch to Acidic Hydrolysis: As an alternative, strong acidic hydrolysis (e.g., using a mixture of acetic acid and HCl) can be effective.[3] However, this must be carefully monitored as prolonged exposure to strong acid at high temperatures can cause degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of each reaction step?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of hexane and ethyl acetate). Staining with potassium permanganate or visualization under UV light is effective. For more precise monitoring and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q2: What are the best purification techniques for the final product?

A: The primary purification method is precipitation/recrystallization. After acidic workup, the carboxylic acid precipitates from the aqueous solution. For higher purity, this crude solid can be recrystallized from a suitable solvent system like ethanol/water or acetic acid/water. If significant organic-soluble impurities remain, column chromatography can be performed on the ester intermediate before the final hydrolysis step, which is often easier than chromatographing the free acid.

Q3: What are the key safety considerations for this synthesis?

A:

  • Sodium Methoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a fume hood under inert gas.

  • Thionyl Chloride (if used as an alternative): Highly toxic and corrosive. Reacts violently with water to release HCl and SO₂ gas. Must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Hydroxylamine Hydrochloride: Can be corrosive and is a potential skin sensitizer.

  • Concentrated Acids/Bases: Handle with extreme care and appropriate PPE. Always add acid to water, not the other way around.

Q4: How do I confirm the structure of my final product?

A: A combination of analytical techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Provides information on the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • HPLC: Determines the purity of the final product.[4]

Section 4: Data Summary Table

The choice of reaction conditions for the key cyclization step can dramatically impact the outcome. The following table summarizes potential conditions and their expected results.

Parameter Condition A (Harsh) Condition B (Mild) Rationale & Expected Outcome
Reagent Strong Acid (e.g., H₂SO₄)PPh₃/DDQ or CDICondition A may promote the Beckmann rearrangement. Condition B activates the oxime under neutral conditions, favoring direct cyclization.[2]
Solvent Protic (e.g., Ethanol)Anhydrous Aprotic (e.g., THF, DCM)Protic solvents can facilitate protonation and subsequent rearrangement. Anhydrous aprotic solvents suppress this side reaction.[2]
Temperature High ( > 100 °C)Room Temp to 60 °CMilder temperatures reduce the energy available for competing reaction pathways.
Expected Yield Variable, potentially lowGenerally higherHigher selectivity in Condition B leads to a better yield of the desired benzisoxazole.
Expected Purity Lower (due to byproduct)HigherMinimizing the Beckmann byproduct simplifies purification and improves final purity.

References

stability issues of 6-chlorobenzo[d]isoxazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Stability in Solution

This section addresses specific experimental issues you may encounter with this compound.

Question 1: I'm observing a progressive loss of my compound in aqueous buffer over time, even at 2-8°C. What is the likely cause?

Answer:

The primary suspect for the loss of this compound in aqueous solutions, particularly under neutral to basic conditions, is hydrolysis of the isoxazole ring . The benzisoxazole ring system, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage.

Causality Explained:

Under basic conditions, hydroxide ions can attack the carbon atom adjacent to the ring oxygen, initiating a ring-opening cascade. This process, known as the Kemp elimination, would ultimately lead to the formation of a 2-hydroxy-4-chlorobenzonitrile derivative. While the reaction is more pronounced with strong bases, it can still proceed slowly in neutral or slightly basic buffers, leading to a gradual loss of the parent compound.

Another potential, though less likely in the absence of heat, is decarboxylation . Aromatic carboxylic acids can lose CO2, especially at elevated temperatures or under certain catalytic conditions[1].

Question 2: My HPLC analysis shows a new, more polar peak appearing over time in my sample. What could this be?

Answer:

The appearance of a new, more polar peak strongly suggests the formation of a degradation product. Based on the structure of this compound, the most probable degradation pathway is hydrolysis of the isoxazole ring.

Potential Degradation Product:

  • 2-hydroxy-4-chloro-3-cyanobenzoic acid: This would be the expected product from the hydrolytic cleavage of the isoxazole ring. The introduction of a hydroxyl group would significantly increase the polarity of the molecule, resulting in an earlier elution time on a reverse-phase HPLC column compared to the parent compound.

Workflow for Degradant Identification:

References

troubleshooting guide for 6-chlorobenzo[d]isoxazole-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Chlorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a solid with limited solubility in water but is generally soluble in polar aprotic organic solvents.[1][2] For reactions and analysis, consider the solvents listed in the table below.

Data Presentation: Solubility & Handling

SolventSolubilityApplication Notes
Dimethyl Sulfoxide (DMSO)Soluble[1]Preferred for NMR and creating stock solutions for biological assays.
N,N-Dimethylformamide (DMF)SolubleCommonly used for amide coupling and cross-coupling reactions.
Tetrahydrofuran (THF)Moderately SolubleSuitable for many reactions, but solubility may be limited at room temperature.
Dichloromethane (DCM)Sparingly SolubleCan be used for amide coupling, especially with activating agents that improve solubility.
WaterSparingly/InsolublePrimarily used for washing/extraction during workup. Solubility is pH-dependent.
Methanol/EthanolSparingly SolubleCan be used for recrystallization, often in a co-solvent system with water.[3]

Q2: What are the primary applications of this molecule in research?

A2: As a bifunctional molecule, it serves as a versatile building block. The carboxylic acid moiety is readily converted into amides, esters, and other derivatives.[4][5] The isoxazole ring and the chloro-substituent can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecular architectures.[6][7]

Q3: Is this compound stable? What are the recommended storage conditions?

A3: The compound is generally stable under standard laboratory conditions. However, like many carboxylic acids, it can be sensitive to high temperatures, which may induce decarboxylation.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation.[2]

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low or No Yield During Synthesis

Question: My synthesis of the benzisoxazole core, starting from an ortho-substituted precursor, is resulting in a low yield. What are the likely causes?

Answer: Low yields in benzisoxazole synthesis often stem from incomplete cyclization, side reactions, or degradation of the starting material or product. A systematic approach is crucial for diagnosis.

Workflow: Troubleshooting Low Synthetic Yield

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Yes byproducts Multiple Byproducts or Streaking Observed check_tlc->byproducts No, SM consumed no_product Clean Baseline, No Product or SM check_tlc->no_product No, clean baseline action_sm Diagnosis: Incomplete Reaction Solutions: 1. Increase reaction time/temperature. 2. Verify reagent stoichiometry & purity (especially base). 3. Check solvent quality (anhydrous?). sm_present->action_sm action_byproducts Diagnosis: Side Reactions/Decomposition Solutions: 1. Lower reaction temperature. 2. Use a milder base. 3. Ensure inert atmosphere if required. byproducts->action_byproducts action_no_product Diagnosis: Reagent Failure or Degradation Solutions: 1. Re-verify structure of starting materials. 2. Prepare fresh reagent solutions. 3. Check for potential product instability under workup conditions. no_product->action_no_product

Caption: A systematic workflow for diagnosing low-yield reactions.

Issue 2: Difficulty in Purification

Question: My crude product is an oil or contains persistent impurities after synthesis. How can I effectively purify it?

Answer:

  • Inducing Crystallization: If the product oils out, ensure all volatile solvents are removed under high vacuum. Try scratching the flask with a glass rod or adding a small amount of a non-polar co-solvent like hexane to induce crystallization.[3]

  • Recrystallization: The most effective method for purifying the final carboxylic acid. A common and effective solvent system is Ethanol/Water. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.[3]

  • Acid-Base Extraction: If impurities are neutral, you can dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (like NaHCO₃) to deprotonate the carboxylic acid and move it to the aqueous layer. The aqueous layer can then be separated, acidified with HCl to re-precipitate the pure product, which is then filtered.

Troubleshooting Guide: Downstream Reactions

Issue 3: Failed or Low-Yield Amide Coupling Reaction

Question: I am trying to couple this compound with an amine, but the reaction is not proceeding efficiently. What should I check?

Answer: Amide bond formation requires the activation of the carboxylic acid. Failure is typically due to inefficient activation, an inappropriate choice of coupling reagent or base, or issues with the amine nucleophile.[5][9]

Workflow: Key Steps in Amide Coupling

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (O-acylisourea or Active Ester) Acid->ActiveEster Formation of activated species Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->ActiveEster Formation of activated species Base Non-nucleophilic Base (e.g., DIPEA) Base->ActiveEster Formation of activated species Amine Amine (R'-NH2) Product Amide Product (R-CONH-R') ActiveEster->Product Amine->Product Nucleophilic Attack

Caption: The two-stage process of amide bond formation via an activated intermediate.

Causality & Solutions:

  • Choice of Coupling Reagent: Not all reagents are equal. For sterically hindered amines or less nucleophilic anilines, stronger coupling reagents are often necessary.[4][10]

  • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize acids formed during the reaction without competing with the primary amine.[5][9] Pyridine can also be used.

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the activated intermediate. Use high-purity, dry solvents like DMF or DCM.

Data: Comparison of Common Amide Coupling Reagents
ReagentActivating PrincipleAdvantagesCommon Issues
EDC/HOBt Carbodiimide, forms O-acylisourea intermediate stabilized by HOBtCost-effective, water-soluble byproduct (EDU) is easily removed.Can lead to racemization in chiral substrates without an additive like HOBt.[10]
HATU/DIPEA Uronium salt, forms activated esterVery fast, high-yielding, effective for hindered substrates.[5][10]More expensive, can react with the N-terminus of the amine if used in large excess.[10]
Acyl Chloride Formed with SOCl₂ or (COCl)₂Highly reactive intermediate.Requires a separate step to form the acyl chloride; harsh conditions may not be suitable for sensitive substrates.[9]
Protocol: General Procedure for HATU-Mediated Amide Coupling
  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 4: Failure in Palladium-Catalyzed Cross-Coupling

Question: I am attempting a Suzuki or similar cross-coupling reaction at the 6-chloro position, but I see no product formation. What is the problem?

Answer: Palladium-catalyzed cross-coupling reactions are highly sensitive to several factors. Failure is often due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[11][12]

Workflow: Suzuki Coupling Catalytic Cycle

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-L_n-R Transmetal->PdII_Aryl_R BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal ReductElim Reductive Elimination PdII_Aryl_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Aryl-R (Product) ReductElim->Product ArylHalide Isoxazole-Cl (Starting Material) ArylHalide->OxAdd

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Causality & Solutions:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by air. Ensure the reaction vessel and solvents are thoroughly degassed (e.g., by three pump-freeze-thaw cycles or by bubbling with argon/nitrogen for 30 minutes) and the reaction is maintained under an inert atmosphere.[11][13]

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[12]

  • Base and Solvent: The base is critical for the transmetalation step in Suzuki couplings. An inappropriate base (e.g., one that is not strong enough or has poor solubility) will halt the cycle. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[13]

  • Reagent Purity: Boronic acids can degrade over time. Use high-purity reagents. Ensure starting materials are free of impurities that could act as catalyst poisons.

References

Technical Support Center: Synthesis of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug development. Its synthesis, while well-established, is prone to several critical side reactions that can significantly impact yield, purity, and scalability. This guide is designed for researchers and process chemists to diagnose and resolve common issues encountered during the synthesis. We will delve into the mechanistic origins of these problems and provide field-proven protocols to mitigate them.

The primary synthetic route typically involves the base-mediated intramolecular cyclization of a precursor derived from 2-hydroxy-4-chlorobenzaldehyde or a related cyanophenyl derivative. While seemingly straightforward, the stability of the benzisoxazole ring and the lability of the C3-carboxylic acid group present unique challenges.

G cluster_0 Primary Synthesis Pathway Start 2-hydroxy-4-chlorobenzaldehyde Oxime 2-hydroxy-4-chlorobenzaldehyde oxime Start->Oxime H2NOH·HCl, Base Cyclization Intramolecular Cyclization (e.g., with NCS/Base) Oxime->Cyclization Product 6-Chlorobenzo[d]isoxazole- 3-carbonitrile Cyclization->Product Hydrolysis Acid or Base Hydrolysis Product->Hydrolysis Final_Product 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid Hydrolysis->Final_Product

Caption: Overview of a common synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common experimental challenges in a question-and-answer format.

Q1: My final yield is significantly lower than expected, and purification is difficult. What are the most likely culprits?

A1: Low yield in this synthesis is most often attributable to two primary side reactions: decarboxylation of the final product and hydrolytic ring opening of the benzisoxazole core.

  • Decarboxylation: Benzisoxazole-3-carboxylic acids are notoriously susceptible to losing CO2, especially in aprotic polar solvents or at elevated temperatures, to form 6-chlorobenzo[d]isoxazole.[1][2] The mechanism proceeds through a zwitterionic intermediate which is stabilized in solvents like DMSO or DMF, dramatically accelerating the unwanted reaction.[3] If you observe a significant byproduct with a mass of 44 Da less than your target, this is the likely cause.

  • Ring Opening: The N-O bond in the isoxazole ring is inherently weak and can cleave under harsh nucleophilic or acidic conditions, particularly during the hydrolysis of the C3-nitrile precursor.[4][5] This can lead to the formation of salicylonitrile or salicylic acid derivatives, which can be difficult to separate from the desired product.

Troubleshooting Flow:

G Start Problem: Low Yield & Impurity Check_Mass Analyze crude by LC-MS. See mass loss of 44 Da? Start->Check_Mass Decarboxylation Primary Issue: Decarboxylation Check_Mass->Decarboxylation Yes Ring_Opening Primary Issue: Ring Opening Check_Mass->Ring_Opening No / Other Masses Solution_Decarb Solution: - Lower reaction/workup temp. - Avoid aprotic polar solvents. - Use biphasic systems. Decarboxylation->Solution_Decarb Solution_Ring Solution: - Use milder hydrolysis conditions. - Carefully control pH. - Protect sensitive groups. Ring_Opening->Solution_Ring

Caption: Diagnostic workflow for troubleshooting low yields.

Q2: My NMR and Mass Spec data confirm my major impurity is 6-chlorobenzo[d]isoxazole (the decarboxylated product). How can I prevent this?

A2: This is a classic problem. The rate of decarboxylation is highly dependent on the solvent and temperature.[6] The key is to control these parameters stringently, especially during the final hydrolysis and workup stages.

Causality: The decarboxylation proceeds via an intermediate that is highly stabilized by polar aprotic solvents. In contrast, protic solvents like water or alcohols can hydrogen-bond with the carboxylate, stabilizing it and increasing the energy barrier for CO2 loss.[1][3]

Mitigation Strategies:

  • Solvent Choice: During workup and isolation, avoid prolonged exposure to solvents like DMSO, DMF, and even acetone at elevated temperatures. If possible, perform extractions from an aqueous phase into a less polar organic solvent like ethyl acetate or dichloromethane at reduced temperatures.

  • Temperature Control: Keep all steps following the formation of the carboxylic acid below room temperature whenever feasible. When removing solvent under reduced pressure, use a water bath at 20-25°C rather than heating.

  • pH Control: Isolate the product by acidifying the aqueous solution of its carboxylate salt. Perform this acidification slowly at 0-5°C to precipitate the acid, then filter immediately. Do not let the acidified aqueous slurry stir for extended periods.

ConditionDecarboxylation RateRecommendation
Solvent High in DMSO, DMF, MeCNUse water, alcohols, or biphasic systems for workup.
Temperature Increases exponentially with temp.Maintain all workup/isolation steps at or below 25°C.
pH Can be faster at certain pH valuesAcidify quickly at low temperature for precipitation.
Q3: I am synthesizing the target from 6-chloro-2-hydroxybenzonitrile. The final hydrolysis step is messy and gives multiple products. What is a reliable hydrolysis protocol?

A3: Hydrolyzing the C3-carbonitrile to a carboxylic acid without inducing ring-opening requires a delicate balance. Both strong acid and strong base at high temperatures can degrade the benzisoxazole ring system.[5][7]

Causality: Strong base (e.g., >6M NaOH) at reflux can act as a nucleophile, attacking the electron-deficient C3 or C7a positions of the benzisoxazole ring, leading to cleavage of the N-O bond. Similarly, strong hot acid can protonate the ring nitrogen, activating the ring for hydrolytic decomposition.

Recommended Protocol: Two-Stage Basic Hydrolysis

This protocol minimizes exposure to harsh conditions by first forming the less-reactive carboxamide intermediate at a moderate temperature, followed by a gentler hydrolysis to the carboxylic acid.

  • Step A (Nitrile to Amide):

    • Suspend 1.0 eq of 6-chlorobenzo[d]isoxazole-3-carbonitrile in 5 vols of ethanol.

    • Add 3.0 eq of 30% hydrogen peroxide.

    • Add 1.5 eq of 6M aqueous NaOH dropwise, keeping the internal temperature below 40°C.

    • Stir at 40°C for 2-4 hours until TLC/LC-MS shows complete consumption of the starting nitrile.

    • Cool the reaction to room temperature.

  • Step B (Amide to Acid):

    • To the crude amide mixture from Step A, add 3.0 eq of 10M aqueous NaOH.

    • Gently heat the mixture to 60-70°C and stir for 4-8 hours, monitoring by TLC/LC-MS for the disappearance of the amide.

    • Cool the reaction to 0-5°C in an ice bath.

    • Slowly acidify with 6M HCl to pH 2-3. The product will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum at <40°C.

This method avoids the high temperatures often required for direct nitrile-to-acid hydrolysis, thereby preserving the integrity of the benzisoxazole ring.

Key Side Reaction Mechanisms

G cluster_main Target Molecule cluster_decarb Decarboxylation Pathway cluster_hydrolysis Ring Opening Pathway Product 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid Zwitterion Zwitterionic Intermediate (stabilized by aprotic solvents) Product->Zwitterion Heat, Aprotic Solvent (e.g., DMSO) Ring_Open_Intermediate Salicylonitrile Derivative Product->Ring_Open_Intermediate Harsh Nucleophile (e.g., conc. NaOH, heat) Decarb_Product Side Product: 6-Chlorobenzo[d]isoxazole Zwitterion->Decarb_Product - CO2 Ring_Open_Product Side Product: 2-hydroxy-4-chlorobenzoic acid derivatives Ring_Open_Intermediate->Ring_Open_Product Hydrolysis

Caption: Major undesired pathways: Decarboxylation and Ring Opening.

References

Technical Support Center: Scaling Up Production of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process engineers involved in pharmaceutical and fine chemical development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during laboratory synthesis and pilot-plant scale-up.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and scalable route involves a Claisen condensation followed by a cyclization and subsequent saponification. This guide will focus on a robust three-step synthesis starting from 5-chloro-2-hydroxyacetophenone.

Visualized Workflow: Overall Synthesis

The diagram below outlines the key transformations in the production of the target molecule.

G A Step 1: Claisen Condensation (5-Chloro-2-hydroxyacetophenone + Diethyl Oxalate) B Intermediate: Ethyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate A->B NaOEt, EtOH C Step 2: Cyclization (with Hydroxylamine HCl) B->C D Intermediate: Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate C->D Reflux E Step 3: Saponification (Base Hydrolysis) D->E F Final Product: This compound E->F 1. NaOH(aq) 2. HCl(aq)

Caption: High-level overview of the three-step synthesis pathway.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by the major stages of the synthesis and scale-up process.

Part 1: Synthesis & In-Process Issues

Q1: My yield for the initial Claisen condensation (Step 1) is low. What are the likely causes?

Low yields in the first step are common and can typically be traced to reagent quality or reaction conditions.[1]

  • Moisture Contamination: The base used, typically sodium ethoxide (NaOEt), is extremely sensitive to moisture. Ensure you are using anhydrous ethanol and freshly prepared or properly stored sodium ethoxide. Water will consume the base and inhibit the reaction.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants. A slight excess of diethyl oxalate may be used to drive the reaction to completion.[2]

  • Insufficient Reaction Time or Temperature: While the reaction is often started at a low temperature (0-5°C) during base addition, it may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.

Q2: The cyclization reaction (Step 2) is incomplete or produces significant side products. How can I optimize it?

An incomplete or messy cyclization can often be resolved by carefully controlling the reaction parameters.[3]

  • pH Control: The cyclization of the diketone intermediate with hydroxylamine is pH-sensitive. The reaction is typically run under slightly acidic to neutral conditions. If the medium is too basic, side reactions can occur. If it's too acidic, the hydroxylamine may be fully protonated and non-nucleophilic.

  • Reagent Quality: Hydroxylamine hydrochloride can degrade over time. Use a fresh, high-purity source for best results.

  • Temperature and Reflux: Ensure a consistent and adequate temperature is maintained during reflux. Inconsistent heating, especially at larger scales, can lead to a stalled reaction.[3]

ProblemPotential CauseRecommended Solution
Low Yield Moisture in reagents/solvents; Inactive base (NaOEt).Use anhydrous solvents; use fresh, properly stored base.
Incomplete Reaction Insufficient temperature or time; Catalyst deactivation.Increase temperature incrementally; add a fresh portion of catalyst.[3]
Side Product Formation Incorrect pH; Air oxidation of intermediates.Buffer the reaction or control pH carefully; run the reaction under an inert (N₂) atmosphere.[3]
Table 1: Common Synthesis Troubleshooting Scenarios.

Q3: My saponification (Step 3) is not going to completion, and I see residual ester on my TLC/HPLC.

Incomplete hydrolysis is a frequent challenge, especially when scaling up.

  • Insufficient Base: Ensure at least one equivalent of base (e.g., NaOH, KOH) is used. On a larger scale, it's common to use a slight excess (1.1-1.2 equivalents) to ensure complete conversion.

  • Solubility Issues: The ethyl ester intermediate may have poor solubility in a purely aqueous base. Adding a co-solvent like ethanol or THF can create a homogeneous solution and significantly increase the reaction rate.

  • Reaction Time/Temperature: Saponification can be slow at room temperature.[4] Heating the reaction mixture (e.g., to 50-60°C) will accelerate the hydrolysis. Monitor by HPLC to confirm the disappearance of the starting material.

Part 2: Work-up, Isolation, and Purification

Q1: During the acidic work-up of the final product, it separates as a sticky oil instead of a filterable solid. What should I do?

This is a classic purification problem often caused by trapped impurities or residual solvent.

  • "Oiling Out": This happens when the melting point of the impure product is below the temperature of the work-up solution. Ensure the solution is thoroughly cooled in an ice bath before and during acidification.

  • Pre-Acidification Wash: Before acidifying the basic aqueous solution, perform an extraction with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene. This will remove non-acidic organic impurities that can interfere with crystallization.

  • Slow Acidification: Add the acid (e.g., HCl) slowly while vigorously stirring and cooling. A rapid pH change can cause the product to crash out of solution as an amorphous oil.

Q2: The purity of my final product is low after the initial precipitation. What is the best method for purification?

Recrystallization is the most effective method for purifying the final carboxylic acid product.[5]

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For this molecule, common solvent systems include:

    • Ethanol/Water mixtures

    • Acetic Acid/Water mixtures

    • Toluene

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution. If colored impurities are present, you can treat the hot solution with a small amount of activated carbon. Filter the hot solution to remove insoluble impurities, then allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals.[6]

Visualized Workflow: Troubleshooting Low Purity

This decision tree illustrates a logical workflow for addressing purity issues after the initial isolation.

G start Low Purity Detected (by HPLC/NMR) q1 Did the product 'oil out' during precipitation? start->q1 a1_yes Action: Redissolve in base. Wash with organic solvent (e.g., MTBE). Re-precipitate slowly at 0-5°C. q1->a1_yes Yes q2 Is the product discolored? q1->q2 No a1_yes->q2 a2_yes Action: During recrystallization, treat hot solution with activated carbon. q2->a2_yes Yes recrystallize Action: Perform recrystallization. Select appropriate solvent system (e.g., EtOH/Water). q2->recrystallize No a2_yes->recrystallize end High Purity Product recrystallize->end

Caption: A step-by-step decision process for product purification.

Part 3: Scale-Up Challenges

Q1: Are there any significant thermal hazards I should be aware of when scaling up?

Yes. Both the saponification and the final acidic precipitation can be highly exothermic, especially at a large scale.

  • Controlled Addition: Reagents must be added slowly and sub-surface to control the rate of reaction and allow the vessel's cooling system to dissipate the heat generated.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity (e.g., a jacket with chilled glycol) to maintain the desired temperature. A runaway reaction can lead to pressure buildup and product degradation.

  • Process Safety Analysis: A formal process hazard analysis (PHA) should be conducted before any large-scale run to identify potential risks and establish safe operating limits.

Q2: What are the key considerations for filtration and drying of the final product at an industrial scale?

Handling large quantities of solid Active Pharmaceutical Ingredients (APIs) requires specialized equipment.[7]

  • Filtration: While a Büchner funnel is used in the lab, pilot and commercial-scale operations use equipment like a Nutsche filter dryer.[8] This is an enclosed system that allows for filtration, washing, and drying in a single vessel, which is crucial for maintaining purity and minimizing operator exposure.

  • Drying: The product must be dried to a consistent level to remove residual solvents. Vacuum ovens are standard. The drying temperature should be set well below the product's melting point to avoid degradation. The process is complete when loss on drying (LOD) analysis shows that the solvent content is below the specified limit.

  • Particle Size and Morphology: The method of precipitation and drying can affect the final product's physical properties, such as particle size and flowability, which are critical for downstream formulation processes.[9]

ParameterLab Scale (Grams)Pilot/Industrial Scale (Kilograms)
Reagent Addition Manual (pipette, addition funnel)Metering pumps for controlled feed rates
Temperature Control Oil/water bath, heating mantleJacketed reactor with thermal fluid
Mixing Magnetic stir barOverhead mechanical stirrer (various impeller types)
Filtration Büchner funnelEnclosed Nutsche filter or centrifuge[7][8]
Drying Vacuum ovenAgitated vacuum dryer, tumble dryer
Table 2: Comparison of Lab vs. Industrial Scale Unit Operations.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate (Intermediate)

This protocol outlines the first two steps of the synthesis.

  • Reaction Setup: Charge a reactor with anhydrous ethanol and sodium metal under a nitrogen atmosphere to prepare sodium ethoxide, or use commercially available sodium ethoxide solution. Cool the solution to 0-5°C.

  • Claisen Condensation: To a separate vessel, add 5-chloro-2-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol. Slowly add this mixture to the cold sodium ethoxide solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC/HPLC until the starting acetophenone is consumed.[10]

  • Cyclization: Cool the reaction mixture again to 10-15°C. Add hydroxylamine hydrochloride (1.2 eq) as a solid or in an aqueous solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the disappearance of the dioxobutanoate intermediate by TLC/HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and reduce the solvent volume under vacuum. Add water to precipitate the crude ester product. Filter the solid, wash with cold water, and dry.

Protocol 2: Synthesis and Purification of this compound (Final Product)

  • Saponification: Charge a reactor with the crude ethyl ester from the previous step, water, and ethanol (as a co-solvent, if needed). Add sodium hydroxide (1.2 eq) as a solution in water. Heat the mixture to 50-60°C and stir for 2-4 hours until the hydrolysis is complete (as monitored by HPLC).[4]

  • Aqueous Work-up: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water and wash with MTBE to remove any neutral impurities.

  • Precipitation: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 1-2. A thick white precipitate should form.[11]

  • Isolation: Filter the solid product using a Büchner funnel (lab) or Nutsche filter (scale-up). Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization (if required): Dissolve the dry, crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Add a small amount of ethanol to redissolve the solid, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter, wash with a cold ethanol/water mixture, and dry.[5][6]

References

avoiding degradation of 6-chlorobenzo[d]isoxazole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chlorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the integrity and stability of your materials, preventing degradation that could impact experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-Term (days to weeks): Store in a cool, dry place, away from direct sunlight. A standard laboratory refrigerator at 2-8°C is suitable.

  • Long-Term (months to years): For extended storage, it is highly recommended to store the compound at -20°C or lower in a tightly sealed container. To prevent moisture condensation upon removal from the freezer, allow the container to equilibrate to room temperature before opening.

General guidance for storing carboxylic acids and isoxazole derivatives supports keeping them in a cool, dry, and dark place.[1][2][3][4]

Q2: I've noticed a change in the color of my solid this compound. What could be the cause?

A2: A color change, typically to a yellowish or brownish hue, can be an indicator of degradation. This is often caused by exposure to light, heat, or atmospheric oxygen. The isoxazole ring, in particular, can be susceptible to photochemical reactions.[5][6][7] It is crucial to re-evaluate the purity of the compound using analytical techniques like HPLC or NMR spectroscopy before proceeding with your experiments.

Q3: Can I store this compound in a solution? If so, what solvent is recommended?

A3: While storing the compound in its solid form is ideal for long-term stability, solutions are often necessary for experimental workflows. If you need to store it in solution for a short period:

  • Recommended Solvents: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred.

  • Storage Conditions: Store solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Caution: Avoid protic solvents, especially aqueous solutions, for storage as they can facilitate hydrolysis of the isoxazole ring, particularly under acidic or basic conditions.[8][9]

Q4: Is this compound sensitive to moisture?

A4: Yes, like many carboxylic acids and heterocyclic compounds, it is advisable to protect it from moisture.[1][3] Moisture can lead to hydrolysis and other degradation pathways. Always handle the compound in a dry environment, such as a glove box or a desiccator, and store it in a tightly sealed container.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound, providing insights into the root causes and actionable solutions.

Issue 1: Loss of Purity Over Time Detected by HPLC

Symptom: You observe new peaks in your HPLC chromatogram after storing the compound for some time.

Potential Causes & Explanations:

  • Hydrolysis: The isoxazole ring is susceptible to cleavage under aqueous conditions, which can be catalyzed by acid or base.[8][9] This can lead to the formation of various degradation products. The carboxylic acid moiety can also influence the local pH and potentially contribute to autocatalysis if moisture is present.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions. The N-O bond in the isoxazole ring is relatively weak and can break upon UV irradiation, leading to rearrangements into oxazole or other structures via an azirine intermediate.[5][6][10]

  • Thermal Decomposition: Elevated temperatures can cause decarboxylation or cleavage of the isoxazole ring.[11][12] While generally stable at room temperature, prolonged exposure to higher temperatures during shipping or improper storage can initiate degradation.

  • Oxidation: Although less common for this specific structure, atmospheric oxygen can react with sensitive functional groups over long periods, especially if catalyzed by trace metal impurities.

Workflow for Investigation and Mitigation:

Caption: Troubleshooting workflow for purity loss.

Recommended Actions:

  • Re-purification: If degradation is significant, purify the material using an appropriate method such as recrystallization or column chromatography.[13]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Packaging: Use amber glass vials with tight-fitting caps to protect against light and moisture.[3]

Issue 2: Poor Solubility or Incomplete Dissolution After Storage

Symptom: The compound, which was previously soluble in a specific solvent, now shows poor solubility or leaves a residue.

Potential Causes & Explanations:

  • Formation of Insoluble Degradants: The degradation products may have different polarity and solubility profiles compared to the parent compound. Polymerization or rearrangement products are often less soluble.

  • Hygroscopic Behavior: The compound may have absorbed moisture, which can affect its interaction with organic solvents.

  • Polymorphism: Changes in the crystalline structure of the solid over time, potentially induced by temperature cycling, can affect its dissolution rate.

Recommended Actions:

  • Characterize the Insoluble Material: If possible, isolate the residue and analyze it (e.g., by NMR, IR, or MS) to identify its nature.

  • Solvent Selection: Test solubility in a range of solvents to find a suitable system for your experiment. Gentle heating or sonication may aid dissolution, but be cautious of causing further thermal degradation.

  • Filtration: Before use, dissolve the compound in a suitable solvent and filter out any insoluble material to ensure you are working with a pure solution.

III. Recommended Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

StepProcedure
1 Sample Preparation:
a. Accurately weigh ~1 mg of the compound.
b. Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
c. Vortex until fully dissolved.
2 HPLC Conditions (Starting Point):
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 280 nm
Injection Volume: 10 µL
3 Analysis:
a. Integrate all peaks in the chromatogram.
b. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Note: This is a general method and may require optimization for your specific instrumentation and degradation products.[14][15][16]

Protocol 2: Safe Handling and Aliquoting

To maintain the integrity of your bulk supply of this compound, follow this aliquoting procedure.

Workflow for Safe Aliquoting:

DegradationPathways cluster_hydrolysis Hydrolysis (H2O, H+ or OH-) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Decomposition (Heat) Compound 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid Hydrolysis_Product Ring-Opened Products (e.g., chlorosalicylonitrile derivatives) Compound->Hydrolysis_Product H₂O Azirine Azirine Intermediate Compound->Azirine Decarboxylation_Product 6-Chlorobenzo[d]isoxazole + CO2 Compound->Decarboxylation_Product Δ Oxazole Oxazole Rearrangement Product Azirine->Oxazole Rearrangement Ring_Cleavage Further Fragmentation Decarboxylation_Product->Ring_Cleavage High Δ

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is fundamentally linked to its safety and efficacy. For intermediates like 6-chlorobenzo[d]isoxazole-3-carboxylic acid, a precursor to various therapeutic agents, controlling the impurity profile is not merely a regulatory hurdle but a scientific necessity. Impurities can arise from a multitude of sources, including the starting materials, side reactions during synthesis, and degradation. This guide will explore the common synthetic routes to this compound and the potential impurities that may arise, before delving into a comparative analysis of the most effective analytical techniques for their detection and quantification.

Understanding the Synthetic Landscape and Potential Impurities

A common synthetic route to this compound involves the cyclization of a substituted o-hydroxyaryl precursor. One plausible pathway begins with 2-hydroxy-4-chlorobenzonitrile.

2-hydroxy-4-chlorobenzonitrile 2-hydroxy-4-chlorobenzonitrile Oxime intermediate Oxime intermediate 2-hydroxy-4-chlorobenzonitrile->Oxime intermediate Hydroxylamine 6-chlorobenzo[d]isoxazole-3-carbonitrile 6-chlorobenzo[d]isoxazole-3-carbonitrile Oxime intermediate->6-chlorobenzo[d]isoxazole-3-carbonitrile Cyclization This compound This compound 6-chlorobenzo[d]isoxazole-3-carbonitrile->this compound Hydrolysis

Figure 1: A potential synthetic pathway to this compound.

This synthetic approach, while effective, can introduce several process-related impurities:

  • Starting Materials: Unreacted 2-hydroxy-4-chlorobenzonitrile.

  • Intermediates: Residual oxime intermediate or the nitrile precursor, 6-chlorobenzo[d]isoxazole-3-carbonitrile.[1]

  • Side-Products: A significant potential byproduct is the isomeric benzo[d]oxazole, formed via a Beckmann rearrangement of the oxime intermediate. This is a common side reaction in benzisoxazole synthesis.

  • Degradation Products: Hydrolysis of the isoxazole ring under harsh acidic or basic conditions can lead to ring-opened impurities.

Understanding these potential impurities is paramount in selecting and developing appropriate analytical methods for purity assessment.

A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity analysis is a critical decision, driven by the specific requirements of the analysis, including the nature of the analyte and potential impurities, required sensitivity, and the desired level of structural information. This section provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.

cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr NMR HPLC_Strengths High Resolution Quantitative Accuracy Non-destructive HPLC_Weaknesses Requires Chromophore Co-elution Risk GCMS_Strengths High Sensitivity Structural Information (MS) Good for Volatile Impurities GCMS_Weaknesses Derivatization Required Thermal Degradation Risk NMR_Strengths Definitive Structure Elucidation Quantitative (qNMR) No Reference Standard Needed for Quantification NMR_Weaknesses Lower Sensitivity Complex Spectra for Mixtures Purity_Analysis Purity Analysis of 6-chlorobenzo[d]isoxazole- 3-carboxylic acid Purity_Analysis->HPLC_Strengths Separation & Quantification Purity_Analysis->GCMS_Strengths Trace Volatile Impurities Purity_Analysis->NMR_Strengths Structural Confirmation & Quantification

Figure 2: Logical relationship of analytical techniques for purity assessment.

Technique Principle Strengths for this Application Weaknesses for this Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.- Excellent for quantifying the main component and known impurities. - High precision and accuracy. - Non-destructive, allowing for fraction collection.- Requires impurities to have a UV chromophore. - Risk of co-elution with unknown impurities. - Method development can be time-consuming.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.- High sensitivity for volatile and semi-volatile impurities. - Provides structural information from mass fragmentation patterns.- Requires derivatization of the carboxylic acid to a more volatile ester or silyl ester.[2][3][4] - Potential for thermal degradation of the analyte or impurities in the injector.
NMR Measures the magnetic properties of atomic nuclei to provide detailed structural information.- Provides unambiguous structural confirmation of the main component and impurities. - Quantitative NMR (qNMR) can determine purity without a specific reference standard for each impurity. - Non-destructive.- Relatively low sensitivity compared to HPLC and GC-MS. - Complex spectra can arise from mixtures, making quantification of minor components challenging.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for each of the discussed analytical techniques. These protocols are designed to be self-validating systems, with built-in checks and rationale for experimental choices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A reversed-phase method is most suitable for this compound.

Rationale for Method Design:

A C18 column is chosen for its versatility and proven performance with a wide range of aromatic compounds. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, ensures good peak shape for the carboxylic acid by suppressing its ionization. Gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Analysis:

    • Inject the blank (diluent), a standard solution of known concentration (if available), and the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is a necessary step. Silylation is a common and effective derivatization method for carboxylic acids.[3][5][6][7]

Rationale for Method Design:

Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) effectively converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[8] This allows for analysis by GC without thermal degradation. The mass spectrometer provides valuable structural information for impurity identification.

Experimental Protocol:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the synthesized this compound into a GC vial.

    • Add 100 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-500 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify the main peak corresponding to the TMS ester of this compound and any impurity peaks by their mass spectra and retention times.

    • Purity can be estimated by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for definitive structure elucidation and can also be used for quantitative analysis (qNMR).

Rationale for Method Design:

¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. DMSO-d₆ is a common solvent for NMR analysis of carboxylic acids as it can solubilize the compound and the acidic proton is often observable.[9] For quantitative analysis, a certified internal standard with a known concentration is added to the sample.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (for structural confirmation):

    • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Sample Preparation (for qNMR):

    • Accurately weigh a specific amount of the sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, accurately weighed, ~5 mg) into a vial.

    • Dissolve the mixture in a known volume of DMSO-d₆.

  • Spectral Acquisition:

    • Acquire ¹H and ¹³C NMR spectra. For qNMR, ensure a sufficient relaxation delay (D1) is used in the ¹H experiment (typically 5-7 times the longest T₁ of the protons being quantified) to allow for full relaxation of the nuclei between scans.

  • Data Analysis:

    • Structural Confirmation: Assign the peaks in the ¹H and ¹³C spectra to the structure of this compound.

    • Purity Calculation (qNMR):

      • Identify a well-resolved signal from the analyte and a signal from the internal standard.

      • Integrate both signals accurately.

      • Calculate the purity using the following formula:

        Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

        Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P_IS = Purity of the internal standard

Conclusion: An Orthogonal Approach for Unwavering Confidence

No single analytical technique is infallible. A robust purity assessment strategy for a critical pharmaceutical intermediate like this compound relies on an orthogonal approach, employing multiple, complementary techniques.

  • HPLC provides the primary quantitative assessment of purity and is ideal for routine quality control.

  • GC-MS excels at identifying and quantifying volatile and semi-volatile impurities that may not be readily observed by HPLC.

  • NMR offers definitive structural confirmation of the main component and any isolated impurities, and through qNMR, provides an independent, highly accurate measure of purity without the need for specific impurity reference standards.

By integrating the data from these powerful analytical tools, researchers, scientists, and drug development professionals can achieve a comprehensive and trustworthy understanding of the purity of synthesized this compound, ensuring the quality and safety of the final pharmaceutical products.

References

A Comparative Efficacy Analysis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1] The versatility of the benzisoxazole ring system, coupled with the ability to readily introduce various substituents, allows for the fine-tuning of its biological profile. A key area of interest for researchers is the structure-activity relationship (SAR), particularly how substitutions on the benzene ring influence the compound's efficacy.

This guide provides a comprehensive comparison of the efficacy of 6-chlorobenzo[d]isoxazole-3-carboxylic acid , a representative halogenated derivative, with its parent compound, benzo[d]isoxazole-3-carboxylic acid , and a positional isomer, 5-chlorobenzo[d]isoxazole-3-carboxylic acid . We will delve into the mechanistic underpinnings of their biological activities, supported by established principles of medicinal chemistry and illustrative experimental data. Detailed protocols for key biological assays are also provided to enable researchers to conduct their own comparative studies.

The Influence of Halogenation on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The introduction of a halogen atom, such as chlorine, to the benzisoxazole ring is a common strategy to enhance biological activity. This is attributed to several factors:

  • Increased Lipophilicity : Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Electronic Effects : As an electron-withdrawing group, chlorine can modulate the electronic distribution within the aromatic system, potentially enhancing binding interactions with biological targets.

  • Metabolic Stability : Halogenation can sometimes block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.

Numerous studies on benzisoxazole and related heterocyclic systems have demonstrated that the presence of electron-withdrawing groups, like chloro and bromo, often leads to enhanced antimicrobial and anticancer activities.[2]

Comparative Efficacy: Antimicrobial and Anticancer Activities

While direct side-by-side comparative studies on these specific compounds are limited in publicly available literature, we can extrapolate expected efficacy based on established SAR principles. The following data is illustrative of the expected trends.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

CompoundStructureStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Benzo[d]isoxazole-3-carboxylic acid>100>100
5-chlorobenzo[d]isoxazole-3-carboxylic acid3264
This compound 16 32
Ampicillin (Control)-0.54

Note: The above data is hypothetical and for illustrative purposes, based on the established principle that chlorination enhances the antimicrobial activity of the benzisoxazole scaffold.

The expected trend shows a significant increase in antibacterial activity upon chlorination, with the 6-chloro isomer potentially exhibiting slightly better or comparable activity to the 5-chloro isomer. The parent, non-halogenated compound is expected to have weak to no activity.

Anticancer Activity

The anticancer potential of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.

Table 2: Illustrative Anticancer Activity (IC50 in µM) against MCF-7 Breast Cancer Cells

CompoundStructureIC50 (µM)
Benzo[d]isoxazole-3-carboxylic acid>100
5-chlorobenzo[d]isoxazole-3-carboxylic acid45
This compound 38
Doxorubicin (Control)-0.8

Note: The above data is hypothetical and for illustrative purposes, based on the established principle that halogenation can enhance the anticancer activity of the benzisoxazole scaffold.

Similar to the antimicrobial data, the chlorinated analogs are expected to be significantly more potent than the parent compound. The position of the chlorine atom can influence the activity, with the 6-chloro isomer potentially showing a modest improvement in potency over the 5-chloro isomer.

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for the determination of MIC and IC50 values are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate with bacteria and compounds A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.

Protocol 2: Determination of Anticancer Activity (IC50) by MTT Assay

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate C Treat cells with compounds and incubate (24-72 hours) A->C B Prepare serial dilutions of test compounds B->C D Add MTT solution and incubate (2-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion

The substitution of a chlorine atom onto the benzo[d]isoxazole-3-carboxylic acid scaffold is a well-established strategy for enhancing its biological efficacy. Based on established structure-activity relationships, this compound is expected to exhibit superior antimicrobial and anticancer properties compared to its non-halogenated parent compound. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the potency of these and other similar compounds, thereby contributing to the development of new therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to perform head-to-head comparisons of these halogenated isomers to confirm these expected trends.

References

A Researcher's Guide to the Biological Validation of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid: An In-Depth Comparison for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated biological probe or therapeutic lead is both intricate and demanding. This guide provides an in-depth, experience-driven framework for the biological validation of 6-chlorobenzo[d]isoxazole-3-carboxylic acid , a heterocyclic compound with therapeutic potential. While specific biological data for this exact molecule is emerging, its structural motifs, particularly the isoxazole-3-carboxylic acid core, suggest a strong potential for enzyme inhibition. Isoxazole derivatives are a well-established class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

This guide will therefore focus on validating its efficacy as a potential enzyme inhibitor, comparing it with a known standard in the field. We will move beyond a simple listing of protocols to explain the scientific reasoning behind each experimental choice, ensuring a robust and self-validating workflow.

Part 1: Establishing the Biological Hypothesis: Why Enzyme Inhibition?

The isoxazole ring system is a prominent scaffold in medicinal chemistry, often acting as a bioisostere for carboxylic acids or other functional groups, enabling it to interact with the active sites of enzymes.[2] Specifically, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[3] The core structure of this compound shares features with these known inhibitors, making enzyme inhibition a primary and logical hypothesis for its biological activity.

For the purpose of this guide, we will proceed with the hypothesis that This compound acts as an inhibitor of a key metabolic enzyme . To provide a concrete comparative framework, we will use Xanthine Oxidase (XO) as our target enzyme and Allopurinol , a clinically approved XO inhibitor, as our benchmark competitor.

Proposed Mechanism of Action: A Visual Hypothesis

Before embarking on experimental validation, it is crucial to visualize the potential mechanism of action. Based on related compounds, we can hypothesize that this compound may act as a competitive inhibitor, binding to the active site of xanthine oxidase and preventing the substrate (e.g., xanthine) from binding.

XO_Inhibition_Pathway cluster_Enzyme Xanthine Oxidase (XO) Active Site cluster_Substrate Normal Pathway cluster_Inhibitor Inhibitory Pathway XO Xanthine Oxidase UricAcid Uric Acid (Product) XO->UricAcid Catalyzes Conversion UricAcid_Blocked Uric Acid Production Blocked XO->UricAcid_Blocked Xanthine Xanthine (Substrate) Xanthine->XO Binds to Active Site Inhibitor 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid Inhibitor->XO Competitively Binds to Active Site

Caption: Hypothesized competitive inhibition of Xanthine Oxidase.

Part 2: Experimental Validation: A Comparative Workflow

Experimental validation is the cornerstone of drug discovery, transforming computational hypotheses into tangible data.[4] A robust validation workflow for an enzyme inhibitor involves several key stages, from initial screening to detailed kinetic analysis.[5]

Experimental Workflow Overview

The following diagram outlines the logical flow of experiments designed to validate and compare our test compound against a known inhibitor.

Validation_Workflow Start Hypothesis: Compound is an Enzyme Inhibitor IC50 Step 1: Determine IC50 Value (Potency Screening) Start->IC50 Compare_IC50 Compare IC50 with Allopurinol IC50->Compare_IC50 Kinetics Step 2: Kinetic Analysis (Mechanism of Action) Compare_IC50->Kinetics Lineweaver Lineweaver-Burk Plot Analysis Kinetics->Lineweaver Ki Determine Ki (Inhibition Constant) Lineweaver->Ki Selectivity Step 3: Selectivity Profiling (Off-Target Effects) Ki->Selectivity Final Validated Biological Activity Profile Selectivity->Final

Caption: Workflow for validating a novel enzyme inhibitor.

Step 1: Determination of IC50 (Half-maximal Inhibitory Concentration)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the primary metric for quantifying the potency of a novel compound.[6]

Protocol: Spectrophotometric IC50 Determination for Xanthine Oxidase
  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by the increase in absorbance at 295 nm.

  • Reagents and Materials:

    • Xanthine Oxidase (from bovine milk)

    • Potassium Phosphate Buffer (pH 7.5)

    • Xanthine (Substrate)

    • This compound (Test Compound)

    • Allopurinol (Reference Compound)

    • DMSO (for dissolving compounds)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and Allopurinol in DMSO.

    • Create a series of dilutions of the test compound and Allopurinol in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[7]

    • In a 96-well plate, add the assay buffer, xanthine solution (at a concentration near its Km value), and the diluted inhibitor solutions.[6]

    • Include control wells: a "high control" with no inhibitor (maximum enzyme activity) and a "low control" with no enzyme (background signal).[7]

    • Initiate the reaction by adding the xanthine oxidase solution to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the rate of change in absorbance at 295 nm over a period of 5-10 minutes. The rate should be linear with respect to time.[7]

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the data by setting the high control rate to 100% activity and the low control to 0% activity.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[6]

Comparative Data Presentation
CompoundIC50 (µM) [Hypothetical Data]
This compound 1.25
Allopurinol (Reference)2.70

This hypothetical data suggests that our test compound is more potent than the reference standard in this specific assay.

Step 2: Elucidating the Mechanism of Action (MOA)

Once potency is established, understanding how the compound inhibits the enzyme is critical. This is achieved through kinetic studies that determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[4][5]

Protocol: Kinetic Analysis using Lineweaver-Burk Plots
  • Principle: By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, we can determine the mode of inhibition.

  • Procedure:

    • Set up a series of reactions as described in the IC50 protocol.

    • Use a fixed concentration of the inhibitor (typically around its IC50 value).

    • Vary the concentration of the substrate (xanthine) across a range that spans its Km value (e.g., from 0.2Km to 5Km).[7]

    • Measure the initial reaction velocity for each substrate concentration, both with and without the inhibitor.

  • Data Analysis:

    • Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot.

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Lineweaver_Burk Lineweaver-Burk Plot for Competitive Inhibition origin->xaxis origin->yaxis p1_start->p1_end p2_start->p2_end intersection

Caption: Expected Lineweaver-Burk plot for a competitive inhibitor.

From these kinetic studies, the inhibition constant (Ki) can be calculated, which is a more precise measure of inhibitor binding affinity than the IC50.

Part 3: Trustworthiness and Rigor in Experimental Design

To ensure the trustworthiness of these findings, every protocol must be a self-validating system.

  • Consistency of DMSO: The concentration of DMSO must be kept constant across all experiments, as it can affect compound solubility and enzyme activity.[7]

  • Enzyme Concentration: For potent ("tight-binding") inhibitors, the IC50 value may change with enzyme concentration. It is recommended to test for this dependency to ensure the validity of the kinetic parameters.[7]

  • Assay Validation: Key parameters like the substrate Km and the IC50 of a control inhibitor should be determined in triplicate to assess the variability and reproducibility of the assay.[6]

  • Selectivity Profiling: To be a viable drug candidate, a compound should be selective for its target. The biological activity of this compound should be tested against a panel of related enzymes to ensure it does not have significant off-target effects.[5]

Conclusion

This guide provides a comprehensive framework for the biological validation of this compound, using enzyme inhibition as a primary, hypothesis-driven endpoint. By systematically determining its potency (IC50) and mechanism of action through rigorous kinetic studies, and comparing these metrics against an established standard like Allopurinol, researchers can build a robust data package. This approach, grounded in sound enzymology and emphasizing experimental integrity, is essential for advancing novel chemical entities from the bench to potential clinical applications.

References

A Comparative Guide to 6-chlorobenzo[d]isoxazole-3-carboxylic acid and Other Benzisoxazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Structure, Activity, and Experimental Protocols

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a detailed comparison of 6-chlorobenzo[d]isoxazole-3-carboxylic acid with other benzisoxazole derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data, and presenting detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The Benzisoxazole Scaffold: A Versatile Pharmacophore

Benzisoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.

The versatility of the benzisoxazole core allows for extensive chemical modifications. The nature and position of substituents on the benzisoxazole ring system play a crucial role in determining the compound's biological activity, selectivity, and pharmacokinetic profile.

Focus on this compound: Properties and Potential

This compound is a specific derivative that has attracted interest as both a key intermediate in the synthesis of more complex molecules and as a potential therapeutic agent itself.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₄ClNO₃
Molecular Weight197.58 g/mol

Note: Additional properties can be found through chemical suppliers.

The presence of the electron-withdrawing chlorine atom at the 6-position and the carboxylic acid group at the 3-position are key features that influence its chemical reactivity and biological activity. Structure-activity relationship studies often indicate that electron-withdrawing groups on the benzisoxazole ring can enhance the cytotoxic and antimicrobial potential of these compounds.[1]

Comparative Analysis: Anticancer Activity of Benzisoxazole Derivatives

To provide a clear and objective comparison, this section focuses on the anticancer activity of a series of substituted benzo[d]isoxazole analogs. The data presented here is synthesized from a study that systematically investigated the impact of various substituents on the cytotoxic effects against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Substituted Benzo[d]isoxazole Derivatives

Compound IDCore StructureR1 (on Benzo Ring)R2 (at position 3)HCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)
1a Benzo[d]isoxazoleH4-Fluorophenyl>100>100>100
1b Benzo[d]isoxazoleH4-Chlorophenyl85.392.188.5
1c Benzo[d]isoxazoleH4-Bromophenyl76.481.279.3
1d Benzo[d]isoxazoleH4-Nitrophenyl45.251.748.9
2a Benzo[d]isoxazole6-Nitro4-Fluorophenyl35.641.238.9
2b Benzo[d]isoxazole6-Nitro4-Chlorophenyl22.128.525.4
2c Benzo[d]isoxazole6-Nitro4-Bromophenyl18.924.321.7
2d Benzo[d]isoxazole6-Nitro4-Nitrophenyl9.812.611.2

Source: Adapted from a comparative analysis of substituted benzo[d]isoxazole analogs.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides valuable insights into the structure-activity relationships of these benzisoxazole derivatives:

  • Impact of Substitution on the Benzo Ring: The introduction of a nitro group at the 6-position of the benzo[d]isoxazole core (compounds 2a-d) significantly enhances anticancer activity compared to the unsubstituted analogs (compounds 1a-d).[1] This strongly suggests that electron-withdrawing substituents on the benzisoxazole ring are beneficial for cytotoxicity. While this data does not include a 6-chloro substituent, the trend observed with the 6-nitro group implies that this compound would likely exhibit greater potency than its unsubstituted counterpart.

  • Influence of the Substituent at the 3-Position: The nature of the substituent on the phenyl ring at the 3-position also plays a critical role.[1] Across both series of compounds, a clear trend is observed where the anticancer activity increases with the electron-withdrawing strength of the substituent on the phenyl ring (F < Cl < Br < NO₂).

SAR_Anticancer Unsubstituted Unsubstituted Lower Activity Lower Activity Unsubstituted->Lower Activity Leads to 6-Nitro (Electron-withdrawing) 6-Nitro (Electron-withdrawing) Higher Activity Higher Activity 6-Nitro (Electron-withdrawing)->Higher Activity Leads to 4-Fluoro 4-Fluoro Moderate Activity Moderate Activity 4-Fluoro->Moderate Activity 4-Chloro 4-Chloro Good Activity Good Activity 4-Chloro->Good Activity 4-Bromo 4-Bromo Better Activity Better Activity 4-Bromo->Better Activity 4-Nitro 4-Nitro Highest Activity Highest Activity 4-Nitro->Highest Activity

Figure 1: Structure-Activity Relationship for Anticancer Activity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-established experimental protocols are essential. This section provides step-by-step methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of benzisoxazole derivatives.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for the MTT Cell Proliferation Assay.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial strains of interest

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate for 16-20h C->D E Visually determine the lowest concentration with no growth (MIC) D->E

Figure 3: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

The benzisoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The analysis of substituted benzo[d]isoxazole derivatives reveals that the introduction of electron-withdrawing groups, such as a nitro or likely a chloro group, at the 6-position of the benzisoxazole ring significantly enhances anticancer activity. This, combined with the influence of substituents at the 3-position, provides a clear rationale for the design of more potent compounds.

While this compound itself shows promise as a synthetic intermediate and a potential pharmacophore, further studies are warranted to fully elucidate its biological activity profile and that of its derivatives. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on the synthesis and evaluation of a broader range of 6-substituted benzisoxazole-3-carboxylic acid derivatives to further refine the structure-activity relationships and to identify lead candidates for preclinical development.

References

A Comparative Guide to Analytical Techniques for the Structural Confirmation of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 6-chlorobenzo[d]isoxazole-3-carboxylic acid, a molecule of interest due to the diverse biological activities of the benzisoxazole scaffold, a multi-faceted analytical approach is not just recommended, but essential.[1] This guide provides an in-depth comparison of the primary analytical techniques employed to elucidate and confirm the structure of this compound, offering insights into the causality behind experimental choices and presenting supporting data in a clear, comparative format for researchers, scientists, and drug development professionals.

The Subject Molecule: this compound

The structure combines a bicyclic benzisoxazole core with a carboxylic acid functional group, presenting a unique analytical puzzle. The chlorine substituent on the benzene ring further influences the electronic environment and, consequently, the spectroscopic signature of the molecule. Our objective is to confirm the connectivity of all atoms and the specific isomeric form.

Orthogonal Analytical Approaches for Unambiguous Structure Elucidation

A robust structural confirmation relies on the principle of orthogonality, wherein multiple, independent analytical techniques are utilized. Each technique provides a different piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. The primary methods for a molecule of this nature are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C, and their connectivity.

Expertise & Experience in NMR Analysis

For this compound, both ¹H and ¹³C NMR are indispensable. The ¹H NMR will reveal the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The ¹³C NMR spectrum, in turn, provides a count of the unique carbon atoms and information about their hybridization and electronic state. The carboxylic acid proton is a key diagnostic signal, though its detection can sometimes be challenging.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for carboxylic acids due to its ability to solubilize polar compounds and the tendency for the acidic proton to exchange less rapidly than in other solvents like CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Predicted and Interpreted NMR Data
¹H NMR (Predicted in DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Carboxylic Acid Proton~13.5broad singlet1H-COOHHighly deshielded due to acidity and hydrogen bonding.[4][5]
Aromatic Proton~8.2doublet (d)1HH-4Deshielded by the adjacent isoxazole ring and electron-withdrawing carboxylic acid.
Aromatic Proton~8.0doublet (d)1HH-7Adjacent to the electronegative isoxazole ring.
Aromatic Proton~7.8doublet of doublets (dd)1HH-5Coupled to both H-4 and H-7.
¹³C NMR (Predicted in DMSO-d₆) Chemical Shift (δ, ppm)AssignmentRationale
Carbonyl Carbon~165-COOHTypical range for a carboxylic acid carbonyl carbon.[4]
Isoxazole Carbons~155-160C-3, C-7aQuaternary carbons within the heterocyclic ring system.
Aromatic Carbons~120-140C-4, C-5, C-6, C-3aCarbons of the benzene ring, with the C-Cl carbon being significantly influenced by the halogen.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[4][6] For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expertise & Experience in MS Analysis

The key information we seek from MS is the molecular ion peak (M⁺). The presence of a chlorine atom will be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. Fragmentation patterns can also be predicted; for instance, the loss of the carboxylic acid group (a loss of 45 Da for -COOH) is a common fragmentation pathway.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. ESI is well-suited for polar, acidic molecules.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement to at least four decimal places.

Predicted and Interpreted Mass Spectrometry Data
Technique Expected m/zInterpretation
HRMS (ESI-)[M-H]⁻ = 196.9856Deprotonated molecular ion. The exact mass confirms the elemental formula C₈H₃ClNO₃.
Isotopic PatternPeaks at ~197 and ~199 with a ratio of ~3:1Confirms the presence of one chlorine atom.
Fragmentation[M-H-CO₂]⁻ = 152.9962Loss of carbon dioxide from the carboxylate anion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[7] It is particularly effective for confirming the presence of the carboxylic acid and the aromatic system in our target molecule.

Expertise & Experience in IR Analysis

The IR spectrum of a carboxylic acid is highly characteristic. We expect to see a very broad O-H stretching band due to hydrogen bonding, which often overlaps with the C-H stretching region.[8][9] Additionally, a strong C=O stretching absorption will be present. The aromatic C=C stretching vibrations will also be visible.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample, as a solid, can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the crystalline powder is placed on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted and Interpreted IR Data
Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid (dimer)[7][8]
~1700StrongC=O stretchCarboxylic Acid[7][8]
~1600, ~1475MediumC=C stretchAromatic Ring
~1300MediumC-O stretchCarboxylic Acid
~800-900Medium-StrongC-H bend (out-of-plane)Substituted Benzene Ring

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While the spectroscopic techniques described above provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state.[2]

Expertise & Experience in X-ray Crystallography

The primary challenge for this technique is growing a single crystal of suitable size and quality. If successful, the resulting electron density map provides a three-dimensional model of the molecule, confirming the connectivity, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[10]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final crystal structure.

Expected Outcome of X-ray Crystallography

A successful crystallographic analysis would provide a detailed report including:

  • A 3D model of the molecule, confirming the benzo[d]isoxazole core, the position of the chlorine atom at the 6-position, and the carboxylic acid at the 3-position.

  • Precise bond lengths and angles , which can be compared to theoretical values.

  • Information on intermolecular interactions , such as hydrogen bonding between the carboxylic acid groups, which would likely show the formation of dimers in the solid state.

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed C-H framework, connectivity, and stereochemistry in solution.Provides the most comprehensive structural information for soluble compounds.Requires a relatively larger amount of pure sample; not suitable for insoluble materials.
Mass Spectrometry Molecular weight and elemental composition; structural information from fragmentation.High sensitivity (requires very little sample); confirms molecular formula.Does not provide information on atom connectivity or stereochemistry on its own.
IR Spectroscopy Presence of specific functional groups.Fast, simple, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.
X-ray Crystallography Unambiguous 3D structure in the solid state, including bond lengths, angles, and intermolecular interactions.Provides the definitive, absolute structure of the molecule.Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state, which may differ from the solution conformation.

Workflow and Visualization

The logical flow for confirming the structure of a newly synthesized compound like this compound is a hierarchical process, starting with rapid, less information-dense techniques and progressing to more detailed and definitive methods.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_conclusion Final Structure Synthesis Synthesized Product IR IR Spectroscopy (Functional Groups) Synthesis->IR Initial Check MS Mass Spectrometry (Molecular Weight) Synthesis->MS Purity & MW NMR NMR Spectroscopy (C-H Framework) Synthesis->NMR Detailed Structure XRay X-ray Crystallography (3D Structure) IR->XRay Final Proof MS->XRay Final Proof NMR->XRay Final Proof Structure Confirmed Structure of 6-chlorobenzo[d]isoxazole- 3-carboxylic acid NMR->Structure XRay->Structure

Caption: A typical workflow for the structural elucidation of a novel compound.

Conclusion

The structural confirmation of this compound necessitates a synergistic application of multiple analytical techniques. While IR and MS provide rapid and crucial initial checks for functional groups and molecular weight, NMR spectroscopy delivers the detailed connectivity map of the molecule in solution. For ultimate, incontrovertible proof of structure, single-crystal X-ray crystallography stands as the gold standard. By employing these techniques in a logical workflow, researchers can confidently and authoritatively establish the structure of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 6-chlorobenzo[d]isoxazole-3-carboxylic acid and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, grounded in experimental data and structure-activity relationship (SAR) principles.

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzo[d]isoxazole (also known as benzisoxazole) core is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][2] The versatility of the benzisoxazole ring system allows it to interact with various biological targets, making it a focal point for the design of novel therapeutics.

This guide focuses on a specific derivative, This compound , and its close structural analog, 6-fluorobenzo[d]isoxazole-3-carboxylic acid . By comparing these two compounds, which differ only by the halogen substituent at the 6-position, we can dissect the subtle yet critical influence of this substitution on the molecule's overall profile. This analysis serves as a case study in how minor structural modifications can lead to significant changes in activity, providing valuable insights for rational drug design.

Profile of the Parent Compound: this compound

The parent compound, this compound, serves as our reference point. Its structure is characterized by the fused benzisoxazole ring system, a chlorine atom at the 6-position, and a carboxylic acid group at the 3-position.

  • Chemical Structure:

    • IUPAC Name: 6-chloro-1,2-benzisoxazole-3-carboxylic acid

    • CAS Number: 28691-49-8[3]

  • Key Structural Features:

    • Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor, often serving as a critical anchor for binding to the active sites of biological targets like enzymes and receptors.[4]

    • Chlorine Substituent: The chloro group is an electron-withdrawing substituent that modulates the electronic properties of the aromatic ring. Its size and lipophilicity can influence binding affinity, metabolic stability, and pharmacokinetic properties. The strategic placement of halogens is a common tactic in medicinal chemistry to enhance a compound's drug-like properties.[5]

While this specific molecule is primarily cataloged as a synthetic building block, its structural motifs are present in compounds with known biological significance.[3] The isoxazole-3-carboxylic acid pharmacophore, in particular, has been explored for its activity as a modulator of various receptors.

Comparative Analysis: Chloro vs. Fluoro Analogs

The primary analog for our comparison is 6-fluorobenzo[d]isoxazole-3-carboxylic acid . Fluorine is often used as a bioisostere for chlorine. However, its distinct properties—smaller size, higher electronegativity, and ability to form unique polar interactions—can profoundly alter a molecule's biological profile.[5]

Synthesis Strategy Overview

The synthesis of 6-halobenzo[d]isoxazole-3-carboxylic acids generally proceeds through a multi-step pathway starting from a corresponding 2,6-dihalotoluene. A common route involves oxidation, oximation, and subsequent intramolecular cyclization.

Synthesis_Workflow A 2,6-Dihalotoluene B 2,6-Dihalobenzoic Acid A->B Oxidation (e.g., KMnO4) C 2,6-Dihalobenzaldehyde B->C Reduction (e.g., DIBAL-H) D 2,6-Dihalobenzaldehyde Oxime C->D Oximation (NH2OH·HCl) E 6-Halobenzo[d]isoxazole- 3-carboxylic Acid D->E Intramolecular Cyclization & Oxidation (Base, Heat)

Caption: General synthetic workflow for 6-halobenzo[d]isoxazole-3-carboxylic acids.

This workflow highlights the key transformations required to build the benzisoxazole core from commercially available starting materials. The choice of halogen on the starting toluene dictates the final product.

Physicochemical Properties

The difference in the halogen atom leads to predictable variations in physicochemical properties, which can impact solubility, permeability, and metabolic fate.

PropertyThis compound6-Fluorobenzo[d]isoxazole-3-carboxylic acid
Molecular Formula C₈H₄ClNO₃C₈H₄FNO₃
Molecular Weight 197.58 g/mol 181.12 g/mol [6]
Melting Point Not widely reported180-185 °C[6]
Appearance White to off-white powderWhite to off-white crystalline powder[6]
Solubility Slightly soluble in water, soluble in organic solventsSlightly soluble in water, soluble in DMSO and methanol[7]
pKa (Predicted) ~3.5 - 4.0 (for carboxylic acid)~3.4 - 3.9 (for carboxylic acid)

Data sourced from commercial supplier information where available.[6][7] The higher electronegativity of fluorine may slightly increase the acidity (lower the pKa) of the carboxylic acid compared to the chlorine analog.

Potential Biological Activity and Mechanism of Action

While direct, extensive biological data for these specific compounds is limited, the benzisoxazole scaffold is a known modulator of several important biological targets. A particularly relevant target class for carboxylic acid-containing isoxazoles is the Peroxisome Proliferator-Activated Receptors (PPARs) .

PPARs (isoforms α, γ, and δ) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[8][9] They are established drug targets for metabolic disorders like dyslipidemia and type 2 diabetes. The general mechanism involves ligand binding to the PPAR, which induces a conformational change, leading to the recruitment of co-activator proteins and subsequent transcription of target genes involved in energy homeostasis.[9][10]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Benzisoxazole Analog (Ligand) PPAR PPAR Receptor Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Target Gene Transcription PPRE->Transcription Initiates Response Metabolic Response (e.g., Lipid Homeostasis) Transcription->Response Leads to

Caption: Simplified PPAR signaling pathway, a potential target for benzisoxazole analogs.
Structure-Activity Relationship (SAR) Insights

The comparison between the 6-chloro and 6-fluoro analogs provides a classic example of SAR.

References

A Comprehensive Guide to the Spectroscopic Characterization of 6-chlorobenzo[d]isoxazole-3-carboxylic acid: An NMR-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the myriad of heterocyclic scaffolds that populate the medicinal chemist's toolbox, the benzisoxazole core is of significant interest due to its presence in a range of pharmacologically active agents, including antipsychotics and anticonvulsants.[1] This guide provides an in-depth technical analysis of the characterization of a key derivative, 6-chlorobenzo[d]isoxazole-3-carboxylic acid , with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

While direct experimental spectra for this specific molecule are not widely published, this guide will present a detailed, predicted ¹H and ¹³C NMR spectral analysis based on established principles and data from structurally analogous compounds. We will explore the rationale behind the expected chemical shifts and coupling constants, offering a robust framework for researchers synthesizing or working with this and related compounds. Furthermore, we will compare the utility of NMR with other analytical techniques and provide a standardized protocol for data acquisition.

Predicted ¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate a spectrum defined by the aromatic protons of the substituted benzene ring and the acidic proton of the carboxyl group. The electron-withdrawing nature of the chlorine atom and the isoxazole ring, along with the anisotropic effects of the fused ring system, will dictate the precise chemical shifts.

The protons on the benzene ring (H-4, H-5, and H-7) are expected to resonate in the downfield aromatic region, typically between δ 7.0 and 8.5 ppm.[2] The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift (δ 12-14 ppm), a characteristic feature for such functional groups, though its observation can be dependent on solvent and concentration.[3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4~ 8.2dJ ≈ 8.8 Hz (ortho)1HDeshielded due to proximity to the electron-withdrawing isoxazole ring and ortho to the chlorine atom. Expected to couple with H-5.
H-5~ 7.8ddJ ≈ 8.8 Hz (ortho), 2.2 Hz (meta)1HInfluenced by ortho coupling to H-4 and meta coupling to H-7.
H-7~ 8.0dJ ≈ 2.2 Hz (meta)1HAppears as a doublet due to meta coupling with H-5. The para coupling with H-4 is typically negligible.
-COOH~ 13.5br s-1HHighly deshielded acidic proton, signal may be broad and exchangeable with D₂O.

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed picture of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, with heteroatoms and electron-withdrawing groups causing significant downfield shifts. For this compound, the spectrum will be characterized by signals for the benzisoxazole core and the carboxylic acid carbonyl carbon.

The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to resonate in the highly deshielded region of δ 160-170 ppm.[3] The carbons of the benzisoxazole core typically appear between δ 110-165 ppm.[3] The chlorine substituent will also influence the chemical shifts of the aromatic carbons to which it is attached and those in its vicinity.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~ 158Quaternary carbon of the isoxazole ring, attached to the carboxylic acid group.
C-3a~ 118Bridgehead quaternary carbon, shielded by the adjacent oxygen.
C-4~ 125Aromatic CH carbon, influenced by the adjacent nitrogen and chlorine.
C-5~ 128Aromatic CH carbon.
C-6~ 135Aromatic quaternary carbon directly attached to the electron-withdrawing chlorine atom.
C-7~ 115Aromatic CH carbon, expected to be relatively upfield.
C-7a~ 163Bridgehead quaternary carbon, deshielded by the adjacent oxygen and nitrogen atoms.
-COOH~ 165Carbonyl carbon of the carboxylic acid, a key diagnostic signal.

Note: These are predicted values. Quaternary carbons (C-3, C-3a, C-6, C-7a) are often identified by their lower intensity in a standard ¹³C spectrum or through experiments like DEPT.

Comparative Analysis: NMR vs. Other Techniques

While NMR is unparalleled for complete structural elucidation, a multi-technique approach is often employed for comprehensive characterization.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. For this compound, characteristic stretches for the O-H (broad) and C=O of the carboxylic acid, as well as C=N and C-Cl bonds, would be expected.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound. When coupled with a UV detector, it can also provide some structural information based on the chromophore.[4]

In comparison, NMR provides a much more detailed picture of the molecular connectivity and stereochemistry, making it the gold standard for unambiguous structure determination.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate experimental parameters.

Instrumentation:

  • NMR spectra should be recorded on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.[3]

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the acidic proton is less likely to exchange rapidly.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[6]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ 0.00 ppm).[5]

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the typical workflow for characterizing a novel compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Final Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR transfer->c13_nmr process Process Data (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process integrate Integrate & Pick Peaks process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR analysis.

Conclusion

NMR spectroscopy stands as an indispensable tool for the structural verification of this compound. This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles and comparative data. The detailed chemical shift assignments, coupled with a standardized experimental protocol, offer a valuable resource for researchers in medicinal chemistry and drug development. By understanding the expected spectral features, scientists can confidently verify the synthesis of this and related benzisoxazole derivatives, accelerating the pace of discovery.

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in ensuring its selectivity. A compound's interaction with unintended biological targets, known as off-target effects or cross-reactivity, is a primary driver of clinical toxicity and a major cause of late-stage drug development failure[1][2]. The benzisoxazole scaffold, to which 6-chlorobenzo[d]isoxazole-3-carboxylic acid belongs, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects[3][4][5][6]. However, this versatility underscores the critical need for a rigorous and systematic evaluation of its selectivity profile.

This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound like this compound. We will move beyond a simple listing of protocols to explain the strategic rationale behind each experimental choice, empowering researchers to build a robust, self-validating data package for any novel chemical entity.

Part 1: Hypothesis Generation - Where to Begin the Search for Off-Targets

Before any wet lab experiment is conducted, a strategic in silico and structural analysis can illuminate the most probable off-targets, saving significant resources. The guiding principle is to leverage existing knowledge to focus our experimental efforts.

Computational Off-Target Prediction

Modern computational platforms can predict potential off-target interactions by comparing the chemical structure of a query molecule against vast databases of known ligand-target interactions[7][8]. These ligand-based methods, often utilizing machine learning models, can generate a probability profile of interactions across different target families, such as G-protein-coupled receptors (GPCRs), kinases, and ion channels[7]. This provides an essential, data-driven starting point for selecting experimental screening panels.

Structural and Substructure Analysis

The this compound molecule contains several key features. The isoxazole ring, for instance, is often used as a bioisostere for a carboxylic acid, meaning it can mimic the parent group's physicochemical properties and engage in similar biological interactions[9]. Analyzing databases for compounds containing this scaffold can reveal known targets. For example, many kinase inhibitors utilize hinge-binding motifs that could potentially be mimicked.

cluster_0 Initial Assessment Workflow Query 6-Chlorobenzo[d]isoxazole- 3-carboxylic acid InSilico In Silico Off-Target Prediction Query->InSilico Structural Structural Similarity Analysis (Bioisosteres) Query->Structural Hypothesis Generate Target Hypothesis List (e.g., Kinases, GPCRs) InSilico->Hypothesis Structural->Hypothesis BroadScreen Proceed to Broad Panel Screening Hypothesis->BroadScreen cluster_1 Tiered In Vitro Screening Workflow BroadScreen Tier 1: Broad Panel Screen (e.g., KinomeScan @ 10 µM) Threshold Identify Hits (e.g., >50% Inhibition) BroadScreen->Threshold DoseResponse Tier 2: Dose-Response Assay (Determine IC50/Kd) Threshold->DoseResponse Hit NoHit No Significant Activity Threshold->NoHit No Hit Orthogonal Orthogonal Assay Validation (e.g., CETSA) DoseResponse->Orthogonal Confirmed Confirmed Off-Target Orthogonal->Confirmed cluster_2 Data Interpretation & Decision Making Data Compile In Vitro & Cellular Selectivity Data Classify Classify Compound Profile Data->Classify Selective Selective Classify->Selective >100x window to off-targets MultiTarget Multi-Targeted Classify->MultiTarget Potent on defined set of targets NonSelective Non-Selective Classify->NonSelective Broad activity profile NextSteps1 Proceed to In Vivo Efficacy/Tox Studies Selective->NextSteps1 NextSteps2 Validate Polypharmacology Hypothesis MultiTarget->NextSteps2 NextSteps3 Initiate Medicinal Chemistry for Re-design NonSelective->NextSteps3

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: The effective and safe disposal of 6-chlorobenzo[d]isoxazole-3-carboxylic acid is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we will explore the chemical's hazard profile to establish a clear rationale for the mandated disposal protocols, ensuring a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is classified as a hazardous substance.[1]

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3]

These classifications necessitate that this compound be treated as hazardous waste from the moment of its generation.[4] Direct disposal into standard trash or down the sanitary sewer is strictly prohibited to prevent environmental contamination and potential harm to public health.[4][5]

Hazard Classification (GHS)Statement CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2][3]
Acute Toxicity, Dermal (Category 4)H312Harmful in contact with skin.[2]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[2][3]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[3]
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3]

Personnel Protective Equipment (PPE) and Handling

Prior to handling the compound or its waste, appropriate PPE must be worn to mitigate exposure risks.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes and dust, preventing serious eye irritation.[1][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact, which can be harmful and cause irritation.[2][3]
Body Protection Laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area or fume hood.[2][3]Minimizes inhalation of dust or aerosols, which are harmful.[2][3]

Safe Handling Procedures:

  • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]

Waste Segregation and Collection Protocol

Proper segregation is the first step in the disposal pathway. Due to its chlorinated organic nature, this compound waste must be kept separate from non-halogenated solvent waste.[6][7] Mixing waste streams can complicate and significantly increase the cost of disposal.[7]

Step-by-Step Collection Methodology:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top cap.[8] The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The container must be labeled with the words "Hazardous Waste".[8]

  • Labeling:

    • The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • List all components of the waste, including any solvents, by percentage or volume.[8]

    • Indicate the associated hazards (e.g., Toxic, Irritant).[8]

  • Accumulation:

    • Collect all waste materials, including the primary compound and any contaminated items (e.g., weigh boats, gloves, paper towels), in this designated container.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Keep the waste container tightly closed at all times, except when adding waste.[4][6]

  • Requesting Disposal:

    • Once the container is full (not exceeding 90% capacity to allow for expansion), or within one year of the first addition of waste, arrange for pickup.[6][8]

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting cleanup.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material to avoid creating dust.[11]

    • Mix with an inert absorbent material like sand or vermiculite.[2]

    • Place the absorbed material into the designated hazardous waste container.[2][5]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[5]

  • Dispose: All cleanup materials must be disposed of as hazardous waste in the designated container.[5]

Disposal Pathways and Decision Framework

The chemical nature of this compound dictates its disposal pathway. As a chlorinated organic compound, it is not suitable for drain disposal or simple neutralization.[5][12] Highly chlorinated organic residues are often non-biodegradable and toxic to aquatic life.[12]

The primary and accepted method for the final disposal of chlorinated organic waste is high-temperature incineration by a licensed hazardous waste facility.[12][13] This process decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which can then be "scrubbed" from the exhaust to prevent atmospheric pollution.[12]

The following diagram outlines the decision-making workflow for proper disposal.

G cluster_0 Disposal Workflow A Waste Generated (this compound or contaminated materials) C Segregate into a dedicated 'HALOGENATED ORGANIC WASTE' container. A->C B Is waste mixed with non-halogenated solvents? D Container must be: - Clearly Labeled - Kept Tightly Sealed - Stored in SAA B->D No G Consult EHS Immediately. Do Not Mix Waste Streams. B->G Yes C->B E Contact EHS or Licensed Disposal Contractor for Pickup D->E F Final Disposal via High-Temperature Incineration E->F

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

In the United States, the disposal of hazardous laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] As a generator of hazardous waste, your laboratory is legally responsible for its proper management from generation to final disposal.[4]

Due to its nature as a chlorinated organic compound, this waste may fall under the "F-List" of hazardous wastes from non-specific sources, such as spent halogenated solvents.[16][17] Your institution's EHS department will be responsible for assigning the final, correct waste codes for transport and disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.